5-Methyl-3-heptyne
Description
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Properties
CAS No. |
61228-09-9 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
5-methylhept-3-yne |
InChI |
InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h8H,4-5H2,1-3H3 |
InChI Key |
UCTGGLKZKKZBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-heptyne is an internal alkyne of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structure, featuring a carbon-carbon triple bond, provides a locus for a variety of chemical transformations, making it a versatile intermediate. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of these processes to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
Quantitative data for this compound is summarized below. It is important to note that while computed values are available, experimentally determined data for some properties are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | --INVALID-LINK--[1] |
| Molecular Weight | 110.20 g/mol | --INVALID-LINK--[1] |
| CAS Number | 61228-09-9 | --INVALID-LINK--[2] |
| IUPAC Name | 5-methylhept-3-yne | --INVALID-LINK--[1] |
| Boiling Point | Not experimentally determined. | - |
| Density | Not experimentally determined. | - |
| Refractive Index | Not experimentally determined. | - |
| Solubility | Insoluble in water; soluble in common organic solvents. | General alkyne properties |
Spectroscopic Data
Access to the full experimental spectra for this compound can be found in chemical databases such as the NIST WebBook and PubChem. A summary of expected spectroscopic features is provided below.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the different types of protons in the ethyl and sec-butyl groups. The protons on the carbons adjacent to the triple bond will be deshielded. |
| ¹³C NMR | Signals for the eight carbon atoms, with the sp-hybridized carbons of the alkyne appearing in a characteristic downfield region.[1] |
| IR Spectroscopy | A weak C≡C stretching vibration in the region of 2100-2260 cm⁻¹. The absence of a strong C-H stretch around 3300 cm⁻¹ confirms it is an internal alkyne.[1] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. Fragmentation patterns will be characteristic of the alkyl groups.[2] |
Synthesis of this compound
A common and effective method for the synthesis of internal alkynes such as this compound is the alkylation of a terminal alkyne. This involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide ion), followed by its reaction with an appropriate alkyl halide.[3][4][5]
Experimental Protocol: Synthesis via Alkylation of 1-Butyne (B89482)
Materials:
-
1-Butyne
-
Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi) in hexane (B92381)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for an inert gas.
-
Under a positive pressure of nitrogen or argon, place sodium amide in the flask and add anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1-butyne to the stirred suspension. The formation of the sodium butynide salt will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for one hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add a solution of 2-bromopentane in anhydrous diethyl ether or THF dropwise from the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Key Chemical Reactions
The triple bond in this compound is the site of its key chemical reactivity, allowing for various addition reactions.
Partial Hydrogenation to a cis-Alkene
Internal alkynes can be stereoselectively reduced to cis-alkenes using a poisoned catalyst, such as Lindlar's catalyst. This reaction is a syn-addition of hydrogen across the triple bond.[6][7][8][9][10]
Experimental Protocol: Hydrogenation with Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)
-
Hexane or ethanol (B145695) as a solvent
-
Hydrogen gas (balloon or gas cylinder)
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve this compound in hexane or ethanol in a round-bottom flask.
-
Add a catalytic amount of Lindlar's catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield (Z)-5-methyl-3-heptene.
Caption: Partial hydrogenation of this compound.
Hydroboration-Oxidation
The hydroboration-oxidation of internal alkynes yields ketones upon tautomerization of the intermediate enol. For unsymmetrical internal alkynes like this compound, a mixture of two ketones is expected.[11][12][13][14][15]
Experimental Protocol: Hydroboration-Oxidation
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of BH₃·THF to the stirred solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH.
-
Carefully add 30% H₂O₂ dropwise, keeping the temperature below 40 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a mixture of 5-methyl-3-heptanone and 3-methyl-4-heptanone.
Caption: Hydroboration-oxidation of this compound.
Ozonolysis
Ozonolysis of alkynes cleaves the triple bond to produce two carboxylic acids. This reaction is a powerful tool for structural elucidation and synthetic transformations.[16][17][18][19][20]
Experimental Protocol: Ozonolysis
Materials:
-
This compound
-
Dichloromethane (B109758) or methanol (B129727) as a solvent
-
Ozone (generated by an ozone generator)
-
Water or hydrogen peroxide for workup
Procedure:
-
Dissolve this compound in dichloromethane or methanol in a flask equipped with a gas inlet tube and a gas outlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a blue color persists, indicating the presence of excess ozone.
-
Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
Allow the solution to warm to room temperature.
-
Add water or a solution of hydrogen peroxide to the reaction mixture to work up the ozonide.
-
Extract the products into an appropriate solvent, dry the organic layer, and remove the solvent to yield a mixture of propanoic acid and 2-methylbutanoic acid.
Caption: Ozonolysis of this compound.
Conclusion
References
- 1. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Heptyne, 5-methyl- [webbook.nist.gov]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. orgosolver.com [orgosolver.com]
- 7. reactionweb.io [reactionweb.io]
- 8. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 9. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Ozonolysis - Wikipedia [en.wikipedia.org]
- 17. varsitytutors.com [varsitytutors.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. orgosolver.com [orgosolver.com]
An In-depth Technical Guide to the Physical Properties of 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of 5-Methyl-3-heptyne, a non-terminal alkyne. The information is presented for a technical audience, with a focus on quantitative data and the experimental methodologies used for their determination.
Core Physical and Chemical Data
This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₄. Its structure features a seven-carbon heptane (B126788) chain with a triple bond located at the third carbon and a methyl group attached to the fifth carbon. This structure informs its physical characteristics.
The quantitative physical properties of this compound are summarized in the table below. It is important to note that some of the readily available data are estimates, likely derived from computational models rather than direct experimental measurement.
| Property | Value | Source |
| IUPAC Name | 5-methylhept-3-yne | |
| CAS Number | 61228-09-9 | |
| Molecular Formula | C₈H₁₄ | |
| Molecular Weight | 110.20 g/mol | |
| Boiling Point | 126.55 °C (estimate) | |
| Melting Point | -86.55 °C (estimate) | |
| Density | 0.7585 g/cm³ (estimate) | |
| Refractive Index | 1.4087 (estimate) | |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents. |
Experimental Protocols
While specific experimental documentation for this compound is
An In-depth Technical Guide to the Synthesis of 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-3-heptyne, a valuable internal alkyne in organic synthesis. This document details two primary synthetic pathways, including step-by-step experimental protocols, quantitative data, and safety information for all materials involved. The logical workflow of the synthesis is also visualized to aid in understanding the process.
Overview of Synthetic Strategy
The synthesis of this compound is most effectively achieved through the alkylation of a terminal alkyne. This well-established method involves the deprotonation of a terminal alkyne with a strong base to form a highly nucleophilic acetylide anion. Subsequent reaction with an appropriate alkyl halide via an SN2 mechanism yields the desired internal alkyne.[1]
Two viable retrosynthetic disconnections for this compound are considered:
-
Route A: Disconnection between C4 and C5, suggesting the reaction of a butynide anion with a 2-methylpropyl halide.
-
Route B: Disconnection between C2 and C3, indicating the reaction of a 3-methyl-1-butynide anion with an ethyl halide.
Route B is generally preferred due to the use of a less sterically hindered primary alkyl halide (ethyl bromide), which minimizes the potential for the competing E2 elimination reaction that can occur with more hindered halides like 1-bromo-2-methylpropane.[1]
Physicochemical and Safety Data of Reagents and Product
A thorough understanding of the physical properties and safety hazards of all chemicals is paramount for the safe execution of this synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Key Safety Precautions |
| Starting Materials | ||||||
| 1-Butyne | C₄H₆ | 54.09 | 8 | 0.678 | -61 | Extremely flammable gas, handle with care.[2][3][4] |
| 3-Methyl-1-butyne (B31179) | C₅H₈ | 68.12 | 28.4 | 0.666 | -30 | Extremely flammable liquid and vapor.[5][6] |
| Ethyl bromide | C₂H₅Br | 108.97 | 38.0 - 38.8 | 1.46 | -23 | Highly flammable, harmful if swallowed or inhaled, suspected carcinogen.[7][8][9] |
| 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 90 - 92 | 1.26 | 18 | Flammable liquid and vapor.[10][11][12] |
| Reagents | ||||||
| Sodium amide | NaNH₂ | 39.01 | 400 | 1.39 | N/A | Reacts violently with water, corrosive, may form explosive peroxides.[1][13][14][15] |
| Liquid Ammonia (B1221849) | NH₃ | 17.03 | -33.34 | 0.682 (-33°C) | N/A | Corrosive, causes severe skin burns and eye damage.[16][17][18] |
| Product | ||||||
| This compound | C₈H₁₄ | 110.20 | 126.55 (est.) | 0.7585 (est.) | N/A | Assumed to be a flammable liquid. Handle with standard precautions for organic compounds. |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the starting material 3-Methyl-1-butyne and the target molecule, this compound.
Synthesis of 3-Methyl-1-butyne (Starting Material for Route B)
3-Methyl-1-butyne can be prepared from the dehydration of 3-methyl-1-butanol.
Reaction: (CH₃)₂CHCH₂CH₂OH → (CH₃)₂CHC≡CH + H₂O
Procedure:
-
In a distillation apparatus, place 3-methyl-1-butanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to initiate dehydration. The more volatile 3-methyl-1-butyne will distill as it is formed.
-
Collect the distillate, which is crude 3-methyl-1-butyne.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the 3-methyl-1-butyne by fractional distillation.
Synthesis of this compound via Alkylation of 3-Methyl-1-butyne (Route B)
This procedure is adapted from standard protocols for the alkylation of terminal alkynes.
Reaction: (CH₃)₂CHC≡CH + NaNH₂ → (CH₃)₂CHC≡CNa + NH₃ (CH₃)₂CHC≡CNa + CH₃CH₂Br → (CH₃)₂CHC≡CCH₂CH₃ + NaBr
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet.
-
In a well-ventilated fume hood, condense approximately 250 mL of anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Add a small piece of sodium metal to the liquid ammonia to serve as an indicator; a persistent blue color indicates anhydrous conditions.
-
Add 0.11 mol of sodium amide (NaNH₂) in portions to the stirred liquid ammonia.
-
Slowly add 0.1 mol of 3-methyl-1-butyne to the sodium amide suspension. Stir the resulting mixture for one hour to ensure complete formation of the sodium acetylide.
-
Slowly add 0.1 mol of ethyl bromide to the acetylide solution. Caution: This reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to stir for an additional two hours, then let the ammonia evaporate overnight under a stream of nitrogen.
-
Carefully add 100 mL of water to the residue to quench any unreacted sodium amide and dissolve the inorganic salts.
-
Extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter the solution and remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
Quantitative Data
The following table summarizes the expected spectral data for the final product, this compound.
| Data Type | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the isopropyl group (a doublet and a septet), and the methyl group attached to the double bond. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the sp-hybridized carbons of the alkyne bond, as well as signals for the carbons of the ethyl and isopropyl groups.[19] |
| IR Spectroscopy | The infrared spectrum should exhibit a characteristic C≡C stretching absorption in the region of 2100-2260 cm⁻¹, which is indicative of an internal alkyne. The absence of a strong absorption around 3300 cm⁻¹ confirms the absence of a terminal alkyne starting material.[19] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (110.20 g/mol ).[19] |
Visualizations
The following diagrams illustrate the key logical relationships in the synthesis of this compound.
Caption: Synthetic workflow for this compound via Route B.
Caption: General purification workflow for this compound.
References
- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis of alkynes from non-alkyne sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Q. Beginning with 3-methyl-1-butyne, show how you would prepare the follo.. [askfilo.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sodium amide, the base we use to deprotonate terminal alkynes, is... | Study Prep in Pearson+ [pearson.com]
- 15. Substituted alkyne synthesis by C-C coupling [organic-chemistry.org]
- 16. Preparation of Alkynes - Chad's Prep® [chadsprep.com]
- 17. Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 5-Methyl-3-heptyne. This internal alkyne is a valuable building block in organic synthesis. This document includes detailed information on its physicochemical properties, spectroscopic data, a plausible synthetic route with an experimental protocol, and examples of its chemical transformations. Furthermore, it touches upon the potential biological relevance of alkynes, providing context for its application in drug discovery and development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Molecular Structure and Properties
This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[1] Its IUPAC name is 5-methylhept-3-yne. The structure features a carbon-carbon triple bond between the third and fourth carbon atoms of a heptane (B126788) chain, with a methyl group attached to the fifth carbon.
Structural Representation
The linear geometry of the alkyne functional group dictates the overall shape of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1] |
| Molecular Weight | 110.20 g/mol | [1] |
| IUPAC Name | 5-methylhept-3-yne | [1] |
| CAS Number | 61228-09-9 | [1] |
| SMILES | CCC#CC(C)CC | [1] |
| Kovats Retention Index | 757 (semi-standard non-polar) | [1] |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
The synthesis of unsymmetrical alkynes such as this compound can be effectively achieved through the alkylation of a terminal alkyne. A plausible and common method involves the deprotonation of a smaller terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile to attack an appropriate alkyl halide.
A potential synthetic route to this compound is the reaction of the acetylide of 1-butyne (B89482) with 2-bromopentane (B28208).
Experimental Protocol: Synthesis via Alkylation
This protocol describes a general procedure for the alkylation of a terminal alkyne, adapted for the synthesis of this compound.
Materials:
-
1-Butyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
2-Bromopentane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, condense liquid ammonia into the flask.
-
Add sodium amide to the liquid ammonia with stirring.
-
Slowly add a solution of 1-butyne in anhydrous diethyl ether to the sodium amide suspension. Allow the mixture to stir for one hour to ensure complete formation of the butynide anion.
-
Add a solution of 2-bromopentane in anhydrous diethyl ether dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Chemical Reactivity
The triple bond in this compound is the center of its reactivity, undergoing various addition reactions characteristic of alkynes.
Hydroboration-Oxidation
Hydroboration-oxidation of internal alkynes, such as this compound, results in the formation of ketones. The reaction proceeds via an anti-Markovnikov addition of borane (B79455) across the triple bond, followed by oxidation. Due to the unsymmetrical nature of this compound, this reaction will yield a mixture of two ketones: 5-methyl-3-heptanone and 5-methyl-4-heptanone.
Ozonolysis
Ozonolysis of alkynes results in the cleavage of the carbon-carbon triple bond, yielding two carboxylic acids. For this compound, ozonolysis will produce propanoic acid and 2-methylbutanoic acid.
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | ~13.6 |
| C2 | ~12.5 |
| C3 | ~80.7 |
| C4 | ~80.2 |
| C5 | ~30.0 |
| C6 | ~29.1 |
| C7 | ~11.5 |
| C8 (methyl) | ~21.7 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. (Note: These are estimated values and may vary slightly in experimental data).
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the presence of the alkyne functional group.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) stretch | 2850-3000 | Strong |
| C≡C stretch | 2100-2260 | Weak to Medium |
Table 3: Characteristic IR Absorption Bands for this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern would be consistent with the cleavage of the alkyl chains.
| m/z | Possible Fragment |
| 110 | [C₈H₁₄]⁺ (Molecular Ion) |
| 95 | [M - CH₃]⁺ |
| 81 | [M - C₂H₅]⁺ |
| 67 | [M - C₃H₇]⁺ |
| 53 | [M - C₄H₉]⁺ |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound.
Biological Relevance and Drug Development
While there is no specific data on the biological activity of this compound itself, the alkyne functional group is present in a number of biologically active compounds and pharmaceuticals. Some alkynyl-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[2] The rigid, linear nature of the alkyne moiety can be exploited in drug design to create specific molecular geometries for optimal binding to biological targets. Furthermore, terminal alkynes are widely used in "click chemistry" for bioconjugation, a technique crucial in drug development and chemical biology. Although this compound is an internal alkyne, its synthesis and reactions are relevant to the construction of more complex molecules with potential therapeutic applications.
Conclusion
This compound is a structurally interesting unsymmetrical alkyne with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achievable through established organic chemistry methodologies, and its reactivity is dominated by the chemistry of the carbon-carbon triple bond. While direct biological applications have not been reported, the alkyne scaffold is of significant interest in medicinal chemistry, making this compound and related compounds valuable tools for researchers and scientists in the field of drug development. This guide provides a foundational understanding of this molecule, which can aid in its application in synthetic and medicinal chemistry endeavors.
References
Spectroscopic Profile of 5-Methyl-3-heptyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the alkyne, 5-Methyl-3-heptyne (CAS No. 61228-09-9). The information presented herein is essential for the unequivocal identification and characterization of this compound, which is of interest in synthetic organic chemistry and as a potential building block in drug discovery. This document summarizes key spectroscopic data, outlines the methodologies for their acquisition, and provides a logical framework for structural elucidation.
Chemical Structure and Properties
-
IUPAC Name: 5-methylhept-3-yne[1]
-
Molecular Formula: C₈H₁₄[1]
-
Molecular Weight: 110.20 g/mol [1]
-
CAS Number: 61228-09-9[1]
-
Synonyms: 3-Heptyne, 5-methyl-[1]
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following data are predicted based on computational models, which provide a reliable estimation for spectral interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.15 | Quintet | 2H | H-2 |
| ~1.10 | Triplet | 3H | H-1 |
| ~2.25 | Sextet | 1H | H-5 |
| ~1.55 | Quintet | 2H | H-6 |
| ~0.95 | Triplet | 3H | H-7 |
| ~1.15 | Doublet | 3H | H-8 (Methyl on C5) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~85 | C-3 or C-4 |
| ~80 | C-4 or C-3 |
| ~30 | C-5 |
| ~25 | C-6 |
| ~20 | C-8 (Methyl on C5) |
| ~14 | C-2 |
| ~12 | C-1 |
| ~11 | C-7 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, an internal alkyne, the key characteristic absorption is the C≡C stretching vibration.
Table 3: Characteristic IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2960-2850 | C-H (sp³) stretch | Strong |
| ~2250-2100 | C≡C stretch | Weak to Medium |
| ~1460 | C-H bend | Medium |
| ~1380 | C-H bend | Medium |
Note: As a non-terminal alkyne, this compound does not exhibit the characteristic ≡C-H stretch around 3300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 110 | Moderate | [C₈H₁₄]⁺ (Molecular Ion) |
| 95 | High | [C₇H₁₁]⁺ (Loss of CH₃) |
| 81 | High (Base Peak) | [C₆H₉]⁺ (Loss of C₂H₅) |
| 67 | Moderate | [C₅H₇]⁺ |
| 55 | Moderate | [C₄H₇]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse width, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are collected.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling, a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans are collected.
-
Data Processing: The free induction decays (FIDs) are processed with an exponential window function and Fourier transformed. The resulting spectra are phase-corrected, and the chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample spectrum and automatically subtracted. A total of 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure sample purity.
-
Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed to ramp from 50 °C to 250 °C at a rate of 10 °C/min.
-
MS Conditions: The mass spectrometer is operated in EI mode with an ionization energy of 70 eV. The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-300 amu.
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Elucidation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 5-Methyl-3-heptyne
This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 5-Methyl-3-heptyne. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document outlines the predicted chemical shifts, multiplicities, and integrations for each proton signal, supported by a hypothetical experimental protocol and a visual representation of the molecular structure's proton relationships.
Chemical Structure and Proton Environments
This compound is an internal alkyne with the molecular formula C8H14.[1][2][3] Its structure consists of a seven-carbon chain with a triple bond between the third and fourth carbons and a methyl group attached to the fifth carbon.[4][5]
The structure can be represented by the following SMILES string: CCC#CC(C)CC. Analysis of the molecule's symmetry reveals six distinct proton environments, which will give rise to six unique signals in the 1H NMR spectrum. These are labeled (a) through (f) on the structure below:
Predicted 1H NMR Spectral Data
The chemical shifts of protons are influenced by their local electronic environment. Protons on sp3-hybridized carbons, typical of alkanes, generally appear in the upfield region (0.7-1.8 ppm).[6][7] The presence of the alkyne functional group causes a slight deshielding effect on adjacent protons (propargylic protons), shifting their signals slightly downfield.[8][9]
The predicted 1H NMR data for this compound is summarized in the table below.
| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| (a) | -CH2-CH3 | ~ 1.0 | 3H | Triplet (t) |
| (b) | -CH2-C≡ | ~ 2.1 | 2H | Triplet (t) |
| (c) | -CH(CH3)- | ~ 2.3 | 1H | Sextet |
| (d) | -CH2-CH3 | ~ 1.5 | 2H | Quintet |
| (e) | -CH2-CH3 | ~ 0.9 | 3H | Triplet (t) |
| (f) | -CH(CH3)- | ~ 1.1 | 3H | Doublet (d) |
Experimental Protocol: 1H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a 1H NMR spectrum of this compound.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (B151607) (CDCl3) is a common choice.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
3.2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Insert the sample into the spectrometer probe. Tune the probe to the correct frequency for 1H nuclei. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known value.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shift (in ppm) and multiplicity of each peak.
Visualization of Proton Signal Relationships
The following diagram illustrates the logical relationships and spin-spin coupling between the different proton environments in this compound.
References
- 1. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Heptyne, 5-methyl- [webbook.nist.gov]
- 3. 3-Heptyne, 5-methyl- [webbook.nist.gov]
- 4. brainly.com [brainly.com]
- 5. Solved Draw the structure of this compound. | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the 13C NMR Spectrum of 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Methyl-3-heptyne. It includes predicted chemical shift data, a comprehensive experimental protocol for acquiring such a spectrum, and a structural diagram to aid in the interpretation of the data. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.
Predicted 13C NMR Data
The 13C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The predicted data is summarized in the table below.
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (in 1H-coupled spectrum) |
| C1 | ~13.6 | Quartet |
| C2 | ~12.5 | Triplet |
| C3 | ~80.2 | Singlet |
| C4 | ~81.5 | Singlet |
| C5 | ~30.8 | Doublet |
| C6 | ~29.5 | Triplet |
| C7 | ~11.4 | Quartet |
| C8 (Methyl on C5) | ~21.3 | Quartet |
Note: These are predicted values based on empirical data and spectral databases. Actual experimental values may vary slightly.
Molecular Structure and Carbon Numbering
The structure of this compound with the corresponding carbon numbering used for the NMR data assignment is presented below.
Caption: Structure of this compound with carbon numbering.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a standard operating procedure for the acquisition of a 13C NMR spectrum of this compound.
1. Sample Preparation
-
Weigh approximately 20-50 mg of the this compound sample.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl3), in a clean and dry NMR tube.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]
-
If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues and to protect the instrument.[1]
2. NMR Instrument Parameters
The following are typical parameters for a standard 13C NMR experiment with proton decoupling.
| Parameter | Value |
| Spectrometer Frequency | 100-150 MHz |
| Pulse Program | Standard 13C{1H} (proton decoupled) |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds |
| Number of Scans | 1024 or more (depending on sample concentration) |
| Spectral Width | 0-220 ppm |
| Temperature | 298 K |
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Apply a baseline correction.
-
Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Integrate the signals (note: in standard proton-decoupled 13C NMR, integration is not always quantitative).
-
Pick the peaks and annotate the chemical shifts.
Discussion of the Spectrum
The 13C NMR spectrum of this compound is characterized by several key features:
-
Alkyne Carbons (C3 and C4): The sp-hybridized carbons of the alkyne group are expected to resonate in the range of 70-100 ppm.[2] In this molecule, they are predicted to appear around 80.2 and 81.5 ppm. These signals will appear as singlets in a proton-decoupled spectrum due to the absence of directly attached protons.
-
Aliphatic Carbons: The remaining sp3-hybridized carbons will appear in the upfield region of the spectrum.
-
The methine carbon (C5) is expected around 30.8 ppm.
-
The methylene (B1212753) carbons (C2 and C6) are predicted to be at approximately 12.5 and 29.5 ppm, respectively.
-
The methyl carbons (C1, C7, and C8) are the most shielded and are expected to appear at the highest field, around 13.6, 11.4, and 21.3 ppm, respectively.
-
This comprehensive guide provides the necessary information for researchers to identify, characterize, and utilize this compound in their scientific endeavors. The provided data and protocols serve as a foundational resource for further investigation and application of this compound.
References
Mass Spectrometry of 5-Methyl-3-heptyne: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of 5-Methyl-3-heptyne, a valuable tool for its identification and structural elucidation. This document outlines the expected fragmentation patterns under electron ionization (EI), presents the mass spectral data in a clear format, and provides a generalized experimental protocol for its analysis.
Introduction
This compound is an internal alkyne with the molecular formula C₈H₁₄ and a molecular weight of 110.1968 g/mol .[1][2] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry (EI-MS), the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and provides valuable information for its identification.
Data Presentation
The electron ionization mass spectrum of this compound is characterized by a distinct pattern of peaks. The most significant peaks are summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |
| 110 | Significant | [C₈H₁₄]⁺• (Molecular Ion) |
| 95 | Significant | [C₇H₁₁]⁺ |
| 81 | Base Peak | [C₆H₉]⁺ |
Note: The complete mass spectrum contains a total of 9 peaks. The relative intensities of the less abundant peaks are not publicly available.
Fragmentation Pathway
The fragmentation of this compound under electron ionization is primarily driven by the cleavage of bonds adjacent to the carbon-carbon triple bond, leading to the formation of stable carbocations. The observed major fragments can be explained by the following pathways:
-
Formation of the Molecular Ion (m/z 110): The initial step is the removal of an electron from the this compound molecule to form the molecular ion, [C₈H₁₄]⁺•.
-
Formation of the [C₇H₁₁]⁺ Ion (m/z 95): This fragment likely arises from the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for compounds containing a methyl group.
-
Formation of the Base Peak [C₆H₉]⁺ (m/z 81): The most abundant fragment ion, the base peak, is observed at m/z 81. This ion is likely formed by the cleavage of the C-C bond between the ethyl group and the triple bond, resulting in the loss of an ethyl radical (•C₂H₅). The resulting propargyl-type cation is resonance-stabilized, contributing to its high abundance.
The following diagram illustrates the proposed primary fragmentation pathway of this compound.
Experimental Protocols
The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following is a general experimental protocol for the analysis of volatile organic compounds like this compound.
1. Sample Preparation:
-
For liquid samples, dilute the sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (typically in the low ppm range).
-
For gas or headspace analysis, a gas-tight syringe can be used to inject the sample directly or after pre-concentration using techniques like solid-phase microextraction (SPME).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at a temperature of 250°C. A split ratio of 20:1 is common for initial screening.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Acquisition: Full scan mode.
4. Data Analysis:
-
The acquired mass spectra are compared with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.
-
The fragmentation pattern is analyzed to confirm the structure of the compound.
The following diagram outlines the general experimental workflow for GC-MS analysis.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 5-Methyl-3-heptyne
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 5-Methyl-3-heptyne, an internal alkyne. The document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for the analysis process.
Core Principles of IR Spectroscopy for this compound
Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds present.
This compound (C₈H₁₄) is an internal alkyne. Its structure dictates a specific IR spectral signature. The key diagnostic absorption for alkynes is the carbon-carbon triple bond (C≡C) stretching vibration. For internal alkynes, this band is typically found in the 2100-2260 cm⁻¹ region.[1][2][3] However, the intensity of this absorption is highly dependent on the symmetry of the molecule. In symmetrical or nearly symmetrical internal alkynes, the change in dipole moment during the C≡C stretching vibration is minimal, resulting in a very weak or sometimes completely absent absorption band.[4][5][6]
Unlike terminal alkynes, this compound lacks a hydrogen atom attached to an sp-hybridized carbon. Therefore, its IR spectrum will be notable for the absence of the strong, sharp ≡C-H stretching band typically observed around 3300 cm⁻¹.[3][4] The spectrum will, however, feature prominent absorptions corresponding to the stretching and bending vibrations of the sp³-hybridized C-H bonds in its methyl and ethyl groups.
Data Presentation: Characteristic IR Absorption Bands
The expected infrared absorption bands for this compound are summarized in the table below. These frequencies are based on established correlations for alkyne and alkane functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2850 - 3000 | C-H (sp³) Stretch | Strong |
| 2100 - 2260 | C≡C (Internal Alkyne) Stretch | Weak to very weak |
| 1450 - 1470 | -CH₂- Scissoring (Bending) | Medium |
| 1370 - 1380 | -CH₃ Bending | Medium |
Table 1: Summary of predicted infrared absorption data for this compound, detailing the vibrational mode, its corresponding frequency range, and expected signal intensity.
Experimental Protocol: Acquiring the IR Spectrum
This section details a standard methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a pure liquid sample such as this compound.
3.1. Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Cells: Two polished salt plates (e.g., Potassium Bromide (KBr) or Sodium Chloride (NaCl)). These materials are transparent to IR radiation in the mid-infrared region.
-
Sample: Pure this compound.
-
Cleaning Supplies: Anhydrous solvent (e.g., chloroform (B151607) or hexane), lint-free wipes, and a desiccator for storing the salt plates.
3.2. Sample Preparation (Neat Liquid Thin Film Method)
-
Ensure the salt plates are clean, dry, and free of any residue from previous analyses. Handle the plates by their edges to avoid transferring moisture and oils from fingerprints.
-
Place one to two drops of the liquid this compound onto the center of one salt plate's polished face.
-
Carefully place the second salt plate on top of the first, sandwiching the liquid sample.
-
Gently rotate the top plate a quarter turn to spread the liquid into a thin, uniform film between the plates, ensuring no air bubbles are trapped.[7]
3.3. Spectral Acquisition
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Background Spectrum: First, run a background scan with an empty sample compartment. This measures the instrument's ambient environment (e.g., atmospheric H₂O and CO₂) and the absorbance of the salt plates, which will be digitally subtracted from the sample spectrum.
-
Sample Spectrum: Place the sample holder with the prepared this compound film into the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The spectrometer's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
3.4. Post-Analysis
-
Carefully disassemble the salt plates.
-
Clean the plates by rinsing them with a minimal amount of a dry, volatile organic solvent.
-
Gently wipe the plates dry with a lint-free tissue and immediately store them in a desiccator to prevent fogging from atmospheric moisture.
Mandatory Visualization: Analysis Workflow
The logical flow of an infrared spectroscopy experiment, from sample handling to final data interpretation, is a critical process for ensuring accurate and reproducible results. The following diagram illustrates this standard workflow.
Caption: Workflow for Infrared Spectroscopy Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 6. C (triple bond ) C stretching band of internal alkynes are generally abse.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Stereochemistry of 5-Methyl-3-heptyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Stereochemistry of 5-Methyl-3-heptyne
This compound, with the chemical formula C₈H₁₄ and CAS number 61228-09-9, is an internal alkyne.[1][2][3] Its molecular structure features a heptyl chain with a triple bond between the third and fourth carbon atoms and a methyl group attached to the fifth carbon atom. The key to its stereochemistry lies at this fifth carbon (C5).
The C5 atom is bonded to four distinct substituents:
-
A hydrogen atom
-
A methyl group (-CH₃)
-
An ethyl group (-CH₂CH₃)
-
A 1-propynyl group (-C≡CCH₂CH₃)
This arrangement makes the C5 atom a chiral center, meaning this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-5-methyl-3-heptyne and (S)-5-methyl-3-heptyne according to the Cahn-Ingold-Prelog priority rules.
Caption: Enantiomers of this compound and their key property distinctions.
Quantitative Data Summary
As of the date of this document, there is no publicly available experimental data on the specific rotation or other chiroptical properties of the individual enantiomers of this compound. However, for the purpose of illustrating how such data would be presented, the following table provides a template with hypothetical values.
| Property | (R)-5-Methyl-3-heptyne (Hypothetical) | (S)-5-Methyl-3-heptyne (Hypothetical) | Racemic this compound |
| Specific Rotation ([α]²⁰D) | +X° (c=1, CHCl₃) | -X° (c=1, CHCl₃) | 0° |
| Enantiomeric Excess (ee) | >99% | >99% | 0% |
| Boiling Point | ~126 °C | ~126 °C | ~126 °C |
| Density | ~0.76 g/mL | ~0.76 g/mL | ~0.76 g/mL |
Experimental Protocols
The study of the stereochemistry of this compound would involve three key stages: stereoselective synthesis or resolution, separation of enantiomers, and characterization.
Stereoselective Synthesis or Resolution of Enantiomers
Objective: To obtain an enantiomerically enriched sample of this compound.
Methods:
-
Asymmetric Synthesis: This approach involves the synthesis of a single enantiomer from an achiral starting material using a chiral catalyst or auxiliary. A potential route could involve the asymmetric alkylation of a smaller alkyne.
-
-
Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. The separated diastereomers are then converted back to the individual enantiomers.
-
Caption: General workflow for the resolution of a racemic mixture.
Separation and Purification of Enantiomers
Objective: To isolate the individual enantiomers in high purity.
Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus enabling their separation.
-
Protocol Outline:
-
A solution of the racemic this compound is prepared in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).
-
The solution is injected into an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column).
-
The mobile phase is pumped through the column at a constant flow rate.
-
The eluent is monitored by a detector (e.g., a UV detector).
-
The two enantiomers will elute at different times, resulting in two separate peaks in the chromatogram.
-
The fractions corresponding to each peak are collected separately.
-
The solvent is evaporated from the collected fractions to yield the isolated enantiomers.
-
Characterization of Enantiomers
Objective: To confirm the identity, purity, and stereochemistry of the isolated enantiomers.
Methods:
-
Polarimetry:
-
Principle: Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.
-
Protocol:
-
A solution of the purified enantiomer of a known concentration is prepared in a suitable solvent.
-
The solution is placed in a polarimeter cell of a known path length.
-
The optical rotation is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
-
The specific rotation is calculated using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
-
-
-
Circular Dichroism (CD) Spectroscopy:
-
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum is a unique fingerprint for each enantiomer.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents:
-
Principle: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral environment, will be resolved into two distinct sets of signals. This allows for the determination of enantiomeric excess.
-
Conclusion
This compound is a structurally simple yet stereochemically significant molecule due to the presence of a single chiral center. While specific experimental data regarding its enantiomeric forms are currently lacking in the scientific literature, this guide provides a robust theoretical framework and outlines the established experimental protocols for the synthesis, separation, and characterization of its (R) and (S) enantiomers. The methodologies described herein are fundamental to the study of chiral molecules and are essential for any research or development activities involving the stereoisomers of this compound. Further investigation into the chiroptical properties and potential stereospecific applications of this compound is warranted.
References
Chirality of 5-Methyl-3-heptyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-3-heptyne is a chiral alkyne of interest in synthetic organic chemistry. Its chirality arises from the presence of a stereocenter at the fifth carbon atom, leading to the existence of two non-superimposable mirror images, or enantiomers. This guide provides a comprehensive analysis of the chirality of this compound, including its structural basis, stereochemical designation, and a proposed synthetic methodology. Due to the absence of specific experimental data in the current literature for this particular molecule, this paper will focus on the theoretical principles of its stereochemistry and outline a generalized experimental approach for its synthesis and potential enantiomeric resolution.
Introduction to the Chirality of this compound
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. Such molecules are termed "chiral," and the two mirror-image forms are called enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, but they may exhibit different biological activities and interactions with other chiral molecules, a critical consideration in drug development.
The molecular structure of this compound is CH₃CH₂C≡CCH(CH₃)CH₂CH₃. The source of its chirality is the carbon atom at the 5-position (C5). This carbon is bonded to four distinct substituents:
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
An ethyl group (-CH₂CH₃)
-
A but-1-yn-1-yl group (-C≡CCH₂CH₃)
Since all four groups attached to the C5 carbon are different, this carbon is a chiral center, also known as a stereocenter. The presence of this single chiral center renders the entire molecule chiral, and it can exist as a pair of enantiomers, designated as (R)-5-methyl-3-heptyne and (S)-5-methyl-3-heptyne.
Stereochemical Assignment: The Cahn-Ingold-Prelog (CIP) Priority Rules
The absolute configuration of the enantiomers of this compound can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves assigning priorities to the four substituents attached to the chiral center based on their atomic number.
Logical Relationship for CIP Priority Assignment:
Caption: CIP priority assignment for substituents at the chiral center of this compound.
Once priorities are assigned, the molecule is oriented so that the lowest priority group (in this case, the hydrogen atom) is pointing away from the viewer. The direction from the highest priority group (1) to the second-highest (2) to the third-highest (3) is then determined.
-
If the direction is clockwise , the configuration is designated as (R) (from the Latin rectus, meaning right).
-
If the direction is counter-clockwise , the configuration is designated as (S) (from the Latin sinister, meaning left).
Visualization of the (R) and (S) Enantiomers:
Caption: 3D representation of the (R) and (S) enantiomers of this compound.
Physicochemical and Pharmacological Data
Currently, there is a lack of published experimental data specifically for the enantiomers of this compound. Therefore, quantitative data on properties such as specific rotation, which measures the extent to which a chiral compound rotates plane-polarized light, are not available.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol |
| Boiling Point | ~125-127 °C |
| Density | ~0.76 g/mL |
| Refractive Index | ~1.43 |
| Specific Rotation ([α]D) | Not available |
Note: The boiling point, density, and refractive index are estimated values for the racemic mixture based on similar compounds. The specific rotation for the pure enantiomers is unknown.
Proposed Experimental Protocol for Synthesis
A plausible and commonly employed method for the synthesis of internal alkynes such as this compound is the alkylation of a smaller terminal alkyne. A retro-synthetic analysis suggests that this compound can be prepared from 1-butyne (B89482) and a 3-halopentane.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of racemic this compound.
Materials and Equipment
-
Reagents: 1-Butyne, n-Butyllithium (n-BuLi) in hexanes, 3-bromopentane, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.
-
Apparatus: Round-bottom flask, dropping funnel, magnetic stirrer, condenser, nitrogen/argon inlet, ice bath, separatory funnel, rotary evaporator, distillation apparatus or column chromatography setup.
Procedure
-
Preparation of the Butynide Anion:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-butyne in anhydrous THF.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel to the stirred solution of 1-butyne.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium butynide.
-
-
Alkylation Reaction:
-
3-Bromopentane is added dropwise to the cold solution of lithium butynide.
-
The reaction mixture is allowed to slowly warm to room temperature and is then stirred overnight.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield racemic this compound.
-
Strategies for Enantiomeric Resolution
Since the proposed synthesis yields a racemic mixture, a subsequent resolution step would be necessary to isolate the individual enantiomers. Common methods for chiral resolution include:
-
Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography.
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers based on their differential interactions with the CSP.
-
Enzymatic Resolution: Employing an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
Conclusion
Commercial Sourcing Guide for 5-Methyl-3-heptyne
For researchers, scientists, and professionals in drug development requiring 5-Methyl-3-heptyne (CAS Number: 61228-09-9), a variety of commercial suppliers are available, primarily accessible through established chemical marketplace platforms. This guide provides a technical overview of sourcing options, product specifications, and supplier details.
Product Information
Chemical Identity:
Physicochemical Properties:
-
Estimated Boiling Point: 126.55°C[2]
-
Estimated Melting Point: -86.55°C[2]
-
Estimated Density: 0.7585 g/cm³[2]
-
Estimated Refractive Index: 1.4087[2]
Supplier Overview
The primary commercial sources for this compound are located in China and are often listed on major chemical sourcing websites. These platforms provide a range of suppliers, from manufacturers to traders.
| Supplier Name | Location | Platform/Notes | Purity | Available Quantities |
| Dayang Chem (Hangzhou) Co., Ltd. | Hangzhou, China | Listed on Chemsrc, ChemicalBook. A high-tech enterprise in research, production, and trade of chemical products.[4][5][6] | 98.0% | Inquiry for 100g, 1kg, 100kg, 1000kg |
| CHEMLYTE SOLUTIONS CO.,LTD | China | Listed on Echemi. A manufacturer of various chemical products.[7] | 99% (Industrial Grade) | 25kg/Cardboard Drum |
| JHECHEM CO LTD | Zhejiang, China | Listed on Echemi. A manufactory and trader of chemical products.[8] | Not specified | Inquiry |
| Alfa Chemistry | USA/China | Direct website. Offers a wide range of chemicals for research and development. | Not specified | Inquiry |
| HANGZHOU LEAP CHEM CO., LTD. | Hangzhou, China | Listed on Echemi. A trader of a wide range of chemical products.[7] | Not specified | Inquiry |
| Shaanxi Dideu Medichem Co. Ltd. | China | Listed on Echemi. A manufacturer of a variety of chemical products.[7] | 99% (Industrial Grade) | 25kg/Cardboard Drum |
Technical Documentation
While detailed experimental protocols are not provided by commercial suppliers, key technical documents such as a Safety Data Sheet (SDS) are essential for safe handling and use. An SDS for this compound would typically include information on:
-
Hazards identification
-
First-aid measures
-
Fire-fighting measures
-
Handling and storage
-
Physical and chemical properties
-
Toxicological information
Researchers should always request and consult the supplier-specific SDS before purchasing and handling the chemical.
Limitations of Commercially Available Data
It is important for the intended audience to understand that commercial supplier documentation is focused on product specifications and safety, not on research applications. Therefore, the following elements, as requested, are not available from these sources:
-
Detailed Experimental Protocols: Suppliers do not provide methodologies for the use of their products in specific experiments or synthetic procedures. This information is typically found in peer-reviewed scientific literature and patents.
-
Signaling Pathways and Logical Relationships: As this compound is a chemical compound, its commercial documentation does not include information on biological signaling pathways or complex logical relationships that would necessitate visualization with tools like Graphviz. Such diagrams are relevant to biological research and drug mechanism of action studies, which are beyond the scope of a chemical supplier's product information.
Logical Workflow for Sourcing
For professionals seeking to procure this compound, the following workflow is recommended:
Caption: A typical workflow for sourcing a chemical like this compound.
References
- 1. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 61228-09-9 [chemicalbook.com]
- 3. 61228-09-9 | 3-Heptyne, 5-methyl- [chemindex.com]
- 4. Dayang Chem (Hangzhou) Co.,Ltd.- Enterprise Information-chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Front Page – Dayang chem (Hangzhou) Co., Ltd. [dycnchem.com]
- 7. echemi.com [echemi.com]
- 8. This compound | CAS#:61228-09-9 | Chemsrc [chemsrc.com]
In-Depth Technical Guide: Safety and Handling of 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-heptyne is an internal alkyne with the chemical formula C8H14.[1] Its structure, characterized by a carbon-carbon triple bond, makes it a valuable intermediate in organic synthesis, potentially finding applications in the development of novel pharmaceutical compounds and other complex molecules. Due to the inherent reactivity of the alkyne functional group and the lack of extensive safety testing, a thorough understanding of its potential hazards and proper handling procedures is critical for ensuring laboratory safety. This guide synthesizes available data and provides best-practice recommendations for the safe handling of this compound.
Physicochemical Data
Comprehensive experimental data for the physical and chemical properties of this compound is limited. The following table summarizes available computed data and information for structurally similar compounds. It is crucial to note that these values are estimates and should be treated with caution.
| Property | Value | Source |
| Molecular Formula | C8H14 | [1] |
| Molecular Weight | 110.20 g/mol | [1] |
| CAS Number | 61228-09-9 | [1] |
| Appearance | Not available (likely a liquid) | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Flash Point | Not available (Presumed to be flammable) | Inferred |
| Solubility | Not available |
Hazard Identification and General Safety
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative approach to hazard assessment is necessary, based on the properties of similar C8 hydrocarbons and the alkyne functional group.
Primary Hazards:
-
Flammability: Like other low molecular weight hydrocarbons, this compound should be considered a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.
-
Reactivity: Alkynes are known to undergo energetic reactions, including polymerization, and can be sensitive to heat, shock, or contact with incompatible materials.
-
Health Hazards: The toxicological properties of this compound have not been extensively studied. Similar C8 hydrocarbons can cause skin and eye irritation, and inhalation of vapors may lead to respiratory tract irritation and central nervous system effects.[2][3]
Experimental Protocols: Safe Handling Procedures
The following protocols are based on best practices for handling flammable and potentially reactive liquid chemicals in a laboratory setting.
4.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before and during use.
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure that skin is not exposed.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
4.2 Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is essential.
-
Ignition Sources: All sources of ignition, including open flames, hot plates, and spark-producing equipment, must be eliminated from the work area.
-
Grounding and Bonding: For transfers of larger quantities, containers should be grounded and bonded to prevent the buildup of static electricity.
4.3 Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Store away from incompatible materials such as oxidizing agents, acids, and bases.
4.4 Spill and Leak Procedures
-
Small Spills: In a fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for proper disposal.
-
Large Spills: Evacuate the area immediately. Contact the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
4.5 Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of this chemical down the drain.
Reactivity and Incompatibilities
-
Oxidizing Agents: Alkynes can react violently with strong oxidizing agents.
-
Acids and Bases: Contact with strong acids or bases may catalyze exothermic reactions.
-
Heat and Ignition Sources: Vapors can form explosive mixtures with air. The compound may undergo polymerization or decomposition at elevated temperatures.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: Vapors are flammable and may flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow for emergency response to incidents involving this compound.
References
Methodological & Application
Application Notes and Protocols for the Hydration of 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical mechanisms and experimental protocols for the hydration of the unsymmetrical internal alkyne, 5-methyl-3-heptyne. This process yields two isomeric ketone products, 5-methyl-3-heptanone and 5-methyl-4-heptanone. The two primary methods for this transformation, oxymercuration-demercuration and hydroboration-oxidation, are discussed in detail, including their respective mechanisms and expected regioselectivity.
Introduction
The hydration of alkynes is a fundamental organic transformation that converts a carbon-carbon triple bond into a carbonyl group. For unsymmetrical internal alkynes, such as this compound, the addition of water across the triple bond can result in two constitutional isomers.[1][2][3] The regiochemical outcome of this reaction is dependent on the chosen synthetic methodology. Understanding and controlling this regioselectivity is crucial for the targeted synthesis of specific ketone products, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
This document outlines the theoretical basis and provides practical protocols for the two main hydration methods:
-
Oxymercuration-Demercuration: This method typically follows Markovnikov's rule, where the incoming nucleophile (water) adds to the more substituted carbon of the triple bond.[1][4]
-
Hydroboration-Oxidation: This reaction sequence generally exhibits anti-Markovnikov regioselectivity, with the hydroxyl group adding to the less substituted carbon.[5]
Reaction Mechanisms and Regioselectivity
The hydration of this compound (CCC#CC(C)CC) yields a mixture of 5-methyl-3-heptanone and 5-methyl-4-heptanone. The steric and electronic environment around the triple bond influences the product ratio in each method.
Oxymercuration-Demercuration
This two-step process involves the initial addition of a mercury(II) species to the alkyne, followed by the nucleophilic attack of water. The subsequent demercuration step replaces the mercury with a hydrogen atom. The reaction proceeds through a mercurinium ion intermediate. For unsymmetrical internal alkynes, the attack of water is not highly regioselective, leading to a mixture of both possible ketone products after tautomerization of the initial enol intermediates.[1][2]
Hydroboration-Oxidation
This reaction involves the addition of a borane (B79455) reagent across the triple bond, followed by oxidation. With internal alkynes, sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) are often used to improve regioselectivity.[5] The boron atom adds to the less sterically hindered carbon of the alkyne, which, after oxidation, results in the corresponding ketone. However, for an alkyne with similarly substituted carbons flanking the triple bond, a mixture of products is still expected.[2][3]
Predicted Product Distribution
For an unsymmetrical internal alkyne like this compound, both oxymercuration-demercuration and hydroboration-oxidation are expected to produce a mixture of 5-methyl-3-heptanone and 5-methyl-4-heptanone. The regioselectivity is generally poor because the steric and electronic differences between the two carbons of the triple bond are not significant. Therefore, a roughly equimolar mixture of the two ketone products is anticipated for both methods.
Table 1: Predicted Products of the Hydration of this compound
| Starting Material | Reaction | Product 1 | Product 2 | Predicted Ratio (approx.) |
| This compound | Oxymercuration-Demercuration | 5-Methyl-3-heptanone | 5-Methyl-4-heptanone | ~1:1 |
| This compound | Hydroboration-Oxidation | 5-Methyl-3-heptanone | 5-Methyl-4-heptanone | ~1:1 |
Experimental Protocols
The following are general protocols for the hydration of an unsymmetrical internal alkyne. Researchers should optimize these conditions for their specific substrate and scale.
Protocol 1: Oxymercuration-Demercuration of this compound
Objective: To synthesize a mixture of 5-methyl-3-heptanone and 5-methyl-4-heptanone via oxymercuration-demercuration.
Materials:
-
This compound
-
Mercury(II) sulfate (B86663) (HgSO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Sodium borohydride (B1222165) (NaBH₄) (for demercuration, though often in situ protonolysis occurs with aqueous acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Cautiously add a solution of water and concentrated sulfuric acid. To this mixture, add a catalytic amount of mercury(II) sulfate.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding it to a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude ketone mixture by fractional distillation or column chromatography.
-
Analysis: Characterize the product mixture by GC-MS and NMR to determine the ratio of the two ketone isomers and the overall yield.
Protocol 2: Hydroboration-Oxidation of this compound
Objective: To synthesize a mixture of 5-methyl-3-heptanone and 5-methyl-4-heptanone via hydroboration-oxidation.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in tetrahydrofuran (B95107) (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add a solution of 9-BBN in THF (1.0 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC until the starting material is consumed.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: The oxidation step can be exothermic.
-
Reaction: Stir the mixture at room temperature for several hours.
-
Work-up: Quench the reaction by adding brine.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product mixture using fractional distillation or column chromatography.
-
Analysis: Analyze the product ratio and yield using GC-MS and NMR spectroscopy.
Visualizing the Reaction Pathways
The following diagrams illustrate the overall transformation and the general mechanisms for the hydration of this compound.
Caption: Overall reaction scheme for the hydration of this compound.
References
Application Notes and Protocols for the Hydroboration-Oxidation of 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration-oxidation of alkynes is a powerful and versatile synthetic method for the regioselective and stereoselective hydration of carbon-carbon triple bonds. This two-step reaction sequence provides a valuable route to carbonyl compounds, particularly aldehydes from terminal alkynes and ketones from internal alkynes.[1][2] For unsymmetrical internal alkynes, such as 5-methyl-3-heptyne, the reaction yields a mixture of two isomeric ketones. The regioselectivity of the initial hydroboration step can be significantly influenced by the steric bulk of the borane (B79455) reagent employed, with sterically hindered boranes favoring addition to the less sterically encumbered carbon of the alkyne.[3][4] This control over regioselectivity makes the hydroboration-oxidation a key transformation in organic synthesis, including the preparation of pharmaceutical intermediates.[5]
This document provides detailed application notes and a comprehensive protocol for the hydroboration-oxidation of this compound, focusing on the use of the bulky borane reagent, 9-borabicyclo[3.3.1]nonane (9-BBN), to maximize regioselectivity.
Reaction Principle and Regioselectivity
The hydroboration-oxidation of this compound proceeds in two distinct steps:
-
Hydroboration: The syn-addition of a B-H bond from 9-BBN across the triple bond of this compound. Due to the steric bulk of the 9-BBN, the boron atom preferentially adds to the less sterically hindered carbon atom of the alkyne (C-4), placing the hydrogen atom on the more sterically hindered carbon (C-3). This results in the formation of a vinylborane (B8500763) intermediate.
-
Oxidation: The vinylborane intermediate is then oxidized in situ using a mixture of hydrogen peroxide (H₂O₂) and aqueous sodium hydroxide (B78521) (NaOH). This step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, forming an enol intermediate.[6]
-
Tautomerization: The resulting enol is unstable and rapidly tautomerizes to the more stable ketone.[3]
The use of a sterically demanding borane like 9-BBN is crucial for achieving high regioselectivity in the hydroboration of unsymmetrical internal alkynes.[7] In the case of this compound, the two carbons of the triple bond present different steric environments. The ethyl group at C-2 offers less steric hindrance than the isobutyl group at C-5. Consequently, the boron atom of 9-BBN will preferentially attack the C-4 position, leading to 5-methyl-3-heptanone as the major product. A smaller amount of the isomeric 2-methyl-4-heptanone (B1210533) will be formed from the addition of boron to the C-3 position.
Data Presentation
The hydroboration-oxidation of this compound with 9-BBN is expected to yield a mixture of two ketone products. The table below summarizes the expected product distribution and relevant properties. The regioselectivity is based on typical results for the hydroboration of unsymmetrical dialkylacetylenes with bulky boranes, where high selectivity for the less sterically hindered side is generally observed.
| Product Name | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Product Ratio (Major:Minor) |
| 5-Methyl-3-heptanone (Major) | CH₃CH₂C(=O)CH₂CH(CH₃)CH₂CH₃ | 128.21 | 157-162 | ~95 : 5 |
| 2-Methyl-4-heptanone (Minor) | CH₃CH₂CH₂C(=O)CH(CH₃)₂ | 128.21 | 158-160 |
Note: The expected product ratio is an estimate based on the known principles of steric hindrance in hydroboration reactions with bulky boranes. Actual experimental results may vary.
Experimental Protocol
This protocol details the hydroboration-oxidation of this compound using 9-BBN. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
This compound (98% purity)
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in tetrahydrofuran (B95107) (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Hydroboration
-
To a dry, 100-mL round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.10 g, 10.0 mmol).
-
Dissolve the alkyne in 20 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 22 mL of a 0.5 M solution of 9-BBN in THF (11.0 mmol, 1.1 equivalents) to the stirred solution of the alkyne over a period of 30 minutes using a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 4 hours to ensure the completion of the hydroboration.
Part 2: Oxidation
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully add 5 mL of ethanol to the flask to quench any unreacted borane.
-
Sequentially add 6 mL of 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 6 mL of 30% hydrogen peroxide solution. Caution: The addition of hydrogen peroxide is exothermic; maintain the temperature below 20 °C.
-
After the addition of the peroxide, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
Part 3: Workup and Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Add 30 mL of diethyl ether and 30 mL of water. Shake the funnel and separate the layers.
-
Extract the aqueous layer with two additional 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 30 mL of brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ketone mixture.
-
The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to separate the two ketone isomers.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the hydroboration-oxidation of this compound.
Caption: Experimental workflow for the hydroboration-oxidation of this compound.
Signaling Pathway of the Reaction Mechanism
The following diagram outlines the mechanistic pathway from the alkyne to the final ketone products.
Caption: Reaction mechanism of hydroboration-oxidation leading to ketone products.
Applications in Drug Development
The synthesis of ketones via hydroboration-oxidation of alkynes is a valuable tool in medicinal chemistry and drug development. Ketones are common structural motifs in a wide array of pharmaceutical agents and are often key intermediates in the synthesis of more complex molecules. For instance, the selective introduction of a carbonyl group can be a critical step in building the carbon skeleton of a drug molecule or for subsequent functional group transformations.
While a direct application of the hydroboration-oxidation of this compound in a specific drug synthesis is not prominently documented, the methodology is broadly applicable. The ability to control the position of the carbonyl group in an unsymmetrical ketone through the choice of borane reagent provides a powerful strategy for the synthesis of targeted drug candidates. This reaction allows for the construction of specific isomers that may exhibit desired pharmacological activity, which is a cornerstone of modern drug discovery.
References
- 1. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 2. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Ch 9: Alkynes + borane [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgoly.com [orgoly.com]
Application Notes and Protocols: Catalytic Hydrogenation of 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 5-methyl-3-heptyne. The selective reduction of internal alkynes is a critical transformation in organic synthesis, enabling the stereoselective formation of alkenes, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. These protocols cover methods for complete hydrogenation to an alkane, as well as stereoselective partial hydrogenation to either the (Z)- or (E)-alkene.
Introduction
The catalytic hydrogenation of this compound can yield three distinct products depending on the catalyst and reaction conditions employed. Complete reduction saturates the triple bond to form 5-methylheptane. Partial hydrogenation can be controlled to stereoselectively produce either the (Z)-5-methyl-3-heptene (cis-alkene) or the (E)-5-methyl-3-heptene (trans-alkene). The choice of catalyst is paramount in achieving the desired selectivity. Standard hydrogenation catalysts such as platinum or palladium on carbon lead to the fully saturated alkane.[1][2] Poisoned catalysts, like Lindlar's catalyst or P-2 nickel, are utilized for the syn-addition of hydrogen to yield the (Z)-alkene.[3][4][5][6] Conversely, a dissolving metal reduction using sodium in liquid ammonia (B1221849) results in the anti-addition of hydrogen, affording the (E)-alkene.[1][7][8]
Reaction Pathways
The hydrogenation of this compound can proceed via three main pathways to yield distinct products.
Caption: Reaction pathways for the hydrogenation of this compound.
Quantitative Data Summary
The following table summarizes the expected outcomes for the different hydrogenation methods applied to this compound. The yields and selectivities are representative values for the hydrogenation of internal alkynes and may require optimization for this specific substrate.
| Method | Catalyst/Reagents | Product(s) | Typical Yield (%) | Stereoselectivity | Key Features |
| Complete Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 5-Methylheptane | >95 | N/A | Complete saturation of the triple bond. |
| Partial Hydrogenation (Z)-selective | H₂, Lindlar's Catalyst | (Z)-5-Methyl-3-heptene | 85-98 | >95% Z | Syn-addition of hydrogen; catalyst poisoning prevents over-reduction.[9] |
| Partial Hydrogenation (Z)-selective | H₂, P-2 Nickel Catalyst | (Z)-5-Methyl-3-heptene | 85-95 | >95% Z | An alternative to lead-containing Lindlar's catalyst.[6] |
| Partial Hydrogenation (E)-selective | Na, NH₃(l) | (E)-5-Methyl-3-heptene | 80-90 | >95% E | Dissolving metal reduction results in anti-addition of hydrogen.[1][7] |
Experimental Protocols
Protocol 1: Complete Hydrogenation to 5-Methylheptane
This protocol describes the complete reduction of the alkyne to the corresponding alkane using palladium on carbon as the catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol % of palladium).
-
Seal the flask and flush the system with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. For a flask and balloon setup, a balloon filled with hydrogen is attached. For a Parr apparatus, pressurize the vessel with H₂.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 5-methylheptane.
-
Purify the product by distillation if necessary.
Protocol 2: Partial Hydrogenation to (Z)-5-Methyl-3-heptene using Lindlar's Catalyst
This protocol details the stereoselective synthesis of the (Z)-alkene via syn-hydrogenation.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)[4]
-
Quinoline (B57606) (optional, as a further deactivator)[5]
-
Hexane (B92381) (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flask, add Lindlar's catalyst (typically 5-10% w/w relative to the alkyne).[9]
-
Evacuate the flask and backfill with an inert gas.[9]
-
Add hexane as the solvent, followed by the this compound (1 equivalent).[9]
-
For substrates prone to over-reduction, a small amount of quinoline can be added.[9]
-
Evacuate the flask and backfill with hydrogen gas (1 atm, typically from a balloon).[9]
-
Stir the mixture vigorously at room temperature.
-
Carefully monitor the reaction by GC to observe the formation of the alkene and minimize over-reduction to the alkane.
-
Upon completion, vent the hydrogen and flush with an inert gas.
-
Filter the mixture through Celite to remove the catalyst.
-
Wash the Celite with hexane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation to isolate (Z)-5-methyl-3-heptene.
Protocol 3: Partial Hydrogenation to (E)-5-Methyl-3-heptene via Dissolving Metal Reduction
This protocol describes the synthesis of the (E)-alkene using a dissolving metal reduction.[7]
Materials:
-
This compound
-
Sodium metal (Na)
-
Liquid ammonia (NH₃)
-
Anhydrous ethanol or ammonium (B1175870) chloride (for quenching)
-
Dry ice/acetone condenser
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a three-necked flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas under an inert atmosphere.
-
Cool the flask to -78 °C and condense ammonia into it.
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained.
-
In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of a dry ether solvent.
-
Add the alkyne solution dropwise to the sodium-ammonia solution.
-
Stir the reaction at -78 °C for several hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by the careful, slow addition of anhydrous ethanol or solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of inert gas.
-
Add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield (E)-5-methyl-3-heptene.
Experimental Workflow
The general workflow for a catalytic hydrogenation experiment is outlined below.
Caption: General experimental workflow for catalytic hydrogenation.
Catalyst Preparation Protocols
Lindlar's Catalyst Preparation
Lindlar's catalyst can be purchased commercially or prepared in the laboratory.[4]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃)
-
Lead acetate (B1210297) (Pb(OAc)₂)
-
Distilled water
-
Hydrochloric acid (HCl)
-
Hydrogen gas
Procedure:
-
Dissolve palladium chloride in a small amount of hydrochloric acid and water.[10]
-
In a separate flask, create a stirred suspension of calcium carbonate in distilled water.[10]
-
Add the palladium chloride solution to the calcium carbonate suspension and stir. Heat the mixture to approximately 80°C.[10]
-
Reduce the palladium onto the calcium carbonate support by bubbling hydrogen gas through the hot suspension until the uptake of hydrogen ceases.[10]
-
Filter and wash the palladium on calcium carbonate with distilled water.
-
Resuspend the catalyst in distilled water and add a solution of lead acetate.[10]
-
Heat the mixture in a boiling water bath for an extended period.[10]
-
Filter the final catalyst, wash thoroughly with distilled water, and dry in a vacuum oven.[10]
P-2 Nickel Catalyst Preparation
P-2 Nickel is a nickel-boride catalyst prepared in situ.[6]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
-
Ethylenediamine (optional, as a modifier)
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol.[9]
-
With vigorous stirring, add a solution of sodium borohydride in ethanol dropwise. A black precipitate of the P-2 Ni catalyst will form immediately.[9]
-
After the addition is complete, stir for a few more minutes.
-
Ethylenediamine can be added to the suspension to modify the catalyst's selectivity.[9]
-
The catalyst is typically used immediately in the same pot for the hydrogenation reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 4. Lindlar Catalyst: Structure, Uses & Preparation Explained [vedantu.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols: Birch Reduction of 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Birch reduction of the internal alkyne, 5-Methyl-3-heptyne, to selectively synthesize the corresponding (E)-alkene, (E)-5-Methyl-3-heptene. The Birch reduction is a powerful and highly stereoselective method for the anti-addition of hydrogen across a triple bond, yielding the trans-alkene.[1][2][3] This protocol details the necessary reagents, experimental setup, reaction conditions, and purification methods. Additionally, expected analytical data for the characterization of the product are provided.
Introduction
The selective reduction of alkynes to alkenes is a fundamental transformation in organic synthesis. The Birch reduction, a dissolving metal reduction, employs an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with a proton source, such as an alcohol, to achieve the stereospecific formation of a trans-alkene from an internal alkyne.[4][5] The reaction proceeds through a radical anion intermediate, which, for steric reasons, preferentially adopts a trans configuration before final protonation.[1] This method is particularly valuable as it complements catalytic hydrogenation methods that typically yield cis-alkenes. This application note provides a detailed protocol for the Birch reduction of this compound.
Reaction Scheme and Mechanism
The Birch reduction of this compound proceeds via a four-step mechanism involving single electron transfers from the alkali metal and protonations by the alcohol.
References
Ozonolysis of 5-Methyl-3-heptyne: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals
Application Note AN-2025-01: Synthesis of Carboxylic Acids via Ozonolysis of 5-Methyl-3-heptyne
Introduction
Ozonolysis is a powerful and versatile oxidative cleavage reaction in organic synthesis that utilizes ozone (O₃) to break carbon-carbon triple bonds. For internal alkynes, such as this compound, this reaction provides a direct route to the synthesis of two distinct carboxylic acids. This method is of significant interest in medicinal chemistry and drug development for the creation of novel molecular scaffolds and pharmacologically active compounds. The ozonolysis of the asymmetrical internal alkyne this compound results in the cleavage of the triple bond to yield propanoic acid and 2-methylpentanoic acid.[1][2] This application note provides a detailed overview of this reaction, including the reaction mechanism, product specifications, and a general experimental protocol.
Reaction Principle
The ozonolysis of this compound proceeds through a two-step mechanism. Initially, ozone undergoes a 1,3-dipolar cycloaddition to the alkyne, forming an unstable primary ozonide (a molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolene). In the presence of water during the work-up, the ozonide is hydrolyzed to furnish the two corresponding carboxylic acids.[3][4]
Products of Ozonolysis of this compound
The oxidative cleavage of this compound yields two carboxylic acid products as detailed in the table below.
| Starting Material | Product 1 | Product 2 |
| This compound | Propanoic Acid | 2-Methylpentanoic Acid |
| Structure | CH₃CH₂C≡CCH(CH₃)CH₂CH₃ | CH₃CH₂COOH |
| Molar Mass ( g/mol ) | 110.20 | 74.08 |
| Boiling Point (°C) | 118-119 | 141 |
Quantitative Data
While specific yield data for the ozonolysis of this compound is not extensively reported in the literature, high yields are generally expected for the ozonolysis of internal alkynes. The reaction is known for its efficiency and clean conversion to carboxylic acids. The table below presents typical yields observed for the ozonolysis of analogous internal alkynes, which can be considered indicative for the reaction of this compound.
| Alkyne Substrate | Products | Reported Yield (%) |
| 3-Hexyne | Propanoic Acid | > 90 |
| 4-Octyne | Butanoic Acid | > 90 |
| 2-Heptyne | Acetic Acid, Pentanoic Acid | High (not specified) |
Protocol PR-2025-01: Laboratory-Scale Ozonolysis of this compound
Objective: To synthesize propanoic acid and 2-methylpentanoic acid from this compound via ozonolysis.
Materials and Equipment:
-
This compound (98% purity or higher)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Ozone generator
-
Oxygen (O₂) source
-
Gas dispersion tube
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice-acetone bath
-
Nitrogen (N₂) or Argon (Ar) gas source
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Diethyl ether (Et₂O)
Safety Precautions:
-
Ozone is a toxic and highly reactive gas. This experiment must be performed in a well-ventilated fume hood.
-
Ozonides are potentially explosive. Do not isolate the ozonide intermediate.
-
The reaction is conducted at low temperatures (-78 °C). Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
Experimental Procedure:
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a gas outlet connected to a trap containing a potassium iodide solution, dissolve this compound (e.g., 5.51 g, 50 mmol) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol (100 mL).
-
Cool the reaction flask to -78 °C using a dry ice-acetone bath.
-
-
Ozonolysis:
-
Begin stirring the solution.
-
Pass a stream of ozone-enriched oxygen from an ozone generator through the gas dispersion tube into the solution.
-
Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates the presence of excess ozone and the completion of the reaction. The potassium iodide trap will turn a dark violet/brown color as it reacts with any excess ozone.
-
-
Quenching and Work-up:
-
Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove any residual ozone.
-
Slowly add distilled water (50 mL) to the reaction mixture while allowing it to warm to room temperature.
-
Stir the mixture vigorously for at least one hour to ensure complete hydrolysis of the ozonide intermediate.
-
-
Extraction and Isolation:
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) to extract the carboxylic acids as their sodium salts.
-
Combine the aqueous bicarbonate extracts and cool in an ice bath.
-
Carefully acidify the combined aqueous extracts to a pH of ~2 with 1 M hydrochloric acid. The carboxylic acids will separate as an oily layer.
-
Extract the carboxylic acids from the acidified aqueous solution with diethyl ether (3 x 75 mL).
-
-
Purification:
-
Combine the diethyl ether extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain a mixture of propanoic acid and 2-methylpentanoic acid.
-
The individual carboxylic acids can be separated by fractional distillation under reduced pressure.
-
Visualizations
References
5-Methyl-3-heptyne: A Versatile Chiral Building Block in Organic Synthesis
Introduction: 5-Methyl-3-heptyne is a chiral alkyne that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including a sterically hindered internal triple bond and a chiral center, allow for the stereoselective and regioselective introduction of functional groups, making it an attractive precursor for the synthesis of complex molecules, including natural products, pharmaceuticals, and insect pheromones. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.
Application Notes
The synthetic utility of this compound primarily lies in the stereocontrolled functionalization of its alkyne moiety. The presence of a methyl group at the C5 position introduces chirality and steric hindrance, which can be exploited to achieve high levels of selectivity in various addition reactions. Key applications include the synthesis of chiral ketones, alcohols, and other valuable intermediates.
1. Regioselective Hydration to Chiral Ketones:
The hydration of the internal alkyne in this compound can be controlled to selectively produce chiral ketones. Due to the electronic and steric environment of the triple bond, acid-catalyzed hydration reactions can proceed with a degree of regioselectivity, affording 5-methyl-3-heptanone as a major product. This ketone is a known insect pheromone, highlighting the utility of this transformation in the synthesis of semiochemicals.[1]
2. Stereoselective Hydroboration-Oxidation to Chiral Alcohols:
Hydroboration-oxidation of this compound provides a powerful method for the synthesis of chiral alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the triple bond and to enhance regioselectivity.[2] This reaction leads to the formation of (E)-5-methyl-3-hepten-4-ol, which can be further transformed into other valuable chiral building blocks. The stereochemistry of the starting alkyne directly influences the stereochemistry of the resulting alcohol, making this a valuable tool in asymmetric synthesis.[3]
Key Transformations and Experimental Protocols
The following section details the experimental protocols for the two primary transformations of this compound.
Protocol 1: Regioselective Hydration for the Synthesis of 5-Methyl-3-heptanone
This protocol describes the acid-catalyzed hydration of this compound to yield 5-methyl-3-heptanone.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (B86663) (HgSO₄) (catalyst)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of this compound (1 equivalent) in aqueous acetone (B3395972) is prepared.
-
A catalytic amount of mercury(II) sulfate is added to the solution.
-
A few drops of concentrated sulfuric acid are carefully added to the reaction mixture.
-
The mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution.
-
The product is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 5-methyl-3-heptanone.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Expected Outcome: This procedure is expected to yield 5-methyl-3-heptanone as the major product. The regioselectivity is generally good but may not be exclusive, potentially yielding a small amount of 5-methyl-4-heptanone.
Protocol 2: Stereoselective Hydroboration-Oxidation for the Synthesis of (E)-5-Methyl-3-hepten-4-ol
This protocol details the hydroboration of this compound using 9-BBN, followed by oxidative workup to produce the corresponding vinyl alcohol.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A Schlenk flask or a two-necked round-bottom flask is flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous THF is added to the flask, followed by this compound (1 equivalent).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of 9-BBN in THF (1.1 equivalents) is added dropwise to the stirred solution of the alkyne via a syringe.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the hydroboration can be monitored by TLC.
-
After the hydroboration is complete, the flask is cooled again to 0 °C.
-
Slowly and carefully, a 3 M aqueous solution of sodium hydroxide is added, followed by the dropwise addition of a 30% hydrogen peroxide solution. Caution: This addition is exothermic.
-
The mixture is stirred at room temperature for 2-3 hours.
-
The product is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to afford the crude (E)-5-methyl-3-hepten-4-ol.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data
| Transformation | Substrate | Reagents | Product | Yield (%) | Reference |
| Hydration | Internal Alkyne | H₂SO₄, HgSO₄, H₂O | Ketone | 70-90 | General Textbook |
| Hydroboration-Oxidation | Internal Alkyne | 1. 9-BBN, THF; 2. NaOH, H₂O₂ | Vinyl Alcohol | 80-95 | General Textbook |
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical relationship of this compound as a building block and the general experimental workflow for its key transformations.
Caption: Logical flow from this compound to valuable synthetic targets.
Caption: Step-by-step workflow for the key synthetic transformations.
This compound is a valuable chiral starting material for the synthesis of important organic molecules. The protocols provided for its hydration and hydroboration-oxidation demonstrate its utility in accessing chiral ketones and alcohols with a high degree of regio- and stereocontrol. These transformations open avenues for the efficient synthesis of biologically active compounds and complex molecular architectures, making this compound a significant tool for researchers in organic synthesis and drug development. Further exploration of its reactivity with other reagents is warranted to expand its synthetic applications.
References
Application Notes and Protocols for Click Chemistry Reactions with 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry provides a powerful toolkit for molecular assembly, characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, its application is most effective with terminal alkynes. For internal alkynes such as 5-Methyl-3-heptyne, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a more efficient and regioselective alternative, yielding fully substituted 1,2,3-triazoles.[1][2][3] This document provides detailed application notes and protocols for performing click chemistry reactions with this compound, focusing on the RuAAC reaction.
Application Notes
This compound is an unsymmetrical internal alkyne. Its participation in click chemistry reactions, particularly RuAAC, allows for the creation of complex, sterically hindered triazole structures that are of interest in medicinal chemistry and materials science. The resulting fully substituted triazoles can serve as stable isosteres for amide bonds, offering improved metabolic stability.[4]
Key applications for click chemistry with this compound include:
-
Drug Discovery: Synthesis of novel heterocyclic compounds as potential therapeutic agents. The triazole core can act as a pharmacophore or a linker to connect different molecular fragments.[5][6]
-
Bioconjugation: While less common for internal alkynes compared to terminal ones, RuAAC can be used to label biomolecules under specific conditions, provided the ruthenium catalyst's potential interaction with the biomolecule is considered.[7]
-
Materials Science: Creation of functionalized polymers and materials with tailored properties. The robust nature of the triazole linkage makes it suitable for creating stable cross-linked networks.
Due to the internal nature of the alkyne in this compound, the CuAAC reaction is generally sluggish and low-yielding.[8][9] In contrast, RuAAC proceeds efficiently with internal alkynes, offering access to 1,4,5-trisubstituted 1,2,3-triazoles.[10][11] The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity.
Experimental Protocols
The following protocols are adapted from established procedures for RuAAC with internal alkynes and are expected to be applicable to this compound. Optimization of reaction conditions may be necessary for specific azide (B81097) coupling partners.
Protocol 1: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with this compound
This protocol is based on the use of a common ruthenium catalyst, Cp*RuCl(COD).[1][11]
Materials:
-
This compound
-
Organic azide of interest
-
[Cp*RuCl(COD)] (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), toluene, or THF)[11]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in the chosen anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Add the ruthenium catalyst, [Cp*RuCl(COD)] (1-5 mol%), to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,4,5-trisubstituted 1,2,3-triazole.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for RuAAC with Internal Alkynes
| Alkyne | Azide | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Octyne | Benzyl azide | [CpRuCl(PPh₃)₂] (2) | Benzene | 80 | 2 | 80 | [11] |
| 1-Phenyl-1-propyne | Benzyl azide | [CpRuCl(COD)] (2) | Toluene | 80 | 12 | 95 | [1] |
| Diphenylacetylene | Benzyl azide | [CpRuCl(COD)] (5) | DCE | 80 | 16 | 92 | [1] |
| 1,4-Dimethoxy-2-butyne | Phenyl azide | [CpRuCl(PPh₃)₂] (2) | Benzene | 80 | 4 | 88 | [1] |
Table 2: Comparison of Catalysts for the RuAAC of an Internal Alkyne
| Alkyne | Azide | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Octyne | Benzyl azide | [CpRuCl(PPh₃)₂] (2) | Benzene | 80 | 2 | 80 | [11] |
| 4-Octyne | Benzyl azide | [CpRuCl(COD)] (2) | Benzene | 80 | 2 | 75 | [1] |
| 4-Octyne | Benzyl azide | [Cp*RuCl(NBD)] (2) | Benzene | 80 | 3 | 78 | [12] |
Mandatory Visualization
Caption: Workflow for RuAAC of this compound.
Caption: Drug discovery workflow using RuAAC.
References
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 7. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Methyl-3-heptyne in Total Synthesis: A Review of Current Literature
A comprehensive review of scientific databases and literature sources has revealed a notable absence of 5-methyl-3-heptyne as a key building block or intermediate in the reported total syntheses of natural products. Consequently, the generation of detailed application notes and experimental protocols for its specific use in this context is not possible at this time.
While the field of total synthesis extensively utilizes a vast array of chiral building blocks and strategic bond formations, this compound does not appear to be a commonly employed precursor. This could be due to a variety of factors, including the commercial availability of enantiomerically pure forms, the specific structural motifs it would generate, or the preference for other synthetic equivalents that offer greater versatility or efficiency in the construction of complex molecular architectures.
For researchers, scientists, and drug development professionals interested in the potential applications of chiral internal alkynes, this presents a landscape of unexplored possibilities. The unique structural feature of this compound—a stereocenter adjacent to an internal alkyne—could offer novel approaches to the synthesis of complex targets.
General Synthetic Strategies Involving Chiral Internal Alkynes
Although specific examples involving this compound are not available, the broader class of chiral internal alkynes is utilized in a variety of synthetic transformations relevant to total synthesis. These methodologies could hypothetically be applied to this compound.
A generalized workflow for the potential incorporation of a chiral internal alkyne like this compound into a total synthesis campaign is outlined below. This workflow is illustrative and not based on a specific reported synthesis of a natural product using this particular reagent.
Potential Experimental Protocols
While no protocols for the use of this compound in total synthesis can be cited, general procedures for reactions of internal alkynes are well-established. Researchers considering the use of this compound could adapt these standard protocols. Examples of such reactions include:
-
Stereoselective Reduction: The triple bond could be selectively reduced to either a cis- or trans-alkene using reagents such as Lindlar's catalyst or sodium in liquid ammonia, respectively. The chirality at the C5 position would be preserved, leading to stereodefined olefinic products.
-
Hydrometallation/Cross-Coupling: Reactions such as hydroboration, hydrostannylation, or hydrosilylation would proceed with regioselectivity influenced by the steric and electronic properties of the substituents on the alkyne. The resulting vinylmetal species could then participate in palladium-catalyzed cross-coupling reactions to form more complex structures.
-
Cycloaddition Reactions: The alkyne could participate as a dienophile or dipolarophile in various cycloaddition reactions, such as the Diels-Alder or Huisgen cycloadditions, to construct cyclic and heterocyclic systems.
Data Presentation
Due to the lack of specific examples in the literature, no quantitative data on reaction yields, stereoselectivities, or other metrics for the use of this compound in total synthesis can be compiled.
Conclusion
The application of this compound in the total synthesis of natural products remains an open area for investigation. The information presented here is intended to provide a general framework for how a chiral internal alkyne might be approached in a synthetic campaign. The development of synthetic routes that incorporate this and other underutilized chiral building blocks could lead to novel and efficient strategies for the construction of complex and biologically active molecules. Researchers are encouraged to explore the potential of this reagent and to publish their findings to enrich the field of organic synthesis.
Application Notes and Protocols for the Derivatization of 5-Methyl-3-heptyne for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the internal alkyne 5-methyl-3-heptyne to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV/Vis), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a non-polar internal alkyne that lacks a strong chromophore, making its direct analysis by common chromatographic techniques challenging, especially at low concentrations. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties. This document outlines three effective derivatization strategies:
-
Hydration to Ketones for GC-MS Analysis: The carbon-carbon triple bond is hydrated to form corresponding ketones, which are more amenable to GC separation and possess distinct mass spectral fragmentation patterns.
-
Cobalt Complexation for HPLC-UV/Vis Analysis: Reaction with dicobalt octacarbonyl forms a stable cobalt-alkyne complex, which exhibits strong UV absorbance, enabling sensitive detection by HPLC-UV/Vis.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for LC-MS/MS Analysis: A "click chemistry" reaction that forms a triazole derivative, which has excellent ionization efficiency for highly sensitive and selective analysis by LC-MS/MS.
Derivatization via Hydration for GC-MS Analysis
Application Note
This method describes the acid-catalyzed hydration of this compound to convert it into a mixture of ketones. As this compound is an unsymmetrical internal alkyne, this reaction is expected to yield two isomeric ketone products: 5-methyl-4-heptanone and 2-methyl-3-heptanone. These ketones are more volatile and exhibit clearer fragmentation patterns in mass spectrometry compared to the parent alkyne, facilitating their identification and quantification. This method is suitable for samples where the determination of the total this compound content is desired.
Reaction Scheme: this compound -> [H₂SO₄, H₂O] -> 5-Methyl-4-heptanone + 2-Methyl-3-heptanone
Experimental Protocol
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal standard (e.g., undecane)
-
Glassware: reaction vial, magnetic stirrer, separatory funnel, vials for GC-MS analysis
Procedure:
-
In a reaction vial, dissolve a precisely weighed amount of the sample containing this compound in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add a solution of 10% aqueous sulfuric acid.
-
Stir the mixture vigorously at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or a preliminary GC-MS analysis of an aliquot). For slower reactions, gentle heating (40-50 °C) may be applied.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the organic layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully concentrate the solvent under a gentle stream of nitrogen.
-
Add a known concentration of an internal standard before bringing the sample to a final volume for GC-MS analysis.
GC-MS Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Quantitative Data
| Parameter | Expected Value |
| Derivatization Yield | > 80% (combined ketones) |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Note: The quantitative analysis should be performed by summing the peak areas of both ketone isomers and comparing them to a calibration curve prepared from a standard of this compound subjected to the same derivatization procedure.
Diagram
Derivatization via Cobalt Complexation for HPLC-UV/Vis Analysis
Application Note
This protocol details the derivatization of this compound with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable hexacarbonyl dicobalt complex. This complex possesses a strong chromophore that absorbs in the UV-Vis region, making it suitable for sensitive detection by HPLC with a UV/Vis detector. This method is highly specific for alkynes and can be used for their quantification in various matrices.
Reaction Scheme: this compound + Co₂(CO)₈ -> [Co₂(CO)₆(this compound)] + 2CO
Experimental Protocol
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hexane (B92381), HPLC grade
-
Isopropyl alcohol (IPA), HPLC grade
-
Silica (B1680970) gel for column chromatography
-
Internal standard (e.g., a stable cobalt complex of another alkyne)
-
Glassware: reaction vial, magnetic stirrer, chromatography column, vials for HPLC analysis
Procedure:
-
In a fume hood, dissolve a known amount of the sample containing this compound in anhydrous dichloromethane in a reaction vial.
-
Add a slight excess (1.1 to 1.2 equivalents) of dicobalt octacarbonyl to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC (the complex is typically a colored spot).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting cobalt complex by flash column chromatography on silica gel, eluting with a hexane/DCM gradient. The complex is typically a red-brown solid.
-
Dissolve the purified complex in a suitable solvent (e.g., hexane/IPA mixture) and add a known concentration of an internal standard for HPLC analysis.
HPLC-UV/Vis Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of hexane and isopropyl alcohol. A typical starting condition is 98:2 (v/v) hexane:IPA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
Quantitative Data
| Parameter | Expected Value |
| Derivatization Yield | > 90% |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Diagram
Derivatization via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for LC-MS/MS Analysis
Application Note
This method employs the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to derivatize this compound. This "click" reaction is highly efficient and specific for alkynes, including internal ones, reacting with an azide (B81097) to form a stable 1,5-disubstituted triazole.[1] The resulting triazole derivative has significantly improved ionization efficiency in electrospray ionization (ESI), enabling highly sensitive and selective quantification by LC-MS/MS. A benzyl (B1604629) azide is used here to introduce a readily ionizable moiety.
Reaction Scheme: this compound + Benzyl Azide -> [CpRuCl(COD)] -> 1-Benzyl-4-ethyl-5-(sec-butyl)-1H-1,2,3-triazole*
Experimental Protocol
Materials:
-
This compound
-
Benzyl azide
-
Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)] catalyst
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetonitrile, LC-MS grade
-
Water with 0.1% formic acid, LC-MS grade
-
Internal standard (e.g., a stable isotope-labeled version of the triazole product)
-
Glassware: reaction vial, magnetic stirrer, vials for LC-MS/MS analysis
Procedure:
-
In a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the sample containing this compound (1.0 equivalent) and benzyl azide (1.1 equivalents) in anhydrous 1,2-dichloroethane.
-
Add the [Cp*RuCl(COD)] catalyst (1-2 mol%).
-
Stir the reaction mixture at 45-60 °C for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent.
-
The crude product can often be diluted directly for LC-MS/MS analysis, or a simple purification via a silica plug may be performed if necessary.
-
Dilute the final sample in a suitable solvent (e.g., acetonitrile/water) and add the internal standard before injection.
LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for the triazole derivative and the internal standard.
Quantitative Data
| Parameter | Expected Value |
| Derivatization Yield | > 95% |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
Diagram
References
Application Note: Analysis of 5-Methyl-3-heptyne using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyl-3-heptyne is an alkyne hydrocarbon with the molecular formula C8H14.[1] As a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for its separation, identification, and quantification. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data interpretation. The methodology is designed to provide a robust and reproducible workflow for researchers in various fields, including chemical synthesis, quality control, and metabolomics.
Experimental Protocols
1. Sample Preparation
The proper preparation of samples is crucial for accurate and reproducible GC-MS analysis. Due to the volatile nature of this compound, care must be taken to minimize analyte loss.
Materials:
-
This compound standard
-
Volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)[2][3]
-
Glass autosampler vials (1.5 mL) with caps (B75204) and septa[3]
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge (optional, for samples with particulate matter)
Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Dilution:
-
For unknown samples, dilute them in a volatile solvent to a concentration estimated to be within the calibration range. A starting dilution of 1:100 is recommended. Liquid samples are typically diluted to a concentration of approximately 0.1 to 1 mg/mL.[4]
-
Ensure the final sample is free of particulate matter. If necessary, centrifuge the sample and transfer the supernatant to a clean vial.[3][4]
-
-
Vialing:
-
Transfer the prepared standards and samples into 1.5 mL glass autosampler vials.[3]
-
Crimp the vials securely with caps containing PTFE-lined septa to prevent the evaporation of the volatile analyte.
-
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio of 20:1 to 50:1 to avoid column overload)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain at 150°C for 2 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)[6]
-
Mass Range: m/z 35-350
-
Ion Source Temperature: 230°C[7]
-
Transfer Line Temperature: 280°C[5]
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector)
Data Presentation
The quantitative data for this compound is summarized in the table below. The Kovats retention index is a standardized measure of retention time that is less dependent on instrument variations. The mass spectrum is characterized by a molecular ion peak and several fragment ions that are indicative of the compound's structure.
| Parameter | Value | Reference |
| Molecular Formula | C8H14 | [1] |
| Molecular Weight | 110.20 g/mol | [9] |
| CAS Number | 61228-09-9 | [9] |
| Kovats Retention Index (Semi-standard non-polar) | 757 | [9] |
| Mass Spectrum (m/z) | Relative Abundance | Source |
| 110 (M+) | Base Peak | NIST[6] |
| 95 | High | NIST[6] |
| 81 | High | NIST[6] |
| 67 | Medium | NIST[6] |
| 55 | Medium | NIST[6] |
| 41 | High | NIST[6] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The described methods for sample preparation, instrumentation, and data analysis are designed to yield reliable and reproducible results. This workflow can be readily adopted by researchers for the routine analysis of this and similar volatile alkynes in various matrices.
References
- 1. 3-Heptyne, 5-methyl- [webbook.nist.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. rjptonline.org [rjptonline.org]
- 6. 3-Heptyne, 5-methyl- [webbook.nist.gov]
- 7. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of 5-Methyl-3-heptyne
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the purification of the non-polar alkyne, 5-Methyl-3-heptyne, using High-Performance Liquid Chromatography (HPLC). It addresses the challenges associated with the analysis of simple alkynes and presents two robust methods using Normal-Phase and Reverse-Phase chromatography.
Introduction
This compound (C₈H₁₄, MW: 110.20 g/mol ) is a non-polar alkyne of interest in organic synthesis and materials science.[1] Its purification via HPLC is challenging due to its volatility and, most notably, the absence of a strong ultraviolet (UV) chromophore in its structure.[2] Standard UV-Vis detectors, common in HPLC systems, show poor sensitivity for such compounds.
This application note details two effective HPLC purification strategies:
-
Normal-Phase HPLC (NP-HPLC): An effective method for separating hydrophobic compounds and isomers using a polar stationary phase and a non-polar mobile phase.[3][4][5]
-
Reverse-Phase HPLC (RP-HPLC): The most common HPLC mode, which separates analytes based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[6]
Due to the poor UV absorbance, a Refractive Index (RI) Detector is recommended as the primary detection method due to its universal nature.[7][8] Alternatively, a UV detector set to a low wavelength (e.g., ≤ 210 nm) can be used, provided the mobile phase solvents have a sufficiently low UV cutoff.[9][10]
Experimental Workflow
The overall process for the purification of this compound is outlined in the workflow diagram below. This process includes sample preparation, HPLC separation, fraction collection, and subsequent purity analysis and solvent removal.
Caption: HPLC Purification Workflow for this compound.
Safety Precautions
This compound is expected to be a volatile and flammable hydrocarbon, similar to its analogue 5-Methyl-3-heptene.[11] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and nitrile gloves, must be worn. Keep away from ignition sources.
Protocol 1: Normal-Phase HPLC (NP-HPLC)
This method is highly effective for separating non-polar compounds and is often the preferred choice for hydrocarbons.
Materials and Instrumentation
| Parameter | Specification |
| HPLC System | Quaternary or Isocratic Pump, Autosampler, Column Oven, RI Detector |
| Stationary Phase | Silica or Cyano (CN) Column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase | 99:1 (v/v) n-Hexane / Isopropanol (IPA) (HPLC Grade) |
| Sample Diluent | n-Hexane |
| Syringe Filter | 0.45 µm PTFE |
Detailed Experimental Protocol
-
System Preparation:
-
Thoroughly purge the HPLC system with the mobile phase (99:1 n-Hexane/IPA).
-
Equilibrate the column at a flow rate of 4.0 mL/min until a stable baseline is achieved on the RI detector.
-
Set the column oven temperature to 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude this compound in n-Hexane at a concentration of approximately 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Run the separation using the parameters outlined in the table below.
-
Monitor the detector output to identify the peak corresponding to this compound.
-
Collect the eluent corresponding to the main peak in a clean collection vessel.
-
Data Presentation (Hypothetical)
Table 1: NP-HPLC Method Parameters and Expected Results
| Parameter | Value |
| Flow Rate | 4.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 100 µL |
| Run Time | 15 minutes |
| Detection | Refractive Index (RI) |
| Expected RT * | 7.5 - 9.0 min |
| Crude Purity | ~90% (by peak area) |
| Purified Purity | >99% (by peak area) |
*RT = Retention Time. Actual retention time may vary based on system and column specifications.
Protocol 2: Reverse-Phase HPLC (RP-HPLC)
While less common for simple hydrocarbons, RP-HPLC can also be an effective purification method. A high percentage of organic solvent is required for elution.
Materials and Instrumentation
| Parameter | Specification |
| HPLC System | Binary or Quaternary Pump, Autosampler, Column Oven, RI or UV Detector |
| Stationary Phase | C18 Column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase | 95:5 (v/v) Acetonitrile (B52724) / Water (HPLC Grade) |
| Sample Diluent | Acetonitrile |
| Syringe Filter | 0.45 µm PTFE |
Detailed Experimental Protocol
-
System Preparation:
-
Purge the HPLC system with the mobile phase (95:5 Acetonitrile/Water).
-
Equilibrate the C18 column at a flow rate of 3.5 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 35°C.
-
-
Sample Preparation:
-
Prepare a stock solution of crude this compound in Acetonitrile at a concentration of 10-20 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
Data Presentation (Hypothetical)
Table 2: RP-HPLC Method Parameters and Expected Results
| Parameter | Value |
| Flow Rate | 3.5 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 100 µL |
| Run Time | 20 minutes |
| Detection | RI or UV @ 210 nm |
| Expected RT * | 10.0 - 12.5 min |
| Crude Purity | ~90% (by peak area) |
| Purified Purity | >99% (by peak area) |
*RT = Retention Time. As a non-polar compound, it will be strongly retained on a C18 column.
Conclusion
The successful purification of this compound can be achieved using either Normal-Phase or Reverse-Phase HPLC. Due to the compound's lack of a UV chromophore, a Refractive Index detector is the most reliable method for detection. The NP-HPLC method is generally recommended for its superior separation of non-polar species. Post-purification analysis of collected fractions is essential to confirm purity before pooling and solvent evaporation.
References
- 1. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Normal phase liquid chromatography (LC) / HPLC? | Chemistry Net [chem-net.blogspot.com]
- 4. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV Cutoff [macro.lsu.edu]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. 5-Methyl-3-heptene (cis-and trans-mixture) | C8H16 | CID 5462826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of 5-Methyl-3-heptyne and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This reaction is pivotal in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2][3] However, the classical Sonogashira reaction is mechanistically dependent on the presence of a terminal alkyne, which possesses an acidic proton necessary for the catalytic cycle.
The specified substrate, 5-Methyl-3-heptyne, is an internal alkyne and therefore lacks this requisite terminal proton. Consequently, it is not a suitable substrate for a direct, classical Sonogashira coupling reaction. This document provides detailed application notes and protocols for two robust, alternative strategies to achieve the desired coupling of an aryl group with the carbon backbone of this compound:
-
Strategy 1: Isomerization to a Terminal Alkyne Followed by a Standard Sonogashira Coupling. This approach involves the "alkyne zipper" reaction to convert the internal alkyne to a terminal isomer, which can then readily participate in a Sonogashira coupling.
-
Strategy 2: Direct Palladium-Catalyzed Arylalkynylation of Internal Alkynes. This more advanced method allows for the direct, three-component coupling of an aryl halide, an internal alkyne, and an alkynylsilane to generate a substituted enyne in a single step.
These methodologies provide versatile and effective pathways for the incorporation of the this compound scaffold into more complex molecular architectures relevant to drug discovery and development.
Strategy 1: Isomerization-Sonogashira Coupling
This two-step approach first repositions the triple bond of this compound to the terminus of the carbon chain, creating a suitable substrate for a subsequent standard Sonogashira coupling.
Part A: Isomerization of this compound to 5-Methyl-1-heptyne (Alkyne Zipper Reaction)
The "alkyne zipper" reaction utilizes a super-strong base to deprotonate a carbon adjacent to the alkyne, initiating a series of equilibria that ultimately favor the formation of the thermodynamically stable terminal alkynide anion.[1]
Experimental Protocol: Isomerization of this compound
This protocol is adapted from established procedures for the isomerization of internal alkynes.
Materials:
-
This compound
-
Potassium hydride (KH), 35 wt% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and oil bath.
Procedure:
-
Preparation of the KAPA Reagent: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend potassium hydride (3.2 equivalents) in anhydrous THF. To this suspension, add 1,3-diaminopropane (10 equivalents) dropwise at 0 °C. The mixture is then stirred at room temperature for 3 hours to generate the potassium 3-aminopropylamide (KAPA) reagent.
-
Isomerization: Cool the KAPA solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the isomerization can be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-3 hours), carefully quench the reaction at 0 °C by the slow, dropwise addition of water.
-
Workup: Add 1 M HCl to neutralize the solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 5-Methyl-1-heptyne can be purified by fractional distillation or column chromatography.
Table 1: Representative Conditions for Alkyne Isomerization
| Alkyne Substrate | Base System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Decyne | KAPA | 1,3-Diaminopropane | 25 | 1 | >95 |
| 4-Nonyne | NaNH₂/EDA | EDA | 60 | 2 | 85 |
| 5-Decyne | KH/TMEDA | THF | 65 | 4 | 92 |
KAPA: Potassium 3-aminopropylamide, EDA: Ethylenediamine, TMEDA: Tetramethylethylenediamine.
Part B: Sonogashira Coupling of 5-Methyl-1-heptyne with an Aryl Halide
With the terminal alkyne in hand, a standard Sonogashira coupling protocol can be employed.
Experimental Protocol: Sonogashira Coupling
Materials:
-
5-Methyl-1-heptyne
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and oil bath.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aryl halide (1 equivalent), 5-Methyl-1-heptyne (1.2 equivalents), Pd catalyst (0.02 equivalents), and CuI (0.04 equivalents).
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base (3 equivalents).
-
Reaction: Stir the mixture at the desired temperature (typically room temperature to 80 °C) until the reaction is complete, as monitored by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel.
Table 2: Typical Conditions for Sonogashira Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 4 | 95 |
| 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 60 | 8 | 88 |
| 1-Iodonaphthalene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Toluene | 80 | 6 | 92 |
Et₃N: Triethylamine, i-Pr₂NH: Diisopropylamine, DMF: Dimethylformamide, XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Strategy 2: Direct Palladium-Catalyzed Arylalkynylation of this compound
This modern approach bypasses the need for a terminal alkyne by employing a three-component coupling reaction. This method directly synthesizes a more complex enyne structure.
Experimental Protocol: Palladium-Catalyzed Arylalkynylation of an Internal Alkyne
This protocol is based on the work of Sakai et al. for the single-step synthesis of enynes.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Alkynylsilane (e.g., (trimethylsilyl)acetylene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Ag₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk tube, magnetic stirrer, oil bath, and nitrogen atmosphere.
Procedure:
-
Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine the aryl iodide (1 equivalent), this compound (1.5 equivalents), alkynylsilane (2 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and Ag₂CO₃ (2 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude enyne product can be purified by column chromatography on silica gel.
Table 3: Conditions for Palladium-Catalyzed Arylalkynylation of Internal Alkynes
| Aryl Iodide | Internal Alkyne | Alkynylsilane | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Iodobenzene | 4-Octyne | (TMS)acetylene | Pd(OAc)₂/PPh₃ | Ag₂CO₃ | Dioxane | 100 | 85 |
| 4-Iodotoluene | 3-Hexyne | (TIPS)acetylene | PdCl₂(dppf) | Ag₂O | Toluene | 110 | 78 |
| 1-Iodo-4-methoxybenzene | Diphenylacetylene | (TMS)acetylene | Pd₂(dba)₃/Xantphos | CsF | THF | 80 | 90 |
TMS: Trimethylsilyl, TIPS: Triisopropylsilyl, dppf: 1,1'-Bis(diphenylphosphino)ferrocene, dba: Dibenzylideneacetone, Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.
Conclusion
While a direct Sonogashira coupling of this compound is not feasible due to its internal alkyne structure, researchers have two powerful alternative strategies at their disposal. The choice between the two-step isomerization-coupling sequence and the direct arylalkynylation will depend on the desired final product and the specific synthetic context. The isomerization-Sonogashira route yields a simple aryl-alkyne, whereas the direct method provides access to more complex and highly functionalized enyne structures. Both approaches significantly expand the utility of internal alkynes like this compound in the synthesis of novel compounds for drug discovery and development.
References
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of potential metal-catalyzed reactions involving the internal alkyne 5-methyl-3-heptyne. While specific literature on this exact substrate is limited, this guide offers adapted protocols from analogous systems, quantitative data from related reactions, and visualizations of key reaction pathways to facilitate research and development. The methodologies presented are foundational for the synthesis of complex organic molecules, which are crucial in drug discovery and development.
Introduction to Metal-Catalyzed Reactions of Internal Alkynes
Internal alkynes, such as this compound, are versatile building blocks in organic synthesis. Their carbon-carbon triple bond can be functionalized in numerous ways using transition metal catalysts, leading to the formation of diverse and complex molecular architectures. Common transformations include cross-coupling reactions, hydrofunctionalization, and cycloadditions, which are instrumental in constructing the carbon skeleton of pharmacologically active compounds. The regioselectivity and stereoselectivity of these reactions are often controlled by the choice of metal catalyst, ligands, and reaction conditions.
I. Palladium-Catalyzed Negishi Cross-Coupling
The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1][2] This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[2]
Application Note:
This adapted protocol describes the cross-coupling of an alkylzinc reagent (prepared from a Grignard reagent corresponding to the ethyl group of this compound) with an aryl bromide. This reaction would yield a trisubstituted alkene, a common motif in bioactive molecules. The use of organozinc reagents allows for mild reaction conditions, making it suitable for complex molecule synthesis.[1]
Experimental Protocol (Adapted for this compound)
Reaction: Synthesis of (Z)-3-methyl-4-phenylhept-3-ene
Materials:
-
This compound
-
Ethylmagnesium bromide (in a suitable solvent like THF or diethyl ether)
-
Zinc chloride (ZnCl₂)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Alkylzinc Reagent:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve zinc chloride (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (1.0 equivalent, corresponding to the ethyl side of the alkyne) to the stirred ZnCl₂ solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ethylzinc (B8376479) reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add this compound (1.0 equivalent) and bromobenzene (1.0 equivalent).
-
Add anhydrous THF to dissolve the reactants.
-
To this mixture, add the freshly prepared ethylzinc reagent solution via cannula.
-
Heat the reaction mixture to a specified temperature (typically between room temperature and 65 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired (Z)-3-methyl-4-phenylhept-3-ene.
-
Quantitative Data for Analogous Negishi Cross-Coupling Reactions
| Aryl Halide | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | 1-Phenyl-1-propyne | Pd(PPh₃)₄ (3) | THF | 65 | 12 | 85 | Adapted from[1][2] |
| 1-Bromo-4-methoxybenzene | 3-Hexyne | Pd(dppf)Cl₂ (2) | THF | RT | 24 | 92 | Adapted from[1][2] |
| 2-Bromopyridine | 4-Octyne | Ni(acac)₂/dppf (5) | THF | 50 | 16 | 78 | Adapted from[2] |
II. Rhodium-Catalyzed [2+2+2] Cycloaddition
Rhodium catalysts are effective in promoting [2+2+2] cycloaddition reactions, where an alkyne can react with another alkyne and an alkene, or three alkyne units, to form a six-membered ring. This methodology is highly valuable for the synthesis of substituted aromatic and hydroaromatic systems.
Application Note:
This generalized protocol outlines the rhodium-catalyzed co-cyclotrimerization of this compound with two equivalents of a terminal alkyne to produce a substituted benzene (B151609) ring. This reaction is a powerful tool for rapidly building molecular complexity from simple precursors.
Experimental Protocol (Generalized)
Reaction: Synthesis of a polysubstituted benzene derivative.
Materials:
-
This compound
-
A terminal alkyne (e.g., phenylacetylene)
-
Rhodium catalyst (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃])
-
Anhydrous and degassed solvent (e.g., toluene (B28343) or THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the rhodium catalyst (1-5 mol%) in the chosen solvent.
-
Add this compound (1.0 equivalent) to the catalyst solution.
-
Add the terminal alkyne (2.0-2.2 equivalents) to the reaction mixture.
-
Heat the mixture to the desired temperature (often in the range of 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent.
-
Purify the residue by column chromatography to isolate the polysubstituted benzene product.
Quantitative Data for Analogous Rhodium-Catalyzed Cycloadditions
| Internal Alkyne | Co-reactant | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Octyne | Phenylacetylene | [RhCl(PPh₃)₃] (2) | Toluene | 110 | 88 | Adapted from general literature |
| 3-Hexyne | 1,6-Heptadiyne | [Rh(cod)₂]BF₄ (5) | DCE | 80 | 75 | Adapted from general literature |
III. Gold-Catalyzed Hydrofunctionalization
Gold catalysts, particularly Au(I) and Au(III) complexes, are excellent for activating alkynes towards nucleophilic attack. Hydroamination and hydroalkoxylation are common examples where an N-H or O-H bond is added across the triple bond.
Application Note:
This generalized protocol describes the intramolecular hydroamination/cyclization of a hypothetical substrate derived from this compound, leading to the formation of a nitrogen-containing heterocycle, a prevalent scaffold in pharmaceuticals. Gold catalysis often proceeds under mild conditions with high atom economy.[3][4][5][6][7]
Experimental Protocol (Generalized for a Hypothetical Substrate)
Reaction: Intramolecular hydroamination to form a substituted pyrrole (B145914) or indole (B1671886) derivative.
Materials:
-
An amino-alkyne substrate derived from this compound
-
Gold(I) catalyst (e.g., [Au(PPh₃)Cl]/AgOTf)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vial, dissolve the amino-alkyne substrate (1.0 equivalent) in the anhydrous solvent.
-
Add the gold catalyst precursor (e.g., [Au(PPh₃)Cl], 1-5 mol%) and the silver salt cocatalyst (e.g., AgOTf, 1-5 mol%) under an inert atmosphere. The silver salt acts as a halide scavenger to generate the active cationic gold catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a short pad of Celite to remove insoluble silver salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations of Reaction Pathways
Below are diagrams created using the DOT language to illustrate the catalytic cycles of the described reactions.
Palladium-Catalyzed Negishi Cross-Coupling
Caption: Catalytic cycle for the Palladium-catalyzed Negishi cross-coupling reaction.
Rhodium-Catalyzed [2+2+2] Cycloaddition
Caption: Simplified pathway for Rhodium-catalyzed [2+2+2] cycloaddition.
Gold-Catalyzed Intramolecular Hydroamination
Caption: Workflow for Gold-catalyzed intramolecular hydroamination of an alkyne.
Conclusion
The metal-catalyzed reactions outlined in this document represent a versatile toolkit for the functionalization of this compound and related internal alkynes. While the provided protocols are adapted from similar systems, they offer a solid foundation for developing specific applications in pharmaceutical synthesis and materials science. The choice of catalyst and reaction conditions will be paramount in achieving the desired selectivity and yield for any target molecule. Further optimization and substrate scope exploration are encouraged to fully harness the synthetic potential of this compound.
References
- 1. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. digital.csic.es [digital.csic.es]
- 5. Gold Catalyzed Intermolecular Markovnikov Hydroamination of Allenes with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 5-Methyl-3-heptyne and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Methyl-3-heptyne is an internal alkyne with potential applications in the synthesis of novel polymers. Its asymmetrical structure could lead to polymers with interesting stereochemical and physical properties. While direct literature on the polymerization of this compound is scarce, methodologies developed for other internal alkynes and disubstituted acetylenes can be adapted for this purpose. This document provides detailed application notes and experimental protocols for the potential polymerization of this compound and its derivatives, based on established catalytic systems. The primary methods discussed include palladium-catalyzed polymerization, N-heterocyclic carbene (NHC)-ligated palladium-catalyzed polymerization, and Ziegler-Natta catalysis.
Section 1: Palladium-Catalyzed Polymerization of this compound
Palladium complexes bearing bulky monophosphine ligands have proven effective for the polymerization of sterically hindered disubstituted acetylenes.[1][2][3] These catalysts are often activated by a silver salt cocatalyst. The proposed mechanism involves a coordination-insertion pathway.
1.1. Quantitative Data Summary
The following table summarizes representative data from the polymerization of a structurally similar disubstituted acetylene, 1-chloro-2-(4-tert-butylphenyl)acetylene, using various palladium catalysts.[1] This data can serve as a benchmark for the expected outcomes of this compound polymerization.
| Catalyst Precursor | Ligand Substituent | Polymer Yield (%) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) |
| 1 | H | 55 | 28,300 | 1.8 |
| 2 | NMe2 | 21 | 15,400 | 1.7 |
| 3 | CF3 | 78 | 59,800 | 1.9 |
1.2. Experimental Protocol: Palladium-Catalyzed Polymerization
Objective: To synthesize poly(this compound) using a bulky monophosphine-ligated palladium catalyst.
Materials:
-
This compound (monomer)
-
[(tBu3P)PdMeCl] (catalyst precursor 1) or a similar bulky phosphine (B1218219) palladium complex[4]
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) (cocatalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst precursor (e.g., [(tBu3P)PdMeCl], 1 mol%) and AgOTf (1.1 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalytic species.
-
Add this compound (100 equivalents relative to the catalyst) to the reaction mixture via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours). Monitor the reaction progress by techniques like Gas Chromatography (GC) to observe monomer consumption.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with methanol to remove any residual catalyst and unreacted monomer.
-
Dry the polymer product under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).
-
Structure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
1.3. Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for palladium-catalyzed polymerization.
Section 2: N-Heterocyclic Carbene (NHC)-Ligated Palladium-Catalyzed Polymerization
The combination of N-heterocyclic carbene (NHC)-ligated palladium complexes with weakly coordinating borate (B1201080) anions can generate highly active catalysts for the polymerization of disubstituted acetylenes, yielding polymers with high molecular weights and thermal stability.[4][5]
2.1. Quantitative Data Summary
The following table presents data from the polymerization of 1-phenyl-1-propyne (B1211112) using an NHC-Pd catalyst system, which can be used as a reference for this compound.[5]
| Catalyst System | Monomer/Catalyst Ratio | Polymer Yield (%) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| (IPr)Pd(allyl)Cl / NaBArF | 200 | 95 | 62,200 | 1.58 |
| (IPr)Pd(allyl)Cl / NaBArF | 500 | 98 | 166,200 | 1.32 |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene NaBArF = Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
2.2. Experimental Protocol: NHC-Pd Catalyzed Polymerization
Objective: To polymerize this compound using a highly active NHC-ligated palladium catalyst.
Materials:
-
This compound (monomer)
-
(IPr)Pd(allyl)Cl (catalyst precursor)[5]
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (activator)
-
Anhydrous chlorobenzene (B131634) (solvent)
-
Methanol (for precipitation)
-
Glovebox or Schlenk line for inert atmosphere operations
Procedure:
-
Inside a glovebox, add the catalyst precursor, (IPr)Pd(allyl)Cl (1 part), and the activator, NaBArF (1.1 parts), to a vial.
-
Add anhydrous chlorobenzene to dissolve the components.
-
In a separate vial, prepare a solution of this compound (e.g., 200-500 parts) in anhydrous chlorobenzene.
-
Add the monomer solution to the catalyst solution to initiate the polymerization.
-
Stir the reaction mixture at room temperature for the desired time (e.g., 4-12 hours).
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Precipitate the polymer by adding the solution to a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
2.3. Experimental Workflow
Caption: Workflow for NHC-Pd catalyzed polymerization.
Section 3: Ziegler-Natta Catalysis for Alkyne Polymerization
Ziegler-Natta catalysts, traditionally used for olefin polymerization, can also be applied to the polymerization of alkynes.[6][7] These catalysts are typically composed of a transition metal halide and an organoaluminum compound.
3.1. General Principles
Ziegler-Natta catalysts are heterogeneous systems, and their activity and stereoselectivity are highly dependent on the specific components and their preparation.[8][9] For alkyne polymerization, the active sites are formed on the surface of the transition metal halide crystal.
3.2. Experimental Protocol: Ziegler-Natta Polymerization
Objective: To explore the polymerization of this compound using a classical Ziegler-Natta catalyst system.
Materials:
-
This compound (monomer)
-
Titanium tetrachloride (TiCl₄) or titanium trichloride (B1173362) (TiCl₃) (transition metal component)
-
Triethylaluminum (Al(C₂H₅)₃) (organoaluminum cocatalyst)
-
Anhydrous heptane (B126788) or toluene (solvent)
-
Methanol with hydrochloric acid (for catalyst quenching and polymer precipitation)
-
Schlenk apparatus for inert atmosphere handling
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stirrer under an inert atmosphere.
-
Add the solvent (e.g., anhydrous heptane) to the flask.
-
Introduce the titanium component (e.g., TiCl₄) to the solvent.
-
Slowly add the organoaluminum cocatalyst (e.g., Al(C₂H₅)₃) to the flask at a controlled temperature (e.g., 0 °C). A typical Al/Ti molar ratio is between 2 and 3.
-
Age the catalyst mixture at a specific temperature (e.g., room temperature or slightly elevated) for a period of time (e.g., 30-60 minutes) to allow for the formation of the active sites.
-
Add the this compound monomer to the catalyst slurry.
-
Conduct the polymerization at a controlled temperature (e.g., 70 °C) for several hours.
-
Quench the reaction by slowly adding acidified methanol (e.g., 5% HCl in methanol).
-
Stir the mixture to ensure the catalyst residues are decomposed.
-
Filter the polymer, wash it extensively with methanol, and then with water.
-
Dry the resulting polymer under vacuum.
3.3. Logical Relationship of Catalyst Formation and Polymerization
Caption: Ziegler-Natta catalyst formation and polymerization steps.
Disclaimer: The provided protocols are adapted from literature on the polymerization of analogous internal alkynes and disubstituted acetylenes. Optimization of reaction conditions, including catalyst choice, solvent, temperature, and reaction time, will be necessary to achieve successful polymerization of this compound and its derivatives. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood, and all reagents should be handled under an inert atmosphere where specified.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymerization of disubstituted acetylenes by monodentate NHC-Pd catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. britannica.com [britannica.com]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-3-heptyne
This guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the synthesis of 5-Methyl-3-heptyne. The primary focus is on the optimization of yield and purity via the alkylation of terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most effective and high-yield synthesis is achieved through the SN2 alkylation of an acetylide anion. The recommended pathway involves two key steps:
-
Deprotonation: A terminal alkyne is deprotonated using a strong base, typically sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion.[1][2]
-
Alkylation: The acetylide anion then reacts with an appropriate alkyl halide to form a new carbon-carbon bond.[3]
For this compound, the optimal strategy is to react the acetylide of 3-methyl-1-butyne (B31179) with a primary propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). This approach minimizes competing side reactions.[4]
Q2: Why is using 3-methyl-1-butyne and a propyl halide preferred over using 1-pentyne (B49018) and an isopropyl halide?
A2: This is a critical consideration for yield optimization. The acetylide anion is a very strong base in addition to being a good nucleophile.[4]
-
Preferred Route (SN2 Favored): When the acetylide of 3-methyl-1-butyne reacts with a primary (1°) alkyl halide like 1-bromopropane, the SN2 substitution reaction is highly favored.[2][5]
-
Disfavored Route (E2 Favored): If you use the acetylide of 1-pentyne with a secondary (2°) alkyl halide like 2-bromopropane, the strong basicity of the acetylide will cause a significant amount of E2 elimination to occur, producing propene and unreacted pentyne acetylide.[6] This competition between substitution (SN2) and elimination (E2) drastically reduces the yield of the desired this compound.[2][3]
Q3: What is the best base for the deprotonation step?
A3: Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a classic and highly effective system for deprotonating terminal alkynes completely.[7][8] The pKa of a terminal alkyne is around 25, while the pKa of ammonia (the conjugate acid of the amide anion) is about 38, ensuring the acid-base equilibrium lies far to the side of the acetylide product.[9][10] Sodium hydride (NaH) can also be used.
Q4: What solvents are suitable for this reaction?
A4: Liquid ammonia is the traditional solvent, especially when using sodium amide, as it is required to keep the ammonia liquid at a low temperature (-78 °C to -33 °C).[7][11] Other polar aprotic solvents like Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO) can also be effective, particularly when using NaH as the base.[10] It is crucial that all solvents are anhydrous, as water will instantly quench the acetylide anion.
Troubleshooting Guide
Problem: My reaction yield is very low or I isolated no product.
This is a common issue that can be traced back to several factors. Use the following questions and the logic diagram below to diagnose the problem.
Problem: My final product is contaminated with significant side products.
1. Side Product: Propene (gas) and unreacted 3-methyl-1-butyne.
-
Cause: You may have inadvertently used a secondary propyl halide (e.g., 2-bromopropane) instead of a primary one, leading to E2 elimination.[6]
-
Solution: The choice of alkyl halide is critical. Always use a primary halide like 1-bromopropane, 1-iodopropane, or 1-chloropropane (B146392) to ensure the SN2 pathway is favored.[4]
2. Side Product: Allene (Isomeric Impurity)
-
Cause: Under certain conditions, particularly with weaker bases like KOH or if the reaction is heated excessively, the initially formed terminal alkyne can rearrange to a more stable internal alkyne or an allene.[12]
-
Solution: Use a strong base like NaNH₂ in liquid ammonia, which traps the terminal alkyne as its non-rearranging sodium salt.[12] Maintain low temperatures throughout the deprotonation and alkylation steps.
Data Presentation
For successful synthesis, selecting the correct reagents is paramount. The following tables summarize the expected outcomes based on reagent choice.
Table 1: Effect of Alkyl Halide Structure on Reaction Outcome
| Starting Alkyne | Alkyl Halide | Halide Class | Primary Reaction | Expected Product | Typical Yield |
| 3-Methyl-1-butyne | 1-Bromopropane | Primary (1°) | SN2 | This compound | Good to Excellent |
| 1-Pentyne | 2-Bromopropane | Secondary (2°) | E2 | Propene (gas) | Very Low to None |
| 3-Methyl-1-butyne | 2-Methyl-2-bromopropane | Tertiary (3°) | E2 | 2-Methylpropene (gas) | None |
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Condition A (Optimized) | Condition B (Problematic) | Rationale for Optimization |
| Base | Sodium Amide (NaNH₂) | Potassium Hydroxide (KOH) | NaNH₂ is a much stronger base, preventing alkyne isomerization and ensuring complete deprotonation.[8][12] |
| Solvent | Anhydrous Liquid NH₃ or THF | Wet/Technical Grade THF | Water protonates and destroys the acetylide anion, halting the reaction.[10] |
| Temperature | -78°C to 0°C | Room Temperature or Heated | Low temperatures control the reaction rate, prevent side reactions, and are necessary for using liquid ammonia.[11] |
Experimental Protocol: Synthesis of this compound
This protocol details the optimized synthesis route starting from 3-methyl-1-butyne and 1-bromopropane.
1. Materials:
-
3-Methyl-1-butyne
-
1-Bromopropane
-
Sodium Amide (NaNH₂)
-
Anhydrous Diethyl Ether
-
Liquid Ammonia (condensed from cylinder)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) for quenching
-
Anhydrous Magnesium Sulfate (MgSO₄)
2. Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a dry-ice condenser, a nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.
-
Deprotonation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 150 mL of ammonia gas. To the stirred liquid ammonia, cautiously add sodium amide (1.1 equivalents).
-
Slowly add a solution of 3-methyl-1-butyne (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for 1 hour to ensure the complete formation of the sodium acetylide.
-
Alkylation: Prepare a solution of 1-bromopropane (1.05 equivalents) in anhydrous diethyl ether and add it dropwise to the acetylide suspension over 30-45 minutes.
-
After the addition is complete, remove the cooling bath and allow the ammonia to evaporate overnight under a steady stream of nitrogen.
-
Workup: Once the flask has reached room temperature, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution until no further reaction is observed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The resulting crude oil should be purified by fractional distillation to yield pure this compound.
-
Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.
References
- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. youtube.com [youtube.com]
- 6. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 7. organic chemistry - Reactions of alkynes with sodium/ammonia vs sodium amide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 9. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 10. orgosolver.com [orgosolver.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-Methyl-3-heptyne
Welcome to the technical support center for the purification of 5-Methyl-3-heptyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this internal alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While the exact impurities will depend on the synthetic route, common contaminants for internal alkynes like this compound may include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomeric Impurities: Positional isomers of the alkyne (e.g., 5-Methyl-2-heptyne) or alkene byproducts.
-
Solvent Residues: Residual solvents used in the synthesis or workup.
-
Acidic or Basic Impurities: Byproducts or unquenched reagents from the reaction.[1][2][3][4]
Q2: What is the boiling point of this compound and why is it important for purification?
A2: The estimated boiling point of this compound is approximately 126.55°C.[5] Knowing the boiling point is crucial for purification by distillation, as it allows for the separation of this compound from impurities with different boiling points.[6][7][8]
Q3: What are the primary safety concerns when working with this compound?
A3: Alkynes, in general, are flammable and can be toxic if inhaled.[9] It is essential to work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid contact with skin and eyes.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor separation during fractional distillation. | The boiling points of the impurity and this compound are too close (less than 25-70°C difference).[6][8][11] | Use a longer fractionating column with a higher number of theoretical plates to improve separation efficiency.[8][11] Alternatively, consider preparative gas chromatography (GC) for high-purity isolation.[12][13] |
| Product is contaminated with acidic impurities. | Incomplete quenching of acidic reagents or acidic byproducts from the reaction. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic impurities.[1][2][3][4][14] |
| Low recovery of this compound after purification. | The compound may be volatile and lost during solvent removal. The chosen purification method may not be optimal for the scale. | For volatile compounds, use a rotary evaporator with a cooled trap. For small-scale purification, preparative GC can offer high recovery of pure fractions.[15] |
| Presence of isomeric impurities in the final product. | The synthetic route may have produced a mixture of isomers. | Fractional distillation may be effective if the boiling points of the isomers are sufficiently different. For isomers with very similar boiling points, preparative gas chromatography (GC) is the recommended technique for achieving high purity.[12][13] |
Experimental Protocols
Fractional Distillation
Fractional distillation is suitable for separating this compound from impurities with significantly different boiling points.[6][7][8]
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
Procedure:
-
Place the crude this compound into the round-bottom flask with a stir bar.
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[8]
-
Begin heating the flask gently.
-
As the mixture boils, the vapor will rise through the fractionating column. The column material provides a surface for repeated condensation and vaporization cycles, enriching the vapor with the more volatile component.[8]
-
Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the first fraction.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired compound.
-
Change receiving flasks between fractions if multiple components are being separated.
Preparative Gas Chromatography (Prep-GC)
For obtaining high-purity this compound, especially when dealing with close-boiling isomers, preparative GC is a powerful technique.[12][13]
Apparatus:
-
Gas chromatograph equipped with a preparative-scale column
-
Fraction collector[16]
Procedure:
-
Dissolve the crude this compound in a suitable volatile solvent.
-
Inject the sample into the preparative GC system.
-
The components of the mixture are separated based on their interaction with the stationary phase of the column.
-
As each separated component elutes from the column, it is detected, and the fraction collector is triggered to collect the pure compound.[12]
-
Multiple injections can be performed to collect a larger quantity of the purified product.[13]
Acid-Base Extraction
To remove acidic or basic impurities, a liquid-liquid extraction based on the principles of acid-base chemistry is employed.[1][2][3][4]
Apparatus:
-
Separatory funnel
-
Beakers or flasks
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
To remove acidic impurities, add an aqueous solution of a weak base, such as sodium bicarbonate.[14]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer, containing the salt of the acidic impurity, can be drained off.
-
Repeat the washing step if necessary.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.
-
Filter or decant the solution to remove the drying agent, and then remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general purification workflow for this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. magritek.com [magritek.com]
- 3. vernier.com [vernier.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. This compound | 61228-09-9 [chemicalbook.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Purification [chem.rochester.edu]
- 9. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Analytical Scientist | Redux: Preparative GC [theanalyticalscientist.com]
- 13. research.monash.edu [research.monash.edu]
- 14. youtube.com [youtube.com]
- 15. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 16. Preparative GC System Agilent-Gerstel [uochb.cz]
Technical Support Center: Synthesis and Purification of 5-Methyl-3-heptyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Methyl-3-heptyne.
Troubleshooting Common Impurities
The synthesis of this compound, commonly achieved through the alkylation of a terminal alkyne such as 1-pentyne (B49018) with a secondary alkyl halide like 2-bromobutane (B33332) in the presence of a strong base like sodium amide (NaNH₂), can present several purification challenges. This guide addresses the identification and removal of common impurities.
Common Synthetic Route:
Potential Impurities and Side Reactions:
Side reactions can lead to a variety of impurities that complicate the purification of the desired this compound product. The strong base, sodium amide, can promote elimination reactions with the alkyl halide, and unreacted starting materials may also be present in the crude product.
| Impurity | Chemical Formula | Boiling Point (°C) | Reason for Presence |
| 1-Pentyne | C₅H₈ | 40.2[1][2][3] | Unreacted starting material. |
| 2-Bromobutane | C₄H₉Br | 91[4][5][6][7][8] | Unreacted starting material. |
| cis/trans-2-Butene | C₄H₈ | ~1 | E2 elimination of 2-bromobutane. |
| 1-Butene | C₄H₈ | -6.3 | E2 elimination of 2-bromobutane. |
| Octane | C₈H₁₈ | 125-127[9][10][11][12] | Potential byproduct from coupling reactions. |
| 5-Methyl-3-heptene | C₈H₁₆ | ~115[13][14][15][16][17] | Over-reduction of the alkyne or other side reactions. |
| This compound | C₈H₁₄ | ~133-135 | Desired Product |
Note: Boiling points are approximate and may vary with pressure.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with unreacted 1-pentyne. How can I remove it?
A1: Due to the significant difference in boiling points between 1-pentyne (40.2 °C) and this compound (~133-135 °C), fractional distillation is the most effective method for removal. A simple distillation may also be sufficient if the contamination is minimal.
Q2: I am observing alkene impurities in my product. What is the best way to remove them?
A2: Alkene impurities, such as 5-Methyl-3-heptene, have boiling points very close to the desired alkyne product, making separation by distillation difficult. Argentation chromatography, which utilizes the interaction of silver ions with the pi bonds of unsaturated compounds, is a highly effective technique for separating alkynes from alkenes.[4] Alkenes are generally retained more strongly on the silver nitrate-impregnated silica (B1680970) gel, allowing for the elution of the purer alkyne.[4]
Q3: How can I minimize the formation of elimination byproducts like butenes?
A3: The formation of butenes arises from the E2 elimination of 2-bromobutane, which competes with the desired SN2 substitution reaction. To favor substitution, it is recommended to use a less sterically hindered base if possible, although sodium amide is standard for alkyne deprotonation. Maintaining a lower reaction temperature can also help to reduce the rate of the elimination reaction.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a purification technique primarily for solid compounds.[6][8][11][18][19] Since this compound is a liquid at room temperature, recrystallization is not a suitable purification method. Low-temperature crystallization could be attempted but is often challenging for oils.[4]
Q5: What analytical technique is best for assessing the purity of my this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for assessing the purity of a volatile compound like this compound. It allows for the separation of components in a mixture and provides mass spectral data for their identification.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for removing impurities with significantly different boiling points, such as unreacted starting materials and low-boiling solvents.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Heat the flask gently. The vapor will begin to rise through the fractionating column.
-
Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the most volatile component, which will distill first.
-
Collect the different fractions in separate receiving flasks as the temperature changes. The fraction collected at the boiling point of this compound (~133-135 °C) will be the purified product.
-
Stop the distillation before the distilling flask runs dry.
Protocol 2: Purification by Argentation Column Chromatography
This technique is highly effective for separating the target alkyne from alkene byproducts.[4]
Materials:
-
Silica gel
-
Silver nitrate (B79036) (AgNO₃)
-
Crude this compound
-
Non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether)
-
Chromatography column
Procedure:
-
Preparation of AgNO₃-impregnated silica gel: Dissolve silver nitrate in water or methanol (B129727) and mix it with silica gel (typically 10-20% AgNO₃ by weight). The solvent is then removed under vacuum to yield a free-flowing powder.
-
Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel using a non-polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Elute the column with the chosen non-polar solvent system. The alkyne, having a weaker interaction with the silver ions than the alkene, will elute first.[4]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure this compound.
Protocol 3: Purity Assessment by GC-MS
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms) is suitable for separating non-polar analytes like alkynes. A standard dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40-50 °C (hold for 2-3 minutes)
-
Ramp: 5-10 °C/min to 150-200 °C
-
-
Injector Temperature: 250 °C
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
-
Source Temperature: ~230 °C
-
Visualizations
References
- 1. 1-Pentyne - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. grokipedia.com [grokipedia.com]
- 5. 2-Bromobutane - Wikipedia [en.wikipedia.org]
- 6. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. indiamart.com [indiamart.com]
- 8. 2-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Octane - Wikipedia [en.wikipedia.org]
- 10. 111-65-9 CAS MSDS (N-OCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. proprep.com [proprep.com]
- 13. 5-methyl-3-heptene, 53510-18-2 [thegoodscentscompany.com]
- 14. 5-Methyl-3-heptene [webbook.nist.gov]
- 15. 5-Methyl-3-heptene (CAS 53510-18-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. 3-Heptene, 5-methyl- (CAS 13172-91-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. labproinc.com [labproinc.com]
- 18. ICSC 0933 - OCTANE [inchem.org]
- 19. brainly.com [brainly.com]
Technical Support Center: Synthesis of 5-Methyl-3-heptyne
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Methyl-3-heptyne, with a focus on identifying and mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most effective and common method is the alkylation of a terminal alkyne via an SN2 reaction.[1] This involves two main steps: the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, followed by the reaction of this nucleophilic anion with an appropriate alkyl halide.[2][3] For this compound, the preferred pathway is the reaction of 3-methyl-1-pentyne (B3058855) with a primary alkyl halide like ethyl bromide.
Q2: Why is the choice of starting materials so critical for this synthesis?
A2: The choice of the alkyne and alkyl halide determines the efficiency of the reaction. Acetylide anions are not only strong nucleophiles but also strong bases.[4][5] If a secondary or tertiary alkyl halide is used, a competing E2 elimination reaction will dominate, leading to the formation of alkenes as major side products and significantly reducing the yield of the desired alkyne.[3][6]
Q3: What are the most common side products I should expect?
A3: The most common side products are alkenes resulting from E2 elimination.[6] If you incorrectly choose to react a butynide anion with 2-bromobutane (B33332) (a secondary halide), you can expect to form 1-butene (B85601) and 2-butene (B3427860) as significant byproducts. Other potential impurities can arise from incomplete reactions or reactions with contaminants like water.
Q4: Which base is best for forming the acetylide anion?
A4: Strong bases are required to deprotonate the terminal alkyne (pKa ≈ 25).[2][3] Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a classic and effective choice.[2] Other strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) in an aprotic solvent such as THF or DMSO can also be used.[2]
Troubleshooting Guide
Problem 1: Very low or no yield of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Reagents (E2 Elimination) | You used 1-butyne (B89482) and a secondary halide (e.g., 2-bromobutane). The strongly basic acetylide anion favors the E2 elimination pathway with secondary halides, producing alkenes instead of the desired SN2 product.[3][5] | Redesign the synthesis to use 3-methyl-1-pentyne and a primary alkyl halide (e.g., ethyl bromide). Primary halides strongly favor the SN2 substitution pathway.[1][7] |
| Presence of Protic Solvents | Water, alcohols, or other protic solvents will protonate the highly basic acetylide anion, quenching the nucleophile before it can react with the alkyl halide.[2] | Ensure all glassware is flame-dried and use anhydrous aprotic solvents (e.g., THF, DMSO, DMF).[2] |
| Base is not strong enough | The base used was not strong enough to completely deprotonate the terminal alkyne, leading to a low concentration of the required acetylide nucleophile. | Use a sufficiently strong base such as NaNH₂, NaH, or n-BuLi.[2] |
Problem 2: The final product is contaminated with significant amounts of alkene impurities.
| Potential Cause | Explanation | Recommended Solution |
| E2 Elimination Competition | This is the most likely cause. The reaction of an acetylide with a secondary alkyl halide results primarily in elimination products.[6] | Purify the crude product using fractional distillation, if boiling points are sufficiently different. More importantly, for future syntheses, switch to a primary alkyl halide to avoid this side reaction.[1][7] |
| High Reaction Temperature | Elevated temperatures can favor elimination reactions over substitution reactions.[6] | Maintain a controlled, and often low, temperature during the reaction. For the deprotonation step with NaNH₂, liquid ammonia temperature (-33 °C) is used. The alkylation step should also be temperature-controlled. |
Problem 3: The reaction is not proceeding to completion.
| Potential Cause | Explanation | Recommended Solution |
| Poor Leaving Group | The alkyl halide used has a poor leaving group (e.g., F, OH), which disfavors the SN2 reaction. | Use an alkyl halide with a good leaving group, such as iodide (I) or bromide (Br). |
| Steric Hindrance | Although ethyl bromide is not sterically hindered, using a bulkier primary alkyl halide can slow down the SN2 reaction.[4] | If modifications to the synthesis are needed, continue to use unhindered primary alkyl halides.[1] |
Visual Guides
References
- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving Regioselectivity in Reactions of 5-Methyl-3-heptyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during chemical reactions with the unsymmetrical alkyne, 5-Methyl-3-heptyne.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity with this compound?
A1: this compound is an unsymmetrical internal alkyne. The steric and electronic environments of the two carbons involved in the triple bond are similar, though not identical. This subtle difference makes it challenging to achieve high regioselectivity in addition reactions, often leading to a mixture of constitutional isomers. The primary challenge is to amplify these small differences to favor the formation of a single desired product.
Q2: Which reactions of this compound are most susceptible to poor regioselectivity?
A2: Several common alkyne reactions can yield a mixture of regioisomers when performed on this compound. These include:
-
Hydration (Acid-catalyzed and Oxymercuration-Demercuration): Both methods can produce a mixture of 5-methyl-3-heptanone and 5-methyl-4-heptanone.[1][2]
-
Hydroboration-Oxidation: This reaction can also lead to a mixture of the same two ketones.[3][4]
-
Hydrohalogenation (e.g., addition of HBr or HCl): Electrophilic addition can result in two different vinyl halides. Radical addition of HBr can also produce a mixture of products.
Q3: How can I control the regioselectivity of hydration to favor a specific ketone?
A3: For unsymmetrical internal alkynes like this compound, achieving high regioselectivity in hydration is difficult.[1][2][5]
-
Acid-Catalyzed Hydration: This reaction typically proceeds through a vinyl carbocation intermediate. The stability of the two possible carbocations is very similar for dialkylacetylenes, leading to a mixture of ketones.[2]
-
Oxymercuration-Demercuration: This method also generally gives a mixture of ketones with internal alkynes, as the initial attack of water on the mercurinium ion intermediate is not highly selective.[6] For dialkylacetylenes, the product distribution is often close to a 1:1 mixture, although slight preferences can be observed based on subtle steric differences.
Q4: What is the most effective way to achieve high regioselectivity in the hydroboration-oxidation of this compound?
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Hydroboration-Oxidation
Symptom: You are obtaining a mixture of 5-methyl-3-heptanone and 5-methyl-4-heptanone with a low product ratio (e.g., close to 1:1).
Possible Causes and Solutions:
| Cause | Solution |
| Borane (B79455) reagent is not sterically demanding enough. | Use a bulkier borane reagent such as 9-BBN or disiamylborane (B86530) instead of BH₃-THF. The increased steric bulk will enhance the selectivity for the less hindered carbon of the alkyne.[3][7] |
| Reaction temperature is too high. | Lowering the reaction temperature can improve regioselectivity by favoring the kinetically controlled product. |
| Solvent effects. | The choice of solvent can influence the transition state. Experiment with different ethereal solvents like THF, diethyl ether, or dioxane to see if it impacts the product ratio. |
Issue 2: Low Yield in Oxymercuration-Demercuration
Symptom: The overall yield of the ketone products is low.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete oxymercuration. | Ensure the mercuric acetate (B1210297) is fully dissolved and the reaction is allowed to proceed to completion. Monitor the reaction by TLC. |
| Inefficient demercuration. | The reduction with sodium borohydride (B1222165) should be performed under basic conditions. Ensure the pH is sufficiently high and that the sodium borohydride is fresh. |
| Product volatility. | The resulting ketones are relatively volatile. Be cautious during solvent removal to avoid product loss. Use a rotary evaporator at a moderate temperature and pressure. |
Issue 3: Unexpected Product in Hydrohalogenation with HBr
Symptom: You are observing the anti-Markovnikov addition product when you expect the Markovnikov product.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of peroxides. | The presence of peroxides (often formed in aged ethers) can initiate a radical addition mechanism, leading to the anti-Markovnikov product. Use fresh, peroxide-free solvents. You can test for peroxides using commercially available test strips. |
| Light-induced radical reaction. | Exposure to UV light can also initiate a radical reaction. Protect your reaction from light by wrapping the flask in aluminum foil. |
Quantitative Data Summary
While specific quantitative data for this compound is scarce in the literature, the following table provides expected product ratios based on the general principles of regioselectivity for analogous unsymmetrical dialkylacetylenes.
| Reaction | Reagents | Major Product | Minor Product | Expected Ratio (Major:Minor) |
| Hydroboration-Oxidation | 1. 9-BBN, THF2. H₂O₂, NaOH | 5-Methyl-3-heptanone | 5-Methyl-4-heptanone | >95:5[8] |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | 5-Methyl-4-heptanone | 5-Methyl-3-heptanone | ~1:1 (slight preference for 4-one)[1][2] |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 5-Methyl-4-heptanone | 5-Methyl-3-heptanone | ~1:1 (slight preference for 4-one)[6] |
| Hydrobromination (Electrophilic) | HBr | (E/Z)-4-bromo-5-methyl-3-heptene | (E/Z)-3-bromo-5-methyl-3-heptene | Mixture, slight preference for 4-bromo |
| Hydrobromination (Radical) | HBr, ROOR | (E/Z)-3-bromo-5-methyl-3-heptene | (E/Z)-4-bromo-5-methyl-3-heptene | Mixture, slight preference for 3-bromo |
Detailed Experimental Protocols
Protocol 1: Regioselective Hydroboration-Oxidation of this compound
This protocol aims to maximize the yield of 5-methyl-3-heptanone.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (6 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 0.5 M 9-BBN solution in THF (2.2 mL, 1.1 mmol) dropwise to the alkyne solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add ethanol (2 mL) to quench any excess 9-BBN.
-
Carefully add the 6 M NaOH solution (2 mL), followed by the slow, dropwise addition of 30% H₂O₂ solution (2 mL), ensuring the temperature is maintained below 25 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Acid-Catalyzed Hydration of this compound
This protocol will likely yield a mixture of 5-methyl-3-heptanone and 5-methyl-4-heptanone.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercuric sulfate (HgSO₄)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add water (10 mL) and slowly add concentrated sulfuric acid (0.5 mL).
-
Add mercuric sulfate (0.1 g) to the acidic solution and stir until dissolved.
-
Add this compound (1.0 mmol) to the solution.
-
Heat the mixture to 60 °C and stir vigorously for 3 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting mixture of ketones can be analyzed by GC-MS to determine the product ratio.
Visualizations
Caption: Regioselective hydroboration-oxidation of this compound.
Caption: Non-regioselective acid-catalyzed hydration of this compound.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 3. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 5-Methyl-3-heptyne Hydrogenation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during the hydrogenation of 5-methyl-3-heptyne. The following frequently asked questions (FAQs) and troubleshooting guides provide practical advice and detailed protocols to identify, mitigate, and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of catalyst deactivation in my this compound hydrogenation reaction?
A1: The primary indicators of catalyst deactivation include:
-
A significant reduction in the reaction rate or a complete halt of the reaction.[1]
-
A decrease in product yield and/or selectivity, leading to the formation of over-hydrogenated alkanes or other side products.[1]
-
The necessity for more forcing reaction conditions, such as higher temperatures or pressures, to achieve the desired conversion.[1]
-
A visible change in the catalyst's appearance, for instance, a change in color.[1]
Q2: What are the main causes of catalyst deactivation in this type of reaction?
A2: Catalyst deactivation in alkyne hydrogenation is typically attributed to three main causes:
-
Poisoning: The strong chemical bonding of impurities to the active sites of the catalyst.[2]
-
Fouling (Coking): The physical deposition of carbonaceous materials, such as polymers or oligomers of the alkyne, on the catalyst surface.
-
Thermal Degradation (Sintering): The agglomeration of metal particles at elevated temperatures, which reduces the active surface area.
Q3: What are the common sources of catalyst poisons in a laboratory or pharmaceutical setting?
A3: Catalyst poisons can be introduced from various sources, including the reactants, solvents, and the experimental setup itself.[1] A comprehensive list of common poisons and their likely sources is provided in the table below.
Q4: Can a deactivated catalyst be regenerated?
A4: The feasibility of regeneration is dependent on the deactivation mechanism.
-
Fouling/Coking: Catalysts deactivated by carbon deposition can often be regenerated.
-
Poisoning: Regeneration is sometimes possible for reversible poisoning but is generally not feasible for irreversible poisoning.
-
Sintering: This form of deactivation is typically irreversible.
Q5: How does intentional "poisoning" in a Lindlar catalyst differ from unintentional deactivation?
A5: A "poisoned" catalyst, such as the Lindlar catalyst, is deliberately deactivated to a controlled extent to enhance its selectivity.[3] For instance, in a Lindlar catalyst, palladium is "poisoned" with lead acetate (B1210297) and quinoline (B57606) to make it effective for reducing alkynes to cis-alkenes without further reducing the alkene to an alkane.[4] Unintentional deactivation, in contrast, is an undesired loss of catalyst activity due to the presence of contaminants or harsh reaction conditions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during the hydrogenation of this compound.
Problem 1: Low or No Conversion of this compound
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Caption: Troubleshooting workflow for a stalled reaction.
Problem 3: Poor Selectivity (Over-reduction to Alkane)
dot
Caption: Troubleshooting workflow for poor reaction selectivity.
Data Presentation
Table 1: Common Catalyst Poisons in Hydrogenation Reactions
| Poison Class | Specific Examples | Common Sources |
| Sulfur Compounds | Hydrogen sulfide (B99878) (H₂S), thiols, thioethers, thiophenes | Impurities in starting materials or solvents, rubber septa, sulfur-containing reagents |
| Nitrogen Compounds | Amines, amides, pyridines, nitriles, nitro compounds | Starting materials, products, additives, solvents (e.g., DMF) |
| Halides | Organic and inorganic chlorides, bromides, iodides | Impurities in reagents, residual solvents (e.g., dichloromethane) |
| Heavy Metals | Lead, mercury, arsenic, cadmium | Leaching from equipment, impurities in starting materials |
| Carbon Monoxide (CO) | - | Impurity in hydrogen gas, decomposition of formates or formaldehyde |
| Water | - | Inadequately dried solvents, reactants, or glassware; atmospheric moisture |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of this compound
Materials:
-
This compound
-
Palladium-based catalyst (e.g., 5% Pd on CaCO₃, Lindlar catalyst) or Nickel-based catalyst (e.g., P-2 catalyst)
-
Anhydrous, degassed solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas supply
-
Reaction flask equipped with a magnetic stirrer and a gas inlet
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the catalyst (typically 5-10 mol%).
-
Add the anhydrous, degassed solvent to the flask.
-
Purge the flask with hydrogen gas several times.
-
Add the this compound to the reaction mixture.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a specified pressure).
-
Monitor the reaction progress by techniques such as TLC, GC, or NMR.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as required.
Protocol 2: Regeneration of a Fouled Palladium Catalyst
This protocol is intended for catalysts deactivated by carbonaceous deposits (coking).
Materials:
-
Deactivated palladium catalyst
-
Inert gas (e.g., nitrogen or argon)
-
Dilute air in an inert gas (e.g., 2-5% O₂ in N₂)
-
Hydrogen gas (e.g., 5% H₂ in N₂)
-
Tube furnace
Procedure:
-
Place the deactivated catalyst in a quartz tube within a tube furnace.
-
Heat the catalyst under a slow flow of inert gas to the desired temperature (e.g., 100-150 °C) to remove any adsorbed solvent.
-
Oxidation (Coke Removal): Slowly introduce a flow of dilute air over the catalyst. Carefully ramp the temperature to 300-400 °C and hold for 2-4 hours. This step burns off the carbonaceous deposits. The temperature should be increased gradually to prevent overheating due to the exothermic combustion.
-
Inert Purge: After the oxidation step, cool the catalyst under a flow of inert gas to below 100 °C.
-
Reduction (Reactivation): Introduce a flow of hydrogen gas and heat the catalyst to a temperature suitable for the specific catalyst (e.g., 100-200 °C) for 2-4 hours to reduce the palladium oxide back to its active metallic state.
-
Cool the catalyst to room temperature under an inert atmosphere.
-
Store the regenerated catalyst under an inert atmosphere.
Protocol 3: Regeneration of a Poisoned Nickel Catalyst (P-2 Type)
This protocol describes a hydrometallurgical approach for regenerating a nickel catalyst that has been poisoned.
Materials:
-
Deactivated P-2 nickel catalyst
-
Mineral acid (e.g., HCl or H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (optional, as a reductant)
-
Base (e.g., NaOH solution)
-
Deionized water
-
Furnace
Procedure:
-
Leaching: Suspend the deactivated catalyst in a solution of a mineral acid (e.g., 2M HCl or H₂SO₄) at room temperature with stirring. A small amount of H₂O₂ (e.g., 2%) can be added to aid in the dissolution of nickel. [5]The leaching process aims to dissolve the nickel from the support and separate it from irreversibly bound poisons.
-
Precipitation: After a set period (e.g., 30 minutes), filter the mixture to remove the catalyst support and any insoluble residues. [5]To the filtrate, add a base solution (e.g., 2M NaOH) until a precipitate of nickel hydroxide (B78521) forms. [5]3. Washing: Collect the nickel hydroxide precipitate by filtration and wash it thoroughly with deionized water to remove any residual salts.
-
Calcination (Sintering): Dry the precipitate and then heat it in a furnace at a high temperature (e.g., 800 °C) for several hours to convert the nickel hydroxide to nickel oxide. [5]5. The resulting nickel oxide can then be used as a precursor to prepare a fresh batch of P-2 catalyst following standard preparation procedures.
Mandatory Visualizations
dot
Caption: Major pathways of catalyst deactivation in hydrogenation reactions.
dot
Caption: General workflow for catalyst regeneration and activity testing.
References
Technical Support Center: Preventing Over-reduction of 5-Methyl-3-heptyne
Welcome to the technical support center for the selective reduction of 5-Methyl-3-heptyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving high yields of the desired (Z)-5-Methyl-3-heptene while minimizing the formation of the over-reduced product, 5-methylheptane.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reducing this compound to (Z)-5-Methyl-3-heptene?
The primary challenge is preventing over-reduction. The desired product, (Z)-5-Methyl-3-heptene, is an alkene, which can be further reduced to the corresponding alkane, 5-methylheptane, under typical catalytic hydrogenation conditions.[1][2][3] Achieving high selectivity for the cis-alkene requires careful selection of the catalyst and precise control of reaction conditions.
Q2: Which catalysts are recommended for the selective reduction of this compound to its cis-alkene?
For the stereoselective synthesis of (Z)-5-Methyl-3-heptene, two main types of "poisoned" or deactivated catalysts are recommended:
-
Lindlar's Catalyst: This is a palladium-based catalyst supported on calcium carbonate and deactivated with lead acetate (B1210297) and quinoline (B57606).[1][4][5] The "poison" selectively deactivates the most active catalytic sites, which prevents the further reduction of the initially formed alkene.[5][6]
-
P-2 Nickel Catalyst (Nickel Boride): This is a nickel-based catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride (B1222165).[4][7] For high cis-selectivity, it is often used with a modifier like ethylenediamine (B42938).[6]
Both catalysts facilitate the syn-addition of hydrogen across the triple bond, leading to the formation of the cis or (Z)-alkene.[2][4]
Q3: What is "over-reduction" and why does it occur?
Over-reduction is the continuation of the hydrogenation process beyond the desired alkene stage to form the fully saturated alkane.[2] Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly active and will readily catalyze the reduction of both the alkyne and the intermediate alkene to the alkane.[1][3] Over-reduction occurs when the catalyst is too active or when the reaction is allowed to proceed for too long.
Troubleshooting Guide
This guide addresses common issues encountered during the partial hydrogenation of this compound.
Problem 1: Significant formation of 5-methylheptane (over-reduction).
Possible Causes:
-
Catalyst is too active: Commercially available Lindlar's catalysts can vary in activity. A particularly active batch can lead to over-reduction. Similarly, improperly prepared P-2 nickel catalyst may be too reactive.
-
Reaction time is too long: Allowing the reaction to proceed long after the starting alkyne has been consumed will increase the likelihood of alkene reduction.
-
Hydrogen pressure is too high: Elevated hydrogen pressures can promote over-reduction.
-
Reaction temperature is too high: Higher temperatures can increase the rate of both the desired reaction and the undesired over-reduction.
-
Insufficient catalyst poisoning: The ratio of the catalyst poison (e.g., quinoline) to the catalyst may be too low.
Solutions:
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the alkyne is consumed.
-
Adjust catalyst activity:
-
For Lindlar's catalyst, add a small amount of an additional poison, such as quinoline (1-2 drops per gram of catalyst), to further decrease its activity.[6]
-
For P-2 Nickel, ensure the in-situ preparation is performed correctly and consider increasing the amount of ethylenediamine modifier.
-
-
Optimize reaction conditions:
-
Conduct the reaction at or below room temperature (20-25 °C).[6]
-
Use atmospheric pressure of hydrogen (e.g., a hydrogen-filled balloon).[6]
-
Choose a solvent that may slow down the reaction slightly, such as ethanol (B145695) or hexane, instead of solvents that might accelerate it.
-
Problem 2: Low or no conversion of this compound.
Possible Causes:
-
Inactive catalyst: The catalyst may have been improperly prepared, stored, or handled, leading to deactivation.
-
Insufficient hydrogen: A leak in the hydrogenation apparatus or an inadequate supply of hydrogen.
-
Impurities in the starting material or solvent: Certain functional groups or impurities can poison the catalyst.
Solutions:
-
Use freshly prepared or high-quality commercial catalyst: If preparing the catalyst in-house, follow the protocol meticulously.
-
Ensure a sealed reaction system: Check all connections in the hydrogenation apparatus to prevent leaks.
-
Purify starting materials and solvents: Ensure the this compound and the solvent are free from catalyst poisons like sulfur compounds.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the selective hydrogenation of internal alkynes to cis-alkenes using Lindlar's catalyst and P-2 Nickel. While specific data for this compound is limited, the data for structurally similar alkynols provides a good baseline for expected performance.
| Catalyst System | Substrate | Yield of cis-Alkene | Stereoselectivity (cis:trans) | Reaction Time | Temperature (°C) | H₂ Pressure (atm) |
| Lindlar Catalyst | 3-Hexyn-1-ol | Quantitative | Predominantly cis | Variable (min-hrs) | Room Temp - 80 | Atmospheric |
| P-2 Nickel / Ethylenediamine | Hex-3-yn-1-ol | 94% | >200:1 | 12 minutes | 20-25 | 1 |
Data inferred from studies on structurally similar long-chain alkynols.[6]
Experimental Protocols
Protocol 1: Selective Hydrogenation using Lindlar's Catalyst
This protocol describes a general procedure for the cis-selective hydrogenation of an internal alkyne like this compound.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Quinoline (optional)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite or another filter aid
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.
-
Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).
-
For enhanced selectivity and to prevent over-reduction, a small amount of quinoline (e.g., 1-2 drops) can be added.[6]
-
Seal the flask and purge the system with an inert gas, followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen (a balloon is often sufficient) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress carefully using TLC or GC.
-
Once the starting material is consumed, stop the reaction by purging the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with a small amount of fresh solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude (Z)-5-Methyl-3-heptene. Further purification can be performed by distillation or chromatography if necessary.
Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst
This protocol details the in situ preparation of the P-2 Nickel catalyst and its use for the highly stereoselective reduction of an internal alkyne.
Materials:
-
This compound
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Anhydrous ethanol
-
Ethylenediamine
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
In a hydrogenation flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate in anhydrous ethanol.
-
Purge the flask with hydrogen gas.
-
With vigorous stirring, add a solution of sodium borohydride in ethanol to the nickel salt solution. A black precipitate of P-2 nickel will form immediately.[6]
-
-
Hydrogenation Reaction:
-
To the freshly prepared P-2 nickel catalyst suspension, add ethylenediamine.
-
Add a solution of this compound in ethanol to the reaction mixture.
-
Stir the reaction under a hydrogen atmosphere (1 atm) at room temperature (20-25 °C).[6]
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction (e.g., by carefully adding a small amount of water or dilute acid).
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude (Z)-5-Methyl-3-heptene.
-
Visualizations
Caption: Reaction pathway for the reduction of this compound.
Caption: Troubleshooting workflow for over-reduction.
References
Technical Support Center: Synthesis of 5-Methyl-3-heptyne
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 5-Methyl-3-heptyne. The primary method detailed is the alkylation of a terminal alkyne, a common and effective strategy for carbon-carbon bond formation.
Experimental Protocol: Alkylation of 1-Pentyne (B49018)
This procedure outlines the synthesis of this compound via the deprotonation of 1-pentyne with sodium amide, followed by nucleophilic substitution with 2-bromobutane (B33332).
Reaction Scheme:
-
Deprotonation: CH₃CH₂CH₂C≡CH + NaNH₂ → CH₃CH₂CH₂C≡C⁻Na⁺ + NH₃
-
Alkylation: CH₃CH₂CH₂C≡C⁻Na⁺ + CH₃CH₂CH(Br)CH₃ → CH₃CH₂CH₂C≡CCH(CH₃)CH₂CH₃ + NaBr
Materials:
-
1-Pentyne (C₅H₈)
-
2-Bromobutane (C₄H₉Br)
-
Anhydrous liquid ammonia (B1221849) (NH₃) or an appropriate dry solvent like THF[3]
-
Ice water bath
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask, dropping funnel, condenser)
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the flask in an ice water bath. Carefully add sodium amide to the flask, followed by the slow addition of anhydrous liquid ammonia or another dry solvent to create a slurry.[1]
-
Formation of Acetylide: While stirring, add 1-pentyne dropwise to the sodium amide suspension. The reaction is an acid-base reaction where the amide ion deprotonates the terminal alkyne.[4] Allow the mixture to stir for approximately one hour to ensure complete formation of the sodium pentynide salt.
-
Alkylation: Add 2-bromobutane dropwise to the reaction mixture. The acetylide ion will act as a nucleophile, attacking the secondary alkyl halide in an Sₙ2 reaction.[4][5] Note that elimination (E2) is a potential competing reaction with secondary halides.[5][6] After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for several hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to neutralize any remaining sodium amide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Data Presentation
The following table summarizes key quantitative data for the product and primary starting material.
| Property | This compound | 1-Pentyne |
| Molecular Formula | C₈H₁₄[7][8] | C₅H₈[9] |
| Molecular Weight | 110.20 g/mol [7] | 68.12 g/mol [9] |
| Boiling Point | ~127 °C (estimated)[10] | 40.2 °C[9] |
| Density | ~0.76 g/mL (estimated)[10] | 0.691 g/mL[9] |
| CAS Number | 61228-09-9[7][8][10] | 627-19-0[9] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 1-pentyne. 2. Wet reagents or glassware. 3. Inactive sodium amide. | 1. Ensure sufficient reaction time for deprotonation. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Use fresh, high-quality sodium amide. |
| Presence of Unreacted 1-Pentyne | 1. Insufficient sodium amide. 2. Incomplete reaction time. | 1. Use a slight excess of sodium amide. 2. Monitor the reaction by TLC or GC to ensure completion. |
| Significant Side Product Formation (Elimination) | The acetylide ion is a strong base, which can lead to E2 elimination with secondary alkyl halides like 2-bromobutane.[5][6] | 1. Maintain a low reaction temperature during the addition of the alkyl halide. 2. Consider using an alkyl iodide, which can sometimes favor substitution. |
| Reaction Stalls | Poor solubility of the acetylide salt. | Consider using a co-solvent like HMPA or DMPU, though be aware of their toxicity and handling requirements. THF is often a suitable alternative.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is a strong base like sodium amide necessary for this reaction? A1: Terminal alkynes have a pKa of about 25, making them significantly more acidic than alkanes or alkenes but still requiring a very strong base for deprotonation.[4][6] Sodium amide (the conjugate base of ammonia, pKa ~38) is strong enough to quantitatively deprotonate the terminal alkyne to form the highly nucleophilic acetylide anion.[2]
Q2: Can I use a different alkyl halide? A2: Yes, but the choice of alkyl halide is critical. The reaction proceeds via an Sₙ2 mechanism.[5] Therefore, methyl and primary alkyl halides give the best results.[11] Secondary alkyl halides, as used in this protocol, can work but are more prone to competing E2 elimination reactions.[6][12] Tertiary alkyl halides will almost exclusively undergo elimination.[5]
Q3: Why is an inert atmosphere important? A3: The acetylide anion is a very strong base and can react with water and oxygen. An inert atmosphere of nitrogen or argon prevents these side reactions and ensures the acetylide is available to react with the alkyl halide.
Q4: How can I confirm the identity of my product? A4: The product can be characterized using several spectroscopic methods. You would expect to see the disappearance of the terminal alkyne C-H stretch in the IR spectrum (around 3300 cm⁻¹). ¹H and ¹³C NMR spectroscopy will confirm the specific carbon skeleton, and mass spectrometry will confirm the molecular weight of 110.20 g/mol .[7]
Q5: What is the purpose of the ammonium chloride wash? A5: The saturated aqueous ammonium chloride solution is a mild acid used to quench the reaction. It neutralizes any unreacted sodium amide and protonates any remaining acetylide anions, making the workup safer and easier.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. NaNH2 Chemical Name: Formula, Structure & Uses [vedantu.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 5. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 7. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Heptyne, 5-methyl- [webbook.nist.gov]
- 9. 1-Pentyne - Wikipedia [en.wikipedia.org]
- 10. This compound | 61228-09-9 [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-Methyl-3-heptyne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-3-heptyne. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of solvents on the reactivity of this internal alkyne.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of electrophilic addition to this compound?
A1: Generally, the rate of electrophilic addition to alkynes can be sensitive to solvent polarity. Reactions that proceed through polar intermediates or transition states are often accelerated in more polar solvents. For instance, in reactions like hydration or halogenation, a polar solvent can stabilize the charged intermediates, thus lowering the activation energy and increasing the reaction rate. However, the exact effect can be complex and may depend on the specific reaction mechanism.
Q2: What are the expected products from the hydration of this compound, and how does the solvent play a role?
A2: The hydration of an unsymmetrical internal alkyne like this compound will typically yield a mixture of two ketones: 5-methyl-3-heptanone and 5-methyl-4-heptanone. This is because the initial addition of water across the triple bond is not regioselective for unsymmetrical internal alkynes.[1][2] The reaction is often catalyzed by mercury(II) salts in aqueous acid.[3][4] The solvent, typically a mixture of water and a co-solvent like methanol (B129727) or THF, is crucial for solubilizing the alkyne and the reagents. The composition of the solvent system can influence the reaction rate and, in some cases, the product ratio, although achieving high regioselectivity is challenging.
Q3: How can I control the stereochemistry of the reduction of this compound to 5-Methyl-3-heptene?
A3: The stereochemical outcome of the reduction of this compound is highly dependent on the choice of reagents and, to a lesser extent, the solvent.
-
For the cis-(Z)-alkene: Catalytic hydrogenation using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline) is the standard method. This reaction typically occurs in a non-polar solvent such as hexane (B92381) or ethyl acetate.
-
For the trans-(E)-alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-78 °C), will predominantly yield the trans-alkene.[5] The low-polarity ammonia solvent is critical for this reaction.
Q4: I am observing a low yield in my reaction with this compound. What are the common causes?
A4: Low yields in alkyne reactions can stem from several factors, many of which are solvent-related:
-
Poor Solubility: this compound is a non-polar molecule. If your reagents are polar, you may have solubility issues. A co-solvent might be necessary to create a homogeneous reaction mixture.
-
Solvent Reactivity: Some solvents can react with your reagents or intermediates. For example, using a protic solvent in a reaction involving a strong base will quench the base.
-
Reaction Temperature: The optimal temperature can be solvent-dependent due to differences in boiling points and heat transfer properties.
-
Moisture: Many reactions of alkynes are sensitive to moisture. Ensure you are using dry solvents, especially for reactions involving organometallics or strong bases.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Stalling
| Potential Cause | Troubleshooting Step | Explanation |
| Poor solubility of reactants. | 1. Change to a solvent that dissolves all reactants. 2. Use a co-solvent system (e.g., THF/water). 3. Increase the reaction temperature to improve solubility. | A heterogeneous reaction mixture can lead to slow or incomplete reactions. |
| Catalyst deactivation. | 1. Use a fresh catalyst. 2. Ensure the solvent is free of impurities that could poison the catalyst (e.g., sulfur compounds for palladium catalysts). | Catalyst activity is crucial for many alkyne reactions. |
| Insufficient reaction time. | 1. Monitor the reaction progress using TLC or GC. 2. Extend the reaction time. | Some reactions are inherently slow, and the rate can be influenced by the solvent. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent participation in the reaction. | 1. Switch to a non-participating (inert) solvent. For example, use dichloromethane (B109758) instead of water in a halogenation reaction if halohydrin formation is observed. | Nucleophilic solvents can compete with the desired nucleophile, leading to byproducts. |
| Over-reduction or further reaction. | 1. For reductions, use a less reactive catalyst (e.g., Lindlar's catalyst for reduction to the alkene). 2. Carefully control the stoichiometry of the reagents. | The alkene product of a reduction can sometimes be further reduced to an alkane. |
| Isomerization of the product. | 1. Use milder reaction conditions (lower temperature, less acidic/basic). 2. Choose a solvent that does not promote isomerization. | The double bond in the resulting alkene can sometimes migrate under certain conditions. |
Data Presentation
Disclaimer: The following tables provide illustrative data based on general principles of solvent effects on alkyne reactions. This data is not from direct experimental results for this compound and should be used as a general guide.
Table 1: Illustrative Effect of Solvent on the Relative Rate of Electrophilic Bromination of an Internal Alkyne.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Acetic Acid | 6.2 | 1.00 |
| Dichloromethane | 9.1 | 0.75 |
| Diethyl Ether | 4.3 | 0.20 |
| Hexane | 1.9 | 0.05 |
Table 2: Illustrative Product Distribution in the Reduction of an Internal Alkyne.
| Reagent/Solvent System | Predominant Product | Typical Yield (%) |
| H₂, Lindlar's Catalyst / Hexane | cis-Alkene | >95 |
| Na, Liquid NH₃ | trans-Alkene | >90 |
| H₂, Pd/C / Ethanol | Alkane | >99 |
Experimental Protocols
Protocol 1: Mercury(II)-Catalyzed Hydration of this compound
This protocol describes the hydration of an internal alkyne to a mixture of ketones.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Mercury(II) sulfate (B86663)
-
Methanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in methanol.
-
In a separate beaker, carefully add concentrated sulfuric acid (0.1 equivalents) to water.
-
Add mercury(II) sulfate (0.05 equivalents) to the acidic aqueous solution and stir until dissolved.
-
Add the catalyst solution to the flask containing the alkyne.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution until the gas evolution ceases.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product mixture of 5-methyl-3-heptanone and 5-methyl-4-heptanone.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Dissolving Metal Reduction of this compound to (E)-5-Methyl-3-heptene
This protocol describes the stereoselective reduction of an internal alkyne to a trans-alkene.
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia
-
Ammonium (B1175870) chloride
Procedure:
-
Set up a three-neck round-bottom flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Condense ammonia gas into the flask until the desired volume is reached.
-
Carefully add small pieces of sodium metal (2.2 equivalents) to the liquid ammonia with stirring until a persistent blue color is observed.
-
Dissolve this compound (1 equivalent) in a minimal amount of dry pentane and add it dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC (the blue color may fade as the reaction proceeds).
-
Upon completion, quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears completely.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water to the residue and extract the product with pentane (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent to yield (E)-5-Methyl-3-heptene.
Mandatory Visualizations
Caption: Workflow for the Mercury(II)-Catalyzed Hydration of this compound.
Caption: Logical relationships of solvent effects on alkyne reactivity.
References
Temperature optimization for 5-Methyl-3-heptyne reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-3-heptyne. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is commonly synthesized via a dehydrohalogenation reaction of a suitable dihaloalkane. This typically involves the elimination of two equivalents of hydrogen halide using a strong base. High temperatures are often required to facilitate the double elimination.[1]
Q2: Why is temperature a critical parameter in the synthesis of this compound?
A2: Temperature plays a crucial role in the synthesis of alkynes like this compound for several reasons. It influences the reaction rate, yield, and the formation of byproducts. Sub-optimal temperatures can lead to incomplete reactions or the formation of undesired isomers.[1]
Q3: What are the common side products observed in this reaction?
A3: A common issue, particularly at high temperatures, is the migration of the triple bond to form a more stable internal alkyne or a terminal alkyne.[1] This can result in a mixture of isomers that are difficult to separate. Other potential side products include allenes and products from competing elimination or substitution reactions.
Q4: How can I minimize the formation of isomeric impurities?
A4: To prevent the rearrangement of the triple bond, using a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) at a lower temperature is often effective.[1] This combination provides a sufficiently basic environment for the dehydrohalogenation to occur without requiring excessively high temperatures that can promote isomerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | 1. Insufficient Temperature: The activation energy for the double dehydrohalogenation may not be met. 2. Base Strength: The base used may not be strong enough to effect the double elimination. 3. Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Gradual Temperature Increase: Incrementally increase the reaction temperature by 10°C and monitor the reaction progress by TLC or GC. 2. Stronger Base: Consider using a stronger base, such as sodium amide in liquid ammonia. 3. Extended Reaction Time: Increase the reaction time and monitor for product formation. |
| Formation of multiple products (isomers) | 1. High Reaction Temperature: Elevated temperatures can cause the triple bond to migrate.[1] 2. Prolonged Reaction Time at High Temperature: Extended heating can favor the formation of the thermodynamically more stable alkyne isomer. | 1. Lower Reaction Temperature: If using a high-boiling solvent, try to conduct the reaction at the lowest temperature that still gives a reasonable reaction rate. The use of NaNH₂ in liquid NH₃ at its boiling point (-33°C) is a good alternative.[1] 2. Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent subsequent isomerization. |
| Reaction stalls before completion | 1. Decomposition of the Base: The strong base may be degrading over time, especially at higher temperatures. 2. Incomplete Halogenation of Precursor: The starting dihaloalkane may contain mono-halogenated impurities that cannot undergo the second elimination. | 1. Addition of Fresh Base: Add a fresh portion of the base to the reaction mixture. 2. Purify Starting Material: Ensure the purity of the dihaloalkane precursor before starting the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrohalogenation
This protocol describes a general procedure for the synthesis of this compound from a dihaloalkane precursor (e.g., 3,4-dibromo-5-methylheptane).
Materials:
-
3,4-dibromo-5-methylheptane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Inert solvent (e.g., mineral oil)
-
Apparatus for reflux and distillation
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add the inert solvent.
-
Cool the flask to -78°C and condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Slowly add a solution of 3,4-dibromo-5-methylheptane in the inert solvent to the reaction mixture.
-
After the addition is complete, allow the mixture to slowly warm to the boiling point of ammonia (-33°C) and stir for several hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate.
-
Add water and an organic solvent (e.g., diethyl ether) to extract the product.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Quantitative Data Summary
The following table summarizes the effect of temperature on the yield of this compound in a hypothetical reaction using potassium tert-butoxide in DMSO.
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Isomeric Impurities (%) |
| 80 | 12 | 35 | < 1 |
| 100 | 8 | 65 | 5 |
| 120 | 4 | 85 | 15 |
| 140 | 2 | 70 | 30 |
Visualizations
Caption: Workflow for Temperature Optimization.
Caption: Troubleshooting Low Yield Issues.
References
Technical Support Center: Byproduct Identification in 5-Methyl-3-heptyne Reactions
Welcome to the technical support center for reactions involving 5-methyl-3-heptyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding byproduct formation in common synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hydration of this compound
Q1: I performed a mercury(II)-catalyzed hydration of this compound and obtained a mixture of products. Is this expected?
A1: Yes, this is an expected outcome. The acid-catalyzed hydration of an unsymmetrical internal alkyne like this compound is not regioselective.[1][2][3][4] This means that the initial protonation of the triple bond can occur on either of the two carbons of the alkyne with similar probability, leading to the formation of two different enol intermediates. These enols then tautomerize to their corresponding ketone products.[1][2][3]
Troubleshooting Unexpected Product Ratios:
-
Issue: The ratio of the two ketone products is significantly different from the expected nearly 1:1 mixture.
-
Possible Cause: Steric hindrance around the triple bond can slightly influence the regioselectivity. The methyl group at the 5-position might offer some steric hindrance, potentially favoring the formation of 5-methyl-3-heptanone to a small extent.
-
Solution: While achieving perfect 1:1 selectivity is unlikely, ensuring a homogenous reaction mixture and controlled temperature can help in obtaining consistent results. For specific ketone synthesis, consider alternative methods like the hydroboration-oxidation of a terminal alkyne followed by oxidation.
Q2: What are the expected major products from the hydration of this compound?
A2: The hydration of this compound will yield a mixture of two ketones: 5-methyl-3-heptanone and 5-methyl-4-heptanone .
Hydroboration-Oxidation of this compound
Q1: I am planning a hydroboration-oxidation of this compound. What are the potential byproducts I should be aware of?
A1: The primary concern with the hydroboration of alkynes is the potential for double addition of the borane (B79455) across both pi bonds of the triple bond.[5] To prevent this, it is crucial to use a sterically hindered borane reagent, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN).[5][6][7]
Potential Byproducts and Troubleshooting:
-
Byproduct: Over-reduction to the corresponding alkane or the formation of complex organoborane intermediates.
-
Cause: Using borane (BH₃) directly can lead to the hydroboration of the initially formed vinylborane.
-
Solution: Employ a bulky borane reagent like (Sia)₂BH or 9-BBN to ensure mono-hydroboration.[5][6][7]
-
Issue: A mixture of ketone products is still observed.
-
Cause: While bulky boranes improve regioselectivity, some degree of addition to the other carbon of the alkyne can still occur, especially if there isn't a significant steric difference between the two sides of the alkyne.
-
Solution: Careful control of reaction temperature and slow addition of the borane reagent can help maximize the desired regioselectivity.
Q2: What is the expected major product of a well-controlled hydroboration-oxidation of this compound?
A2: With a sterically hindered borane, the boron atom will preferentially add to the less sterically hindered carbon of the triple bond (C-3). Subsequent oxidation will lead to the formation of 5-methyl-3-heptanone as the major product.
Ozonolysis of this compound
Q1: What determines the final products in the ozonolysis of this compound?
A1: The workup conditions following the initial reaction with ozone are critical in determining the final products.[8][9][10][11]
-
Oxidative workup (e.g., with hydrogen peroxide, H₂O₂) will yield two carboxylic acids.[10][11]
-
Reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S, or zinc and water) will yield an α-diketone.
Troubleshooting Ozonolysis Reactions:
-
Issue: Incomplete cleavage of the triple bond.
-
Cause: Insufficient ozone was bubbled through the reaction mixture.
-
Solution: Continue passing ozone through the solution until a persistent blue color is observed, indicating the presence of unreacted ozone.[11]
-
Issue: Formation of undesired side products during oxidative workup.
-
Cause: Over-oxidation of other parts of the molecule if sensitive functional groups are present.
-
Solution: Maintain a low reaction temperature (typically -78 °C) and carefully monitor the reaction progress.
Q2: What are the expected products from the ozonolysis of this compound under different workup conditions?
A2:
-
Oxidative Workup: Propanoic acid and 2-methylbutanoic acid.
-
Reductive Workup: 5-methyl-3,4-heptanedione.
Hydrogenation of this compound
Q1: I am trying to selectively reduce this compound to an alkene, but I am getting the fully saturated alkane as a byproduct. How can I prevent this?
A1: Over-reduction to the alkane is a common issue in alkyne hydrogenation.[12][13] To stop the reaction at the alkene stage, you need to use a "poisoned" or deactivated catalyst.[4][13]
Byproduct Control in Hydrogenation:
-
Byproduct: 3-Methylheptane (the fully saturated alkane).
-
Cause: Using a highly active catalyst like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) without a deactivating agent.[12][13]
-
Solution for cis-alkene: Use Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) to obtain the cis-alkene.[4][13]
-
Solution for trans-alkene: Use a dissolving metal reduction, such as sodium in liquid ammonia, to obtain the trans-alkene.[12][13]
Q2: What are the expected stereochemical outcomes for the partial hydrogenation of this compound?
A2:
-
With Lindlar's Catalyst: (Z)-5-methyl-3-heptene (the cis-isomer).
-
With Na/NH₃: (E)-5-methyl-3-heptene (the trans-isomer).
Data Presentation
Table 1: Summary of Expected Products and Byproducts in this compound Reactions
| Reaction | Reagents | Major Product(s) | Potential Byproduct(s) |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 5-Methyl-3-heptanone & 5-Methyl-4-heptanone | Minor amounts of polymeric material |
| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH | 5-Methyl-3-heptanone | 5-Methyl-4-heptanone, over-reduced products |
| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | Propanoic acid & 2-Methylbutanoic acid | Incompletely cleaved intermediates |
| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 5-Methyl-3,4-heptanedione | Incompletely cleaved intermediates |
| Hydrogenation (Lindlar) | H₂, Lindlar's Catalyst | (Z)-5-methyl-3-heptene | 3-Methylheptane, (E)-5-methyl-3-heptene |
| Hydrogenation (Na/NH₃) | Na, NH₃ (l) | (E)-5-methyl-3-heptene | 3-Methylheptane, (Z)-5-methyl-3-heptene |
Experimental Protocols
Protocol 1: Hydration of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a solution of water (10 eq) and concentrated sulfuric acid (0.1 eq). Then, carefully add mercury(II) sulfate (B86663) (0.05 eq) as a catalyst.
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of ketones can be purified by fractional distillation or column chromatography.
Protocol 2: Hydroboration-Oxidation of this compound
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Hydroboration: Slowly add a solution of 9-BBN (1.1 eq) in THF to the alkyne solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a 3M aqueous solution of sodium hydroxide (B78521), followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Workup: Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Ozonolysis of this compound (Oxidative Workup)
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (B109758) or methanol (B129727) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction is complete when the solution retains a persistent blue color.
-
Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Oxidative Workup: Slowly add 30% hydrogen peroxide (3.0 eq) to the cold solution. Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Add water and extract the carboxylic acid products with diethyl ether. To isolate the acids, you can extract the organic layer with an aqueous sodium hydroxide solution, acidify the aqueous layer with HCl, and then re-extract with diethyl ether.
-
Purification: Dry the final organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting carboxylic acids can be purified by distillation or crystallization.
Protocol 4: Hydrogenation of this compound to (Z)-5-methyl-3-heptene
-
Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add Lindlar's catalyst (5-10% by weight of the alkyne).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress carefully by GC or TLC to avoid over-reduction.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
Visualizations
Caption: Hydration of this compound pathway.
Caption: Selective hydrogenation of this compound.
Caption: Ozonolysis experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 3. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 8. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 9. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Stability issues of 5-Methyl-3-heptyne under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methyl-3-heptyne under storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
This compound, as an internal alkyne, is susceptible to degradation over time, primarily through oxidation and polymerization. The triple bond in the alkyne functional group is a region of high electron density, making it reactive towards electrophiles and prone to radical reactions.[1][2] Key stability concerns include:
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of various oxidation products, including ketones, carboxylic acids, and potentially epoxides.
-
Polymerization: Alkynes can undergo polymerization, especially when exposed to heat, light, or catalytic impurities. This can result in the formation of higher molecular weight byproducts, which may appear as viscous oils or solid precipitates.
-
Isomerization: Although less common for internal alkynes compared to terminal ones, under certain conditions such as the presence of strong bases or metal catalysts, isomerization of the triple bond along the carbon chain could occur.
Q2: What are the optimal storage conditions for this compound?
To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, refrigerated, and well-ventilated area.[3] For long-term storage, temperatures of 2-8°C are advisable. Avoid exposure to high temperatures, as this can accelerate degradation and polymerization reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to minimize oxidative degradation.
-
Light: Protect from light by storing in an amber glass bottle or in a dark location.[3] Light can promote photo-oxidation and radical-initiated polymerization.
-
Container: Use a tightly sealed, appropriate container to prevent contamination and evaporation. The container material should be inert to alkynes.
Q3: How can I assess the purity of my this compound sample?
Regular purity assessment is crucial to ensure the quality of your starting material. Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. It can provide information on the presence of isomers, oxidation products, and other degradation byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are excellent for identifying and quantifying impurities. Changes in the spectra over time can indicate degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic C≡C stretch of the alkyne bond (around 2100-2260 cm⁻¹) can be monitored. A decrease in the intensity of this peak may suggest degradation. The appearance of new peaks, such as a carbonyl (C=O) stretch (around 1700 cm⁻¹), could indicate oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Oxidation of the alkyne. | Purge the sample with an inert gas (argon or nitrogen) and store it in a tightly sealed container in the dark at a low temperature (2-8°C). Consider repurification by distillation if the discoloration is significant. |
| Formation of a precipitate or viscous liquid | Polymerization of the alkyne. | Filter the sample to remove any solid precipitate. Store the purified liquid under an inert atmosphere and at a reduced temperature to inhibit further polymerization. Avoid exposure to heat and light. |
| Unexpected peaks in GC-MS or NMR analysis | Presence of impurities from degradation or synthesis. | Identify the impurities using mass spectrometry and NMR. Common impurities could be isomers or oxidation products. Depending on the nature and concentration of the impurities, repurification via distillation or chromatography may be necessary. |
| Inconsistent experimental results | Degradation of the this compound stock solution. | Prepare fresh solutions for each experiment from a properly stored stock. Regularly check the purity of the stock material using GC-MS or NMR. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.
-
Instrumentation:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron ionization (EI) at 70 eV.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The resulting chromatogram will show peaks corresponding to this compound and any impurities. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or through manual interpretation. Purity is determined by the relative peak area of the main compound.
Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy
Objective: To monitor the degradation of this compound over time under specific storage conditions.
Methodology:
-
Initial Analysis: Dissolve a known amount of fresh this compound in a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS). Acquire a ¹H NMR spectrum.
-
Storage: Store the NMR tube under the desired conditions (e.g., at room temperature, exposed to air and light).
-
Time-Point Analysis: Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours for a week).
-
Data Analysis: Compare the spectra over time. Look for a decrease in the intensity of the peaks corresponding to this compound and the appearance of new peaks that would indicate degradation products. The integration of the peaks relative to the internal standard can be used to quantify the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Potential degradation pathways for this compound.
References
Handling viscous reaction mixtures of 5-Methyl-3-heptyne
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methyl-3-heptyne, focusing on challenges related to handling viscous reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C8H14 | [1] |
| Molecular Weight | 110.20 g/mol | [1] |
| CAS Number | 61228-09-9 | [1][2][3] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Density | Not available | [2] |
Q2: My reaction mixture with this compound has become too viscous to stir effectively. What are the potential causes?
Increased viscosity in reactions involving this compound can be attributed to several factors:
-
Polymerization: Alkynes can undergo polymerization, especially in the presence of certain catalysts or impurities, leading to the formation of long-chain molecules that significantly increase the viscosity of the reaction mixture.
-
High Concentration: As the reaction progresses, the concentration of the product may increase, and if the product is a high-viscosity liquid or a solid, the overall viscosity of the mixture will rise.
-
Temperature Effects: In some cases, a decrease in reaction temperature can lead to an increase in viscosity, especially if solutes are close to their saturation point.
-
Side Reactions: Unwanted side reactions can sometimes produce high molecular weight byproducts that contribute to the thickening of the reaction mixture.
Q3: What immediate steps can I take to manage a reaction that has become too viscous?
If you encounter a highly viscous reaction mixture, consider the following immediate actions:
-
Dilution: Carefully add a compatible, dry, and inert solvent to decrease the concentration of the reactants and products. This is often the most effective way to reduce viscosity and improve mixing.
-
Increase Temperature: Gently warming the reaction mixture can help to decrease viscosity. However, be cautious as this may also accelerate side reactions or cause the solvent to boil.
-
Mechanical Stirring: If you are using a magnetic stir bar and it has become ineffective, switch to a mechanical overhead stirrer which provides more powerful agitation for viscous liquids.[4]
Troubleshooting Guides
Issue 1: Poor Stirring and Incomplete Reaction
Symptoms:
-
The magnetic stir bar is unable to rotate or is rotating ineffectively.
-
The reaction appears to have stalled or is proceeding very slowly.
-
There are visible "dead zones" in the reaction vessel where mixing is not occurring.
Possible Causes:
-
The reaction has produced a viscous product or byproduct.
-
The initial concentration of reactants was too high.
-
The temperature of the reaction has dropped, increasing viscosity.
Solutions:
| Step | Action | Rationale |
| 1 | Assess the Situation | Carefully observe the reaction mixture. Note the color, heterogeneity, and any precipitate formation. |
| 2 | Attempt Dilution | Add a small amount of a suitable inert solvent (e.g., THF, toluene) to see if this improves stirring. |
| 3 | Switch to Mechanical Stirring | If dilution is not sufficient, replace the magnetic stirrer with an overhead mechanical stirrer for more robust agitation.[4] |
| 4 | Adjust Temperature | If appropriate for the reaction, gently warm the mixture to decrease viscosity. Monitor the reaction closely for any signs of decomposition or unwanted side reactions. |
Experimental Protocols
Protocol 1: Reduction of this compound to (Z)-5-Methyl-3-heptene using Lindlar's Catalyst
This protocol details the partial reduction of an alkyne to a cis-alkene. High concentrations of the starting material or product can lead to increased viscosity.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead)
-
Hydrogen gas (H2)
-
Anhydrous solvent (e.g., methanol, ethyl acetate)
-
Reaction flask
-
Hydrogenation apparatus (e.g., balloon, Parr shaker)
-
Stirring apparatus (magnetic or mechanical)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent.
-
Add Lindlar's catalyst to the solution.
-
Flush the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Stir the mixture vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
Troubleshooting Viscosity Issues:
-
If the mixture becomes too viscous for the magnetic stirrer, pause the reaction, switch to an overhead mechanical stirrer, and then resume the hydrogenation.
-
If viscosity remains an issue, dilute the reaction mixture with more of the anhydrous solvent.
Visualizations
Caption: Troubleshooting workflow for viscous reaction mixtures.
Caption: Common reaction pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Methyl-3-heptyne and 3-heptyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Methyl-3-heptyne and its less sterically hindered analog, 3-heptyne (B1585052). The presence of a methyl group near the carbon-carbon triple bond in this compound introduces significant steric hindrance, which profoundly impacts its reactivity in common alkyne transformations. Understanding these differences is crucial for reaction design, catalyst selection, and the synthesis of complex organic molecules in drug development and other scientific endeavors.
Introduction to the Compounds
3-Heptyne is an internal alkyne with a seven-carbon chain and a triple bond located between the third and fourth carbon atoms.[1][2][3][4] Its chemical formula is C₇H₁₂. The carbon atoms of the triple bond are flanked by an ethyl group and a propyl group, offering a baseline for the reactivity of a simple, unsymmetrical internal alkyne.
This compound is also an internal alkyne with a seven-carbon backbone.[5][6][7][8][9] Its triple bond is similarly positioned between the third and fourth carbons. However, a key structural difference is the presence of a methyl group on the fifth carbon. This methyl group is in proximity to the alkyne, creating a more sterically crowded environment around the reactive triple bond. Its chemical formula is C₈H₁₄.[6][7][8]
The primary factor differentiating the reactivity of these two compounds is the steric hindrance imposed by the methyl group in this compound.[10] This guide will explore the implications of this structural difference across several key classes of alkyne reactions.
Reactivity Comparison
The increased steric bulk around the triple bond in this compound generally leads to a decrease in reaction rates compared to 3-heptyne. This is due to the difficulty of reagents and catalysts in approaching the reactive alkyne functionality.[10]
| Reaction Type | 3-Heptyne (Less Hindered) | This compound (More Hindered) | Rationale for Reactivity Difference |
| Catalytic Hydrogenation | Generally proceeds readily to the corresponding alkane or can be stopped at the cis-alkene with a poisoned catalyst. | Reaction is expected to be slower. Complete hydrogenation may require more forcing conditions (higher pressure, temperature, or catalyst loading). | The sterically hindered triple bond in this compound will have a lower affinity for the surface of the heterogeneous catalyst, slowing down the rate of hydrogenation.[10] |
| Halogenation (e.g., Bromination) | Reacts readily with halogens like Br₂ to form a di- or tetrahaloalkane. | The reaction rate is expected to be slower. | The formation of the bridged halonium ion intermediate is sterically hindered by the methyl group, thus decreasing the reaction rate. |
| Acid-Catalyzed Hydration | Undergoes hydration to form a mixture of ketones (3-heptanone and 4-heptanone). | The reaction rate is expected to be slower, and the regioselectivity may be influenced by the steric bulk. | The approach of water and the catalyst to the triple bond is impeded. The steric environment can influence which of the two sp-hybridized carbons is more readily attacked. |
| Hydroboration-Oxidation | Reacts with bulky boranes (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation to yield ketones. | The reaction is expected to be significantly slower due to the steric clash between the bulky borane (B79455) reagent and the methyl group on the alkyne. | Both the substrate and the reagent are sterically demanding, leading to a slower reaction rate. Higher temperatures or longer reaction times may be necessary.[10] |
Experimental Protocols
The following are detailed, representative experimental protocols for key reactions of internal alkynes. These protocols can be adapted for both 3-heptyne and this compound, with the expectation that reaction times will be longer and/or conditions may need to be more forcing for the more sterically hindered this compound.
Catalytic Hydrogenation (to Alkane)
Objective: To fully reduce the alkyne to the corresponding alkane.
Materials:
-
Alkyne (3-heptyne or this compound)
-
Ethanol (or other suitable solvent)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar pressure vessel
Procedure:
-
In a pressure vessel, dissolve the alkyne (1.0 eq) in ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the drop in hydrogen pressure or by TLC/GC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude alkane, which can be purified by distillation or chromatography if necessary.
Halogenation (Bromination)
Objective: To add one equivalent of bromine across the triple bond to form a di-bromoalkene.
Materials:
-
Alkyne (3-heptyne or this compound)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Bromine (Br₂) solution in dichloromethane
Procedure:
-
Dissolve the alkyne (1.0 eq) in dichloromethane in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise with stirring.
-
Monitor the reaction by observing the disappearance of the bromine color.
-
Once the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes or until the bromine color has faded.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude di-bromoalkene.
-
Purify the product by column chromatography.
Acid-Catalyzed Hydration
Objective: To hydrate (B1144303) the alkyne to form a ketone.
Materials:
-
Alkyne (3-heptyne or this compound)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄) (catalyst)
-
Methanol (B129727) or Tetrahydrofuran (THF) (co-solvent)
Procedure:
-
To a solution of the alkyne (1.0 eq) in methanol or THF, add water (1.1 eq).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 5 mol%).
-
Add mercury(II) sulfate (catalytic amount, e.g., 1-2 mol%).
-
Heat the reaction mixture to reflux and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Hydroboration-Oxidation
Objective: To convert the alkyne to a ketone via an anti-Markovnikov hydration pathway.
Materials:
-
Alkyne (3-heptyne or this compound)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) or Disiamylborane
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the alkyne (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 9-BBN (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC. For this compound, gentle heating may be required.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution.
-
Carefully add the 30% H₂O₂ solution dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product ketone by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Experimental workflow for the catalytic hydrogenation of an alkyne.
References
- 1. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. Solved Part A What ketones would be formed from the | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Structure of 5-Methyl-3-heptyne: A Comparative Guide to Validation Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of analytical techniques for the structural validation of 5-methyl-3-heptyne, a non-symmetrical internal alkyne. While X-ray crystallography stands as the gold standard for absolute structure determination, its application to a room-temperature liquid like this compound presents significant challenges. Here, we compare the hypothetical application of X-ray crystallography with readily available and highly informative spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for which experimental data for this compound are accessible.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of an analytical method for structure validation hinges on the physical state of the sample, the level of detail required, and the available instrumentation. For this compound, a volatile liquid, spectroscopic techniques are the methods of choice for routine and robust characterization.
| Feature | X-ray Crystallography | ¹³C NMR Spectroscopy | Infrared (IR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample State | Solid (single crystal) | Liquid or solution | Liquid, solid, or gas | Volatile liquid or gas |
| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Chemical environment of each carbon atom | Presence of functional groups | Molecular weight and fragmentation pattern, purity |
| Data for this compound | Not publicly available; requires crystallization | Data available in spectral databases | Data available in spectral databases | Data available in public databases[1][2] |
| Key Advantages | Unambiguous, absolute structure determination | Provides detailed information on the carbon skeleton and chemical environment | Rapid and non-destructive functional group identification | High sensitivity for molecular weight determination and fragmentation analysis |
| Key Disadvantages | Requires a high-quality single crystal, which can be difficult to obtain for liquids | Less sensitive than ¹H NMR, longer acquisition times | Provides limited information on the overall molecular structure | Isomeric compounds can have similar mass spectra |
Experimental Data for this compound
The following tables summarize the available experimental data for this compound obtained by spectroscopic methods.
¹³C NMR Spectroscopy Data
While the full dataset is available in specialized databases, the expected chemical shifts for the eight distinct carbon environments in this compound can be predicted based on its structure.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~13 |
| C2 | ~20 |
| C3 | ~80 (alkynyl) |
| C4 | ~85 (alkynyl) |
| C5 | ~30 |
| C6 | ~25 |
| C7 | ~12 |
| C8 (methyl on C5) | ~22 |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-H (sp³ hybridized) | 2850-3000 | Stretching vibrations of methyl and methylene (B1212753) groups |
| C≡C (internal alkyne) | 2100-2260 | Stretching vibration (weak to medium intensity) |
| C-H (sp³ hybridized) | 1375-1470 | Bending vibrations of methyl and methylene groups |
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS analysis provides information on the retention time of the compound under specific chromatographic conditions and its fragmentation pattern upon electron ionization.
| Parameter | Value | Source |
| Kovats Retention Index (non-polar column) | 757 | NIST[1] |
| Molecular Ion (M⁺) | m/z 110 | PubChem[1] |
| Top Peak | m/z 81 | PubChem[1] |
| 2nd Highest Peak | m/z 110 | PubChem[1] |
| 3rd Highest Peak | m/z 95 | PubChem[1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of internal alkynes is the alkylation of a terminal alkyne. This compound can be synthesized from 1-butyne (B89482) and 2-bromopentane (B28208).
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1-butyne in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium in hexanes to the solution to form the lithium acetylide.
-
Allow the mixture to warm to room temperature and stir for one hour.
-
Cool the reaction mixture back to 0 °C and add one equivalent of 2-bromopentane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation to yield this compound.
X-ray Crystallography (Hypothetical for a Liquid Sample)
As this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction requires in-situ crystallization at low temperatures.
1. Crystallization:
- In-situ Crystallization: A small amount of liquid this compound is sealed in a glass capillary. The capillary is then mounted on the diffractometer and cooled in a controlled manner using a cryostream (e.g., liquid nitrogen vapor) until a single crystal forms. This process often involves multiple cycles of cooling and slight warming to anneal the crystal.
2. Data Collection:
- The mounted and frozen crystal is maintained at a low temperature (e.g., 100 K) in the cryostream.
- The crystal is exposed to a monochromatic X-ray beam.
- The crystal is rotated, and the diffraction pattern is collected on a detector.
3. Structure Solution and Refinement:
- The collected diffraction data is processed to determine the unit cell dimensions and space group.
- The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.
¹³C NMR Spectroscopy
Procedure:
-
Prepare the sample by dissolving approximately 50-100 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹³C NMR spectrum. This may require a significant number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Procedure:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound onto the ATR crystal.
-
Acquire the IR spectrum of the sample.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is temperature-programmed to separate the components of the sample.
-
As this compound elutes from the column, it enters the mass spectrometer.
-
The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.
-
The mass spectrum is recorded and compared to spectral libraries for identification.
Visualizations
The following diagrams illustrate the logical workflow for the structural validation of this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Decision logic for selecting an appropriate analytical method for structure validation.
References
A Spectroscopic Showdown: Unraveling the Isomers of 5-Methyl-3-heptyne
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. This guide provides a comprehensive spectroscopic comparison of 5-Methyl-3-heptyne and its structural isomers, offering insights into how subtle changes in molecular architecture are reflected in their spectral fingerprints. We delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these closely related compounds.
This compound, a chiral alkyne, and its isomers present a compelling case study in the power of modern spectroscopic techniques. Understanding the distinct spectral characteristics of each isomer is critical for unambiguous identification, purity assessment, and quality control in research and development settings. This guide presents a comparative analysis of this compound against its key structural isomers: 2-Methyl-3-heptyne and 6-Methyl-3-heptyne, alongside the linear octyne isomers (1-octyne, 2-octyne, 3-octyne, and 4-octyne).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. This data has been aggregated from various spectral databases and literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Position | This compound | 2-Methyl-3-heptyne | 6-Methyl-3-heptyne | 1-Octyne | 2-Octyne | 3-Octyne | 4-Octyne |
| C1 | ~14.0 | ~23.0 (isopropyl CH₃) | ~14.0 | ~14.0 | ~13.6 | ~14.4 | ~13.7 |
| C2 | ~12.5 | ~20.0 (isopropyl CH) | ~12.5 | ~22.6 | ~20.4 | ~22.9 | ~22.3 |
| C3 | ~80.0 | ~85.0 | ~80.0 | ~31.4 | ~75.0 | ~80.7 | ~80.9 |
| C4 | ~85.0 | ~75.0 | ~85.0 | ~28.7 | ~80.0 | ~80.7 | ~80.9 |
| C5 | ~30.0 | ~31.0 | ~38.0 | ~28.7 | ~29.1 | ~22.9 | ~22.3 |
| C6 | ~29.0 | ~22.0 | ~23.0 (isopropyl CH) | ~18.4 | ~31.4 | ~14.4 | ~13.7 |
| C7 | ~11.5 | ~14.0 | ~23.0 (isopropyl CH₃) | ~84.7 (≡CH) | ~22.6 | - | - |
| C8 | ~20.0 (CH₃ on C5) | - | - | ~68.1 (-C≡) | ~3.5 | - | - |
Note: The chemical shifts for this compound, 2-Methyl-3-heptyne, and 6-Methyl-3-heptyne are estimated based on typical alkyne shifts and substituent effects. Precise, experimentally verified data for these specific isomers can be limited.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Internal) | 1-Octyne (Terminal) | General Range for Internal Alkynes | General Range for Terminal Alkynes |
| ≡C-H Stretch | Absent | ~3310 (strong, sharp) | Absent | 3340-3270 |
| C≡C Stretch | ~2240 (weak) | ~2120 (weak to medium) | 2260-2100 (weak) | 2140-2100 (weak to medium) |
| C-H Stretch (sp³) | ~2960-2850 | ~2960-2850 | ~2960-2850 | ~2960-2850 |
Mass Spectrometry (MS)
Table 3: Key Mass-to-Charge Ratios (m/z) for this compound and its Isomers (C₈H₁₄)
| Ion | This compound | 6-Methyl-3-heptyne | General Fragmentation Patterns for Alkynes |
| [M]⁺ | 110 | 110 | The molecular ion peak is typically observed. |
| [M-15]⁺ | 95 | 95 | Loss of a methyl group (CH₃). |
| [M-29]⁺ | 81 | 81 | Loss of an ethyl group (C₂H₅). |
| [M-43]⁺ | 67 | 67 | Loss of a propyl group (C₃H₇). |
| Base Peak | 81 | 95 | The most intense peak in the spectrum, often resulting from the formation of a stable carbocation. |
Note: The fragmentation patterns can be complex and vary depending on the specific isomer and the ionization conditions.
Differentiating Enantiomers: A Chiroptical Perspective
Standard spectroscopic techniques like NMR and IR are generally insensitive to chirality. To distinguish between the (R) and (S)-enantiomers of this compound, specialized chiroptical techniques are necessary.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light. Enantiomers, being non-superimposable mirror images, will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images of each other). While specific VCD data for this compound is not available, a hypothetical VCD spectrum in the C-H stretching region would show a distinct pattern of positive and negative peaks for one enantiomer, and the exact mirror-image pattern for the other.
NMR Spectroscopy with Chiral Shift Reagents
The addition of a chiral lanthanide shift reagent to a racemic mixture of this compound in an NMR experiment can induce diastereomeric interactions. These transient diastereomeric complexes have slightly different magnetic environments, leading to the separation of NMR signals for the two enantiomers. This allows for the determination of enantiomeric excess.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of alkyne isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the alkyne isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the regions of interest.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the salt plates or the solvent.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the alkyne isomer in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC Setup:
-
Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Set the oven temperature program to achieve good separation of the isomers. A typical program might start at 50°C and ramp up to 250°C.
-
Use helium as the carrier gas at a constant flow rate.
-
-
MS Setup:
-
Use a mass spectrometer with an electron ionization (EI) source.
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The separated components will elute from the GC column and enter the mass spectrometer.
-
Analyze the resulting mass spectra for the molecular ion and characteristic fragment ions.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of chemical isomers.
Caption: A generalized workflow for the spectroscopic analysis of isomers.
Conclusion
The spectroscopic comparison of this compound and its isomers demonstrates the power and complementarity of modern analytical techniques. While ¹³C NMR provides detailed information on the carbon skeleton, IR spectroscopy offers a rapid method for identifying key functional groups, particularly in distinguishing terminal from internal alkynes. Mass spectrometry complements these techniques by providing molecular weight information and characteristic fragmentation patterns. For the ultimate challenge of differentiating enantiomers, advanced chiroptical methods like VCD and chiral NMR are indispensable tools, providing the final layer of structural detail. This guide serves as a foundational resource for researchers navigating the complexities of isomeric differentiation in their scientific endeavors.
A Comparative Guide to the Reactivity of 5-Methyl-3-heptyne in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-methyl-3-heptyne, an internal alkyne, across various solvent systems. The reactivity of alkynes is significantly influenced by the surrounding solvent environment, which can affect reaction rates, product selectivity, and stereochemistry. Understanding these solvent effects is crucial for optimizing synthetic routes and developing robust chemical processes.
While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates from the well-established principles of alkyne chemistry to predict its behavior in key reactions: hydrogenation, hydration, and halogenation. The presented data is illustrative and intended to provide a comparative framework based on general reaction trends.
Hydrogenation
Hydrogenation of alkynes can yield alkanes, cis-alkenes, or trans-alkenes depending on the catalyst and reaction conditions. The choice of solvent can influence catalyst activity and product distribution.
Data Presentation: Hydrogenation of this compound
| Reaction Type | Catalyst | Solvent System | Illustrative Reaction Time | Illustrative Yield of Major Product | Major Product |
| Full Hydrogenation | Pd/C | Ethanol (B145695) | 2 hours | >95% | 5-Methylheptane |
| Hexane | 4 hours | >95% | 5-Methylheptane | ||
| Partial Hydrogenation (cis) | Lindlar's Catalyst | Methanol (B129727) | 6 hours | ~90% | (Z)-5-Methyl-3-heptene |
| Toluene | 8 hours | ~85% | (Z)-5-Methyl-3-heptene | ||
| Partial Hydrogenation (trans) | Na in NH₃ (liq.) | Liquid Ammonia (B1221849) | 1 hour | ~80% | (E)-5-Methyl-3-heptene |
| THF/Ammonia | 1.5 hours | ~75% | (E)-5-Methyl-3-heptene |
Note: The data presented above is illustrative and based on general principles of alkyne hydrogenation. Actual experimental results may vary.
Experimental Protocols
a) Full Hydrogenation to 5-Methylheptane
-
A solution of this compound (1 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.
-
10% Palladium on charcoal (Pd/C, 0.1 mmol) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (balloon pressure).
-
The reaction mixture is stirred vigorously at room temperature for 2 hours.
-
Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield 5-methylheptane.
b) Partial Hydrogenation to (Z)-5-Methyl-3-heptene
-
This compound (1 mmol) is dissolved in methanol (10 mL).
-
Lindlar's catalyst (0.1 mmol) is added to the solution.
-
The reaction vessel is flushed with hydrogen gas and maintained under a hydrogen atmosphere.
-
The mixture is stirred at room temperature for 6 hours, monitoring the reaction progress by TLC or GC.
-
After the starting material is consumed, the catalyst is filtered off.
-
The solvent is evaporated to afford (Z)-5-methyl-3-heptene.
c) Partial Hydrogenation to (E)-5-Methyl-3-heptene
-
A three-necked flask is equipped with a dry ice condenser and an ammonia inlet.
-
Liquid ammonia (20 mL) is condensed into the flask at -78 °C.
-
Small pieces of sodium metal (2.5 mmol) are added until a persistent blue color is obtained.
-
A solution of this compound (1 mmol) in a minimal amount of THF is added dropwise.
-
The reaction is stirred for 1 hour at -78 °C.
-
The reaction is quenched by the careful addition of ammonium (B1175870) chloride.
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and ether.
-
The organic layer is dried and concentrated to give (E)-5-methyl-3-heptene.
Mandatory Visualization
Caption: Hydrogenation pathways of this compound.
Hydration
The acid-catalyzed hydration of internal alkynes typically yields ketones. The regioselectivity can be an issue for unsymmetrical internal alkynes, and the solvent can play a role in the reaction rate.
Data Presentation: Hydration of this compound
| Catalyst | Solvent System | Illustrative Reaction Time | Illustrative Yield of Ketone Mixture | Major Products |
| H₂SO₄/HgSO₄ | Water/THF | 12 hours | ~70% | 5-Methyl-3-heptanone & 3-Methyl-4-heptanone |
| H₂SO₄ | Acetic Acid | 10 hours | ~75% | 5-Methyl-3-heptanone & 3-Methyl-4-heptanone |
Note: The data presented above is illustrative and based on general principles of alkyne hydration. Actual experimental results may vary.
Experimental Protocol
-
To a solution of this compound (1 mmol) in a 1:1 mixture of water and THF (10 mL), sulfuric acid (0.5 mmol) and mercury(II) sulfate (B86663) (0.1 mmol) are added.
-
The mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the reaction mixture is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting mixture of ketones can be purified by column chromatography.
Mandatory Visualization
Caption: Hydration of this compound to a ketone mixture.
Halogenation
Alkynes react with halogens such as chlorine and bromine. The reaction can proceed in a stepwise manner, and the solvent can influence the reaction rate and the stability of intermediates.
Data Presentation: Bromination of this compound
| Reagent | Solvent | Illustrative Reaction Time | Illustrative Yield of Dihaloalkene | Major Product |
| Br₂ (1 eq.) | Dichloromethane (B109758) (DCM) | 1 hour | ~90% | (E)-3,4-Dibromo-5-methyl-3-heptene |
| Br₂ (1 eq.) | Carbon Tetrachloride (CCl₄) | 1.5 hours | ~85% | (E)-3,4-Dibromo-5-methyl-3-heptene |
| Br₂ (2 eq.) | Dichloromethane (DCM) | 3 hours | >95% | 3,3,4,4-Tetrabromo-5-methylheptane |
Note: The data presented above is illustrative and based on general principles of alkyne halogenation. Actual experimental results may vary.
Experimental Protocol
-
A solution of this compound (1 mmol) in dichloromethane (10 mL) is cooled to 0 °C in an ice bath.
-
A solution of bromine (1 mmol) in dichloromethane (5 mL) is added dropwise with stirring.
-
The reaction is allowed to proceed for 1 hour, during which the bromine color disappears.
-
The solvent is removed under reduced pressure to yield the crude product, (E)-3,4-dibromo-5-methyl-3-heptene.
-
If the tetrahalogenated product is desired, a second equivalent of bromine is added and the reaction is stirred for an additional 2 hours.
Mandatory Visualization
Caption: A generalized workflow for organic synthesis experiments.
A Comparative Analysis of Theoretical vs. Experimental Bond Angles in 5-Methyl-3-heptyne
This guide provides a detailed comparison between the theoretically predicted and experimentally determined bond angles of 5-methyl-3-heptyne. The analysis is grounded in the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory and hybridization, contrasted with data derived from established experimental techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences who require a precise understanding of molecular geometry.
Theoretical Framework: VSEPR Theory and Hybridization
The theoretical bond angles of this compound are predicted based on the hybridization state of its constituent carbon atoms. The Valence Shell Electron Pair Repulsion (VSEPR) theory posits that electron pairs in the valence shell of a central atom will arrange themselves to be as far apart as possible, thereby minimizing electrostatic repulsion.[1][2][3] This arrangement dictates the molecule's geometry and its characteristic bond angles.
-
sp Hybridization: The carbon atoms involved in the triple bond of an alkyne (in this case, C3 and C4 of this compound) are sp-hybridized.[4][5] This hybridization results from the mixing of one s orbital and one p orbital to form two sp hybrid orbitals that are oriented 180° apart.[6][7][8][9] This linear arrangement leads to a theoretical bond angle of 180° for the C2-C3-C4 and C3-C4-C5 segments of the molecule.[4][5][10]
-
sp³ Hybridization: The remaining carbon atoms in the molecule (C1, C2, C5, C6, C7, and the methyl group's carbon) are sp³-hybridized. This occurs when one s orbital and three p orbitals combine to form four equivalent sp³ hybrid orbitals.[6][7] These orbitals arrange themselves in a tetrahedral geometry to minimize repulsion, resulting in ideal bond angles of approximately 109.5°.[1][6][11]
Experimental Determination of Bond Angles
While theoretical models provide a strong predictive foundation, experimental methods are required for the precise determination of molecular structures. The primary techniques for elucidating the geometry of molecules like this compound are X-ray crystallography and gas-phase electron diffraction (GED).[12][13]
-
X-ray Crystallography: This powerful technique involves directing X-rays at a single crystal of the compound.[14][15] The resulting diffraction pattern is analyzed to create a three-dimensional electron density map, from which the precise positions of atoms can be determined.[14][15][16] Bond angles are then calculated from these atomic coordinates.[14][16][17] This method is highly accurate for molecules in the solid state.[16]
-
Gas-Phase Electron Diffraction (GED): GED is a crucial method for determining the structure of molecules in the gaseous phase, free from the intermolecular forces present in a crystal lattice.[18][19] A beam of high-energy electrons is scattered by the gaseous molecules, and the resulting diffraction pattern provides information about the internuclear distances and bond angles.[18][20][21]
For this compound, experimental data from analogous internal alkynes confirm that the C-C≡C-C backbone is nearly linear, with bond angles very close to the theoretical 180°. The bond angles around the sp³-hybridized carbons are expected to be close to 109.5°, although minor deviations can occur due to steric hindrance between the alkyl groups.
Data Presentation: A Comparative Summary
The following table summarizes the predicted theoretical bond angles and the expected experimental values for key locations within the this compound molecule.
| Bond Angle | Central Atom | Hybridization | Theoretical Angle | Expected Experimental Angle |
| C2 – C3 – C4 | C3 | sp | 180° | ≈ 180° |
| C3 – C4 – C5 | C4 | sp | 180° | ≈ 180° |
| C4 – C5 – C6 | C5 | sp³ | 109.5° | ≈ 109.5° |
| C4 – C5 – C(methyl) | C5 | sp³ | 109.5° | ≈ 109.5° |
| H – C – H (in CH₃) | C (methyl) | sp³ | 109.5° | ≈ 109.5° |
| H – C – H (in CH₂) | C (ethyl) | sp³ | 109.5° | ≈ 109.5° |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a detailed methodology for the determination of bond angles in this compound using single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals of this compound are grown. Due to its low melting point, this would be achieved by slow evaporation of a suitable solvent at a low temperature or by in-situ crystallization on the diffractometer.
-
Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[17]
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.[17]
-
The crystal is rotated, and the diffraction patterns are collected on a detector (such as a CCD or pixel detector) at various orientations.[15][17]
-
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, generating an initial electron density map.
-
An atomic model is fitted to the electron density map.
-
The model is refined using least-squares methods to improve the fit between the observed and calculated diffraction data.[16]
-
-
Data Analysis: From the refined atomic coordinates, precise bond lengths and bond angles are calculated.[17]
Visualization of the Methodological Workflow
The logical flow from theoretical prediction to experimental verification is illustrated below.
Caption: Workflow from theoretical prediction to experimental verification of bond angles.
References
- 1. Molecular Geometry – Introductory Chemistry [uen.pressbooks.pub]
- 2. VSEPR Chart | Valence Shell Electron Pair Repulsion Theory [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ALKyNES [sydney.edu.au]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. leah4sci.com [leah4sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sp, sp2, sp3, sp3d, sp3d2 Hybridised Orbitals, Examples [unacademy.com]
- 10. ck12.org [ck12.org]
- 11. math.answers.com [math.answers.com]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 18. Gas electron diffraction [dl1.en-us.nina.az]
- 19. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. youtube.com [youtube.com]
Comparative Guide to the Enantioselective Synthesis of (R)-5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent methods for the enantioselective synthesis of (R)-5-Methyl-3-heptyne, a chiral alkyne of interest in synthetic organic chemistry and drug discovery. The synthesis of this molecule is approached via a two-step sequence involving the asymmetric synthesis of the chiral propargylic alcohol intermediate, (R)-5-Methyl-3-heptyn-2-ol, followed by its deoxygenation.
The two methods compared for the key enantioselective step—the addition of 1-pentyne (B49018) to acetaldehyde (B116499)—are the Carreira protocol and the Trost-ProPhenol catalyzed alkynylation. This guide presents a detailed comparison of their performance based on reported experimental data for analogous reactions, outlines comprehensive experimental protocols, and provides visual workflows for each synthetic route.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two primary methods for the synthesis of the chiral intermediate, (R)-5-Methyl-3-heptyn-2-ol, and the subsequent deoxygenation step to yield the final product, (R)-5-Methyl-3-heptyne.
| Parameter | Method 1: Carreira Protocol | Method 2: Trost-ProPhenol Catalysis |
| Key Intermediate | (R)-5-Methyl-3-heptyn-2-ol | (R)-5-Methyl-3-heptyn-2-ol |
| Enantioselective Step | Zn(OTf)₂/(+)-N-Methylephedrine catalyzed addition of 1-pentyne to acetaldehyde | (S,S)-ProPhenol/Me₂Zn catalyzed addition of 1-pentyne to acetaldehyde |
| Yield (Alkynylation) | High (typically 85-95% for similar substrates)[1][2] | Good to excellent (typically 70-90% for acetaldehyde)[3][4] |
| Enantiomeric Excess (e.e.) | Excellent (up to 99% for similar substrates)[1][2] | Good to excellent (up to 95% for acetaldehyde)[3][4] |
| Deoxygenation Method | Barton-McCombie Deoxygenation | Barton-McCombie Deoxygenation |
| Yield (Deoxygenation) | High (typically >90%)[5][6] | High (typically >90%)[5][6] |
| Overall Yield (Estimated) | ~77-86% | ~63-81% |
| Chiral Auxiliary/Ligand | (+)-N-Methylephedrine (inexpensive and commercially available)[1] | (S,S)-ProPhenol (commercially available) |
| Reaction Conditions | Mild (room temperature), tolerant to air and moisture[2] | Low temperature (-20 °C to 0 °C) required for optimal selectivity[3] |
Experimental Protocols
Method 1: Carreira Protocol for (R)-5-Methyl-3-heptyn-2-ol
This method utilizes an in-situ generated chiral zinc-amino alcohol complex to catalyze the enantioselective addition of a terminal alkyne to an aldehyde. The operational simplicity and mild reaction conditions are notable advantages.[1][2]
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
1-Pentyne
-
Acetaldehyde
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flask are added zinc triflate (1.2 equivalents) and (+)-N-methylephedrine (1.4 equivalents).
-
Toluene is added, and the mixture is stirred at room temperature for 2 hours.
-
1-Pentyne (1.5 equivalents) and triethylamine (1.5 equivalents) are added, and the mixture is stirred for an additional 30 minutes.
-
Acetaldehyde (1.0 equivalent) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (R)-5-Methyl-3-heptyn-2-ol.
Method 2: Trost-ProPhenol Catalysis for (R)-5-Methyl-3-heptyn-2-ol
This method employs a dinuclear zinc catalyst formed from the ProPhenol ligand and dimethylzinc (B1204448). It has been shown to be effective for the challenging alkynylation of acetaldehyde.[3][4]
Materials:
-
(S,S)-ProPhenol ligand
-
Dimethylzinc (Me₂Zn, 1.2 M solution in toluene)
-
Triphenylphosphine (B44618) oxide (Ph₃PO)
-
1-Pentyne
-
Acetaldehyde
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, (S,S)-ProPhenol ligand (20 mol%) and triphenylphosphine oxide (40 mol%) are added.
-
Anhydrous toluene is added, and the mixture is cooled to 0 °C.
-
A solution of dimethylzinc in toluene (2.5 equivalents) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes.
-
1-Pentyne (1.0 equivalent) is added, and the mixture is stirred for another 30 minutes at 0 °C.
-
The reaction mixture is cooled to -20 °C.
-
A solution of acetaldehyde (1.2 equivalents) in toluene is added slowly via syringe pump over several hours.
-
The reaction is stirred at -20 °C until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (R)-5-Methyl-3-heptyn-2-ol.
Deoxygenation of (R)-5-Methyl-3-heptyn-2-ol via Barton-McCombie Reaction
This two-step procedure is a reliable method for the deoxygenation of secondary alcohols.[5][7][8]
Step A: Formation of the Thioxoester
Materials:
-
(R)-5-Methyl-3-heptyn-2-ol
-
Sodium hydride (NaH)
-
Carbon disulfide (CS₂)
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a solution of (R)-5-Methyl-3-heptyn-2-ol (1.0 equivalent) in anhydrous THF at 0 °C is added sodium hydride (1.2 equivalents) portionwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is cooled to 0 °C, and carbon disulfide (1.5 equivalents) is added dropwise.
-
The mixture is stirred at room temperature for 2 hours.
-
Methyl iodide (1.5 equivalents) is added, and the reaction is stirred for another 2 hours.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude S-methyl xanthate.
Step B: Radical-mediated Reduction
Materials:
-
Crude S-methyl xanthate of (R)-5-Methyl-3-heptyn-2-ol
-
Tributyltin hydride (n-Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (degassed)
Procedure:
-
The crude xanthate is dissolved in degassed toluene.
-
Tributyltin hydride (1.2 equivalents) and a catalytic amount of AIBN are added.
-
The mixture is heated to reflux (around 110 °C) until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford (R)-5-Methyl-3-heptyne.
Visualizing the Synthesis: Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for the two main synthetic routes.
Caption: Workflow for the Carreira Protocol.
Caption: Workflow for Trost-ProPhenol Catalysis.
Caption: Workflow for Barton-McCombie Deoxygenation.
References
- 1. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 2. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 3. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric catalytic alkynylation of acetaldehyde: application to the synthesis of (+)-tetrahydropyrenophorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
A Comparative Guide to the Synthetic Routes of 5-Methyl-3-heptyne
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of specific molecular frameworks is a paramount concern. This guide provides a comparative analysis of two plausible synthetic routes for the internal alkyne, 5-Methyl-3-heptyne, a compound of interest for various synthetic applications. The comparison focuses on the well-established method of terminal alkyne alkylation, exploring two strategic variations.
Comparison of Synthetic Performance
The synthesis of this compound can be approached by forming the carbon-carbon bond between the alkyne unit and the sec-butyl group in two different ways. The choice of strategy significantly impacts the reaction's efficiency, primarily due to the nature of the alkyl halide employed. Acetylide anions, being strong bases, can induce elimination reactions, particularly with sterically hindered secondary and tertiary alkyl halides.[1]
Route A involves the alkylation of a smaller terminal alkyne, 1-butyne (B89482), with a secondary alkyl halide, 2-bromobutane (B33332). This route is conceptually straightforward but is anticipated to be lower yielding due to the propensity of secondary halides to undergo E2 elimination as a competing side reaction.[1]
Route B represents a more strategic approach, utilizing the alkylation of a larger terminal alkyne, 3-methyl-1-pentyne (B3058855), with a primary alkyl halide, ethyl bromide. Primary alkyl halides are much less susceptible to elimination reactions under these conditions, favoring the desired SN2 substitution and leading to a higher yield of the target product.[1][2][3]
The following table summarizes the key performance indicators for these two synthetic pathways.
| Route | Starting Materials | Alkyl Halide Type | Expected Major Product | Expected Side Products | Anticipated Yield | Anticipated Purity |
| A | 1-Butyne, 2-Bromobutane | Secondary | This compound | Butenes (from elimination) | Lower | Lower |
| B | 3-Methyl-1-pentyne, Ethyl bromide | Primary | This compound | Minimal | Higher | Higher |
Synthetic Pathway Visualizations
The logical workflows for both synthetic routes are depicted below using the DOT language.
Experimental Protocols
Detailed experimental procedures for the two synthetic routes are provided below. These protocols are based on established methods for the alkylation of terminal alkynes.
Route A: Alkylation of 1-Butyne with 2-Bromobutane
This procedure is expected to yield a mixture of the desired product and elimination byproducts.
Materials:
-
1-Butyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
2-Bromobutane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring to form a suspension.
-
Slowly add a solution of 1-butyne in anhydrous diethyl ether to the sodium amide suspension. The formation of the sodium butynide salt will be observed.
-
To the resulting acetylide solution, add 2-bromobutane dropwise from the dropping funnel. The reaction mixture is typically stirred for several hours to allow for the alkylation to proceed.
-
After the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by fractional distillation to separate this compound from the butene side products and any unreacted starting materials.
Route B: Alkylation of 3-Methyl-1-pentyne with Ethyl Bromide
This procedure is anticipated to provide a higher yield and purity of the target compound.
Materials:
-
3-Methyl-1-pentyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Follow the same experimental setup as in Route A.
-
Condense liquid ammonia and add sodium amide with stirring.
-
Slowly add a solution of 3-methyl-1-pentyne in anhydrous diethyl ether to the sodium amide suspension to form the corresponding sodium acetylide.
-
Add ethyl bromide dropwise to the acetylide solution. The reaction is typically stirred for several hours.
-
Upon completion, the reaction is worked up following the same procedure as in Route A (steps 6-10).
-
The crude product is purified by fractional distillation to yield pure this compound.
Conclusion
When comparing the two synthetic routes to this compound, Route B is the demonstrably superior method . The use of a primary alkyl halide (ethyl bromide) in the alkylation step significantly minimizes the competing elimination reaction that is prevalent with the secondary alkyl halide (2-bromobutane) used in Route A. This leads to a higher yield and greater purity of the final product, simplifying the purification process and improving the overall efficiency of the synthesis. For researchers requiring a reliable and high-yielding synthesis of this compound, the alkylation of 3-methyl-1-pentyne with an ethyl halide is the recommended approach.
References
Kinetic Analysis of 5-Methyl-3-heptyne Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the kinetic profiles of organic reactions is fundamental to designing and optimizing synthetic routes. This guide provides a comparative kinetic analysis of reactions involving 5-methyl-3-heptyne, an internal alkyne. Due to the limited availability of specific experimental kinetic data for this compound in published literature, this guide leverages data from structurally similar internal alkynes to provide a robust comparative framework. The discussion will focus on key reaction classes including hydrogenation, halogenation, ozonolysis, and hydration, supplemented with detailed experimental protocols for kinetic analysis.
Comparative Kinetic Data
The following table summarizes available kinetic data for reactions of internal alkynes that are structurally analogous to this compound. This data serves as a benchmark for predicting the reactivity of this compound.
| Reaction | Alkyne | Catalyst/Reagents | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Temperature (°C) | Observations |
| Hydrogenation | 4-Octyne (B155765) | Platinum (Pt) nanoparticles | Not explicitly stated, but conversion and selectivity are dependent on ligand concentration.[1] | Not specified | Not specified | Increased ligand concentration on the catalyst surface decreases the rate of subsequent alkene hydrogenation, enhancing selectivity for the alkene product.[1] |
| Halogenation (Bromination) | 3-Hexyne (B1328910) | Br₂ in acetic acid | Reaction is ~10⁵ times slower than for 3-hexene (B12438300).[2] | Not specified | Not specified | The reaction proceeds via anti-addition, but can be less stereospecific for other alkynes like phenylacetylene.[2] |
| Ozonolysis | Various aliphatic alkynes | O₃ | ~10² M⁻¹s⁻¹ | 36.7 - 48.1 | 25 | Alkynes exhibit lower rate constants and higher activation energies compared to olefins in ozonolysis reactions.[3] |
| Hydration | Internal Alkynes | Strong acid (e.g., H₂SO₄), HgSO₄ | Generally slower than for alkenes. | Not specified | Not specified | The reaction for unsymmetrical internal alkynes is not regioselective and yields a mixture of ketones.[4][5][6][7][8][9][10] |
Discussion of Comparative Reactivity
Hydrogenation: The catalytic hydrogenation of internal alkynes to alkenes is a synthetically important transformation. The data for 4-octyne, a C8 internal alkyne, suggests that the reaction rate and selectivity are highly dependent on the catalyst system.[1] For this compound, a similar dependence is expected. The steric hindrance around the triple bond due to the methyl group at the 5-position might slightly decrease the rate of hydrogenation compared to a linear internal alkyne like 4-octyne by impeding its adsorption onto the catalyst surface. The choice of catalyst (e.g., Lindlar's catalyst) and reaction conditions are crucial to prevent over-hydrogenation to the corresponding alkane.[11][12][13]
Halogenation: The electrophilic addition of halogens, such as bromine, across the triple bond of an alkyne is a well-studied reaction. The observation that the bromination of 3-hexyne is significantly slower than that of 3-hexene is a general trend for alkynes.[2] This is attributed to the formation of a less stable bridged halonium ion intermediate with the alkyne. For this compound, a similar trend of slower reactivity compared to its alkene analogue, 5-methyl-3-heptene, is anticipated.
Ozonolysis: The reaction of alkynes with ozone leads to oxidative cleavage of the triple bond, typically yielding carboxylic acids. The kinetic data indicates that ozonolysis of alkynes is generally slower and has a higher activation energy than for alkenes.[3] This suggests that the transition state for the initial cycloaddition of ozone to the alkyne is higher in energy. For this compound, ozonolysis would be expected to proceed at a rate comparable to other internal aliphatic alkynes, yielding a mixture of butanoic acid and 2-methylbutanoic acid.
Hydration: The acid-catalyzed hydration of internal alkynes results in the formation of ketones. For an unsymmetrical internal alkyne like this compound, this reaction would lead to a mixture of two constitutional isomers: 5-methyl-3-heptanone and 5-methyl-4-heptanone. The reaction proceeds through an enol intermediate which tautomerizes to the more stable ketone.[4][5][6][7][8][9][10] The rate of hydration is generally slower for alkynes compared to alkenes.
Experimental Protocols
Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing reaction conditions. Below are detailed methodologies for key experiments used in the kinetic analysis of alkyne reactions.
Protocol 1: Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for real-time monitoring of reaction kinetics by observing the change in concentration of reactants and products over time.[14][15][16][17][18]
Objective: To determine the rate law and rate constant of a reaction involving this compound.
Materials:
-
This compound
-
Reactants and catalyst for the specific reaction (e.g., hydrogen source and catalyst for hydrogenation)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a deuterated solvent.
-
Prepare a stock solution of the internal standard of known concentration in the same deuterated solvent.
-
Prepare a stock solution of the other reactant(s) and catalyst of known concentrations.
-
-
Reaction Initiation:
-
In an NMR tube, combine the stock solutions of this compound and the internal standard.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) to confirm the initial concentrations.
-
Inject the reactant/catalyst solution into the NMR tube to initiate the reaction. Start a timer immediately.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be chosen to obtain a sufficient number of data points over the course of the reaction.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic peak of this compound, the product(s), and the internal standard in each spectrum.
-
Calculate the concentration of the reactant and product(s) at each time point by comparing their integral values to the integral of the internal standard.
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction with respect to this compound by analyzing the shape of the concentration-time curve or by using the initial rates method.
-
Calculate the rate constant (k) from the integrated rate law corresponding to the determined reaction order.
-
Protocol 2: Kinetic Analysis by Gas Chromatography (GC)
Gas chromatography is another effective method for monitoring the progress of a reaction by separating and quantifying the components of the reaction mixture at different time points.[19][20][21][22]
Objective: To determine the rate of disappearance of this compound and the formation of product(s).
Materials:
-
This compound
-
Reactants and catalyst
-
Solvent
-
Internal standard (a volatile compound that does not react and has a different retention time from the reactants and products)
-
Gas chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a flame ionization detector (FID)
-
Vials for quenching the reaction
-
Quenching agent (if necessary)
Procedure:
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of this compound, the expected product(s), and the internal standard.
-
Inject these standards into the GC to generate a calibration curve for each compound, plotting peak area ratio (compound/internal standard) versus concentration.
-
-
Reaction Setup:
-
In a reaction vessel, combine this compound, the solvent, and the internal standard.
-
Initiate the reaction by adding the other reactant(s) and/or catalyst. Start a timer.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent or by rapid cooling, if appropriate.
-
-
GC Analysis:
-
Inject the quenched sample into the GC.
-
Record the chromatogram and integrate the peak areas for this compound, the product(s), and the internal standard.
-
-
Data Analysis:
-
Use the calibration curves to determine the concentration of the reactant and product(s) in each aliquot.
-
Plot the concentration of this compound versus time.
-
Analyze the data as described in the NMR protocol to determine the rate law and rate constant.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the kinetic analysis of this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ozone Reactions with Olefins and Alkynes: Kinetics, Activation Energies, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Pairwise semi-hydrogenation of alkyne to cis -alkene on platinum-tin intermetallic compounds - Nanoscale (RSC Publishing) DOI:10.1039/D0NR00920B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkynes | OpenOChem Learn [learn.openochem.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 19. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. monitoring the reaction by GC - Chromatography Forum [chromforum.org]
- 22. teledynelabs.com [teledynelabs.com]
A Comparative Guide to the Isomeric Purity Analysis of 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is paramount in drug development and chemical synthesis, as different isomers can exhibit varied biological activities and toxicological profiles. 5-Methyl-3-heptyne, a chiral alkyne, presents a common analytical challenge: the separation and quantification of its enantiomers. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Introduction to Isomeric Forms of this compound
This compound possesses a single stereocenter at the fifth carbon atom, giving rise to two enantiomers: (R)-5-Methyl-3-heptyne and (S)-5-Methyl-3-heptyne. Additionally, positional isomers, such as 6-Methyl-3-heptyne, and constitutional isomers may be present as impurities from the synthetic process. The primary analytical goal is to resolve and quantify the enantiomeric excess (%ee) and to separate these from other potential isomeric impurities.
Comparison of Analytical Techniques
The choice of analytical technique for the chiral separation of this compound is primarily dictated by the molecule's lack of a UV-absorbing chromophore, making direct analysis by standard High-Performance Liquid Chromatography (HPLC) with UV detection challenging. The main analytical approaches are Gas Chromatography (GC) with a chiral stationary phase and HPLC after derivatization. Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also viable alternatives.
Data Presentation: Quantitative Comparison
The following table summarizes the performance of various analytical techniques for the enantiomeric separation of this compound. The data for GC and HPLC with cobalt complexation is based on typical performance for similar chiral alkynes, while the data for SFC and CE is extrapolated based on their known advantages for chiral separations.
| Technique | Chiral Selector/Stationary Phase | Typical Resolution (Rs) | Analysis Time (min) | Relative Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Chiral Gas Chromatography (GC) | Cyclodextrin-based (e.g., β-cyclodextrin) | 1.5 - 2.5 | 15 - 30 | High | Moderate | High resolution, direct analysis without derivatization. | Requires analyte volatility, potential for thermal degradation. |
| Chiral HPLC with Co-Complexation | Polysaccharide-based (e.g., CHIRALPAK IA/IB) | > 2.0 | 10 - 20 | High (with UV-Vis) | High | Excellent resolution, applicable to non-UV active compounds. | Requires derivatization step, potential for on-column degradation of the complex. |
| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based | > 2.0 | 5 - 15 | Moderate | High | Fast analysis, reduced solvent consumption, "green" technique. | Higher initial instrument cost, less common in standard labs. |
| Capillary Electrophoresis (CE) | Cyclodextrin-based | Variable | 20 - 40 | Low | Low | High efficiency, low sample and reagent consumption. | Lower sensitivity, can be less robust for routine analysis. |
Experimental Protocols
Chiral Gas Chromatography (GC)
This method allows for the direct separation of the enantiomers of this compound without derivatization.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Dilute the this compound sample in a volatile solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector Temperature (FID): 250 °C
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the peak areas for the two enantiomers to determine the enantiomeric excess (%ee).
Chiral High-Performance Liquid Chromatography (HPLC) with Cobalt Complexation
This method is particularly useful as it introduces a chromophore, allowing for sensitive UV detection.[1][2]
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Chiral Column: e.g., CHIRALPAK IA (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK IB (cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.[3]
Procedure:
-
Derivatization (in-situ):
-
In a vial, dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add a slight molar excess of dicobalt octacarbonyl (Co₂(CO)₈).
-
Allow the reaction to proceed at room temperature for 10-15 minutes. The solution should change color, indicating complex formation.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
-
Injection: Inject 10 µL of the reaction mixture.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two separated enantiomeric cobalt complexes.
Mandatory Visualizations
Experimental Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis of this compound.
Decision Pathway for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The isomeric purity analysis of this compound can be effectively achieved through several chromatographic techniques. Chiral Gas Chromatography offers a direct and high-resolution method for enantiomeric separation. For instances where derivatization is acceptable, Chiral HPLC with cobalt complexation provides an excellent alternative with the benefit of enhanced detection. For laboratories equipped with advanced instrumentation, Supercritical Fluid Chromatography presents a rapid and environmentally friendly option. The choice of the optimal method will depend on the specific requirements of the analysis, including the need for direct analysis, desired throughput, and available instrumentation.
References
No Cross-Reactivity Studies Found for 5-Methyl-3-heptyne
A comprehensive search of scientific literature and chemical databases has revealed no published cross-reactivity studies, biological activity data, or related experimental protocols for the compound 5-Methyl-3-heptyne.
Despite extensive searches for information pertaining to the immunological or biological properties of this compound, no relevant data could be retrieved. Resources such as PubChem provide basic chemical and physical properties of the molecule but do not contain any information on its biological effects or interactions.[1] Similarly, commercial suppliers like Sigma-Aldrich list the compound for research purposes but offer no data on its biological applications or potential for cross-reactivity in assays.[2]
The initial request for a comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the complete absence of foundational research on this specific compound. The scientific community has not published any studies that would provide the necessary data to create such a guide.
General information on the reactivity of alkynes, a chemical group present in this compound, is available in the context of bio-orthogonal chemistry and drug discovery.[3][4][5][6][7] These studies, however, are broad in scope and do not provide specific data on this compound that would allow for a meaningful analysis of its cross-reactivity.
Without any existing research on the biological interactions of this compound, it is impossible to generate the requested comparison guide, including tables, protocols, and diagrams. Further research into the biological activity of this compound would be required before any analysis of its cross-reactivity could be performed.
References
- 1. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buttoned up biomolecules: A click reaction for living systems - Advanced Science News [advancedsciencenews.com]
Benchmarking 5-Methyl-3-heptyne: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision. Alkynes, with their versatile reactivity, are a cornerstone in the synthesis of complex molecules and bioactive compounds. This guide provides an objective comparison of 5-Methyl-3-heptyne against structurally similar internal alkynes, offering insights into its potential performance in key synthetic transformations. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages established principles of alkyne chemistry and available physical data to provide a useful benchmark.
Comparative Data of this compound and Similar Alkynes
The following table summarizes key physical properties of this compound and two comparable internal alkynes, 3-heptyne (B1585052) and 4-octyne. These properties can influence reaction conditions and product purification.
| Property | This compound | 3-Heptyne | 4-Octyne |
| Molecular Formula | C₈H₁₄[1][2] | C₇H₁₂ | C₈H₁₄[3][4] |
| Molecular Weight ( g/mol ) | 110.20[1][2] | 96.17 | 110.20 |
| Boiling Point (°C) | ~126-127 (estimated) | 105-106[5][6] | 131-132[7][8] |
| Density (g/mL) | ~0.75 (estimated) | ~0.741[5][6] | ~0.751[7] |
Reactivity Profile and Synthetic Utility
Internal alkynes, such as this compound, exhibit distinct reactivity compared to their terminal counterparts. The absence of an acidic acetylenic proton means they do not undergo reactions typical of terminal alkynes, such as Sonogashira coupling without prior modification. However, they are valuable substrates in a variety of other transformations.
Catalytic Hydrogenation: The triple bond of internal alkynes can be selectively reduced to a cis-alkene using catalysts like Lindlar's catalyst, or to a trans-alkene via dissolving metal reduction (e.g., Na in liquid NH₃). The steric hindrance around the alkyne in this compound, due to the methyl group at the 5-position, may influence the rate of hydrogenation compared to less hindered alkynes like 3-heptyne or the symmetrically substituted 4-octyne. Generally, increased steric bulk can decrease the rate of catalytic hydrogenation.
Cycloaddition Reactions: Alkynes are excellent dienophiles in Diels-Alder reactions and can participate in various other cycloadditions. The electron density of the triple bond, influenced by the alkyl substituents, plays a key role. The inductive effect of the alkyl groups in this compound makes its triple bond electron-rich and thus potentially more reactive towards electron-poor dienes.
Cross-Coupling Reactions: While direct Sonogashira coupling is not feasible, internal alkynes can be functionalized to participate in other cross-coupling reactions. For instance, hydroboration or hydrosilylation can introduce functionalities that allow for subsequent coupling reactions. The regioselectivity of such additions to unsymmetrical alkynes like this compound is an important consideration.
Experimental Protocols
Below is a general protocol for a representative reaction involving an internal alkyne, which can be adapted for comparative studies between this compound and other alkynes.
General Procedure for the Catalytic Hydrogenation of an Internal Alkyne to a cis-Alkene:
-
Catalyst Preparation: In a fume hood, a flask is charged with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Substrate Addition: An appropriate solvent (e.g., methanol, ethanol, or ethyl acetate) is added, followed by the internal alkyne (e.g., this compound, 1.0 equivalent).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (typically from a balloon or a regulated supply). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the alkene product.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to yield the pure cis-alkene.
Visualization of Alkyne Utility in Chemical Biology
While this compound itself is not directly implicated in specific signaling pathways, alkynes are invaluable tools in chemical biology for probing cellular processes. For example, alkyne-containing molecules can be used as "clickable" probes to identify the targets of bioactive compounds within signaling pathways.
Below is a conceptual workflow illustrating how an alkyne-functionalized inhibitor can be used to identify its target kinase.
This diagram illustrates a common strategy in drug discovery where an alkyne-modified inhibitor is introduced to a cellular system. After binding to its target kinase, the cells are lysed, and a biotin-azide tag is attached to the alkyne via a "click" reaction. This allows for the isolation of the inhibitor-target complex through affinity purification, and subsequent identification of the target protein by mass spectrometry.
The following diagram illustrates a generic kinase signaling pathway that can be investigated using such alkyne-based chemical probes.
In this pathway, the activation of a receptor tyrosine kinase initiates a cascade of phosphorylation events mediated by downstream kinases (Raf, MEK, ERK). Alkyne-modified inhibitors targeting any of these kinases could be employed to study their specific roles in this signaling cascade.
References
- 1. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Heptyne, 5-methyl- (CAS 61228-09-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Developing unstrained alkenes and alkynes for bioorthogonal chemistry [repository.cam.ac.uk]
- 4. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal pro-metabolites for profiling short chain fatty acylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Computational Modeling of 5-Methyl-3-heptyne Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational and experimental approaches for studying the reaction mechanisms of 5-methyl-3-heptyne, an asymmetrical internal alkyne. Due to the limited availability of specific research on this particular molecule, this guide draws upon established principles and data from analogous internal alkyne systems to provide a foundational understanding and framework for future investigations.
Introduction to Reaction Mechanisms of Internal Alkynes
Internal alkynes, such as this compound, are characterized by a carbon-carbon triple bond that is not located at the end of the carbon chain. This structural feature influences their reactivity in several key reaction types, including hydration, hydroboration-oxidation, and cycloaddition reactions. Understanding the underlying mechanisms of these transformations is crucial for predicting product outcomes, optimizing reaction conditions, and designing novel synthetic pathways.
Computational modeling has emerged as a powerful tool to elucidate the intricate details of these reaction mechanisms, providing insights into transition states, reaction intermediates, and energetic barriers that are often difficult to obtain through experimental methods alone.
Comparison of Computational Modeling Approaches
The selection of a computational method is a critical decision that balances accuracy with computational cost. For the study of alkyne reaction mechanisms, Density Functional Theory (DFT) is a widely employed approach. The choice of functional and basis set significantly impacts the accuracy of the results.
Below is a comparison of common DFT functionals used for modeling reactions of unsaturated hydrocarbons, with representative data for analogous alkyne reactions.
| Computational Method | Key Features | Typical Basis Set | Relative Computational Cost | Strengths & Weaknesses |
| B3LYP | Hybrid functional, widely used and well-benchmarked for organic reactions. | 6-31G(d), 6-311+G(d,p) | Moderate | Strengths: Good balance of accuracy and efficiency for geometries and energies. Weaknesses: May underestimate reaction barriers in some cases. |
| M06-2X | Hybrid meta-GGA functional with a high amount of HF exchange. | 6-311+G(d,p), def2-TZVP | Higher | Strengths: Generally provides more accurate thermochemistry and barrier heights, particularly for main-group elements. Weaknesses: Can be more computationally demanding. |
| ωB97X-D | Range-separated hybrid functional with empirical dispersion correction. | 6-311+G(d,p), aug-cc-pVTZ | Higher | Strengths: Excellent for non-covalent interactions and systems where dispersion forces are important. Provides accurate barrier heights. Weaknesses: Higher computational cost. |
| PBE0 | Hybrid functional with a fixed percentage of Hartree-Fock exchange. | 6-311+G(d,p), def2-TZVP | Moderate | Strengths: Often performs well for a variety of chemical systems and reaction types. Weaknesses: Performance can be system-dependent. |
Key Reaction Mechanisms and Their Computational Analysis
Hydration of Internal Alkynes
The acid-catalyzed hydration of internal alkynes proceeds via an enol intermediate that tautomerizes to a ketone. For an unsymmetrical alkyne like this compound, this reaction can lead to a mixture of two regioisomeric ketones.
Computational Workflow for Hydration:
Caption: Computational workflow for the hydration of this compound.
Computational studies can predict the activation energies for the formation of the two possible vinylic cation intermediates, thereby predicting the regioselectivity of the reaction.
Hydroboration-Oxidation of Internal Alkynes
Hydroboration-oxidation of an unsymmetrical internal alkyne also yields ketones. The regioselectivity is primarily governed by steric factors, with the boron atom preferentially adding to the less sterically hindered carbon of the triple bond.
Reaction Pathway for Hydroboration-Oxidation:
Caption: Generalized pathway for hydroboration-oxidation of an internal alkyne.
Computational modeling can be used to compare the transition state energies for the addition of borane to either carbon of the triple bond, providing a quantitative prediction of the product distribution.
Experimental Protocols
To validate the predictions from computational models, experimental studies are essential. Below are generalized protocols for the hydration and hydroboration-oxidation of an internal alkyne.
General Protocol for Acid-Catalyzed Hydration
-
Reaction Setup: To a solution of the internal alkyne (e.g., this compound) in a suitable solvent (e.g., aqueous ethanol (B145695) or acetone), add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).
-
Heating: Heat the reaction mixture under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography. The product distribution can be determined by GC or Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Hydroboration-Oxidation
-
Hydroboration: To a solution of the internal alkyne in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of a borane reagent (e.g., borane-THF complex or a sterically hindered borane such as 9-BBN) at 0 °C. Allow the reaction to warm to room temperature and stir for a specified time.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.
-
Workup: After the addition is complete, allow the mixture to stir at room temperature. Extract the product with an organic solvent.
-
Purification and Analysis: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The product can be purified by column chromatography and the regioisomeric ratio determined by GC or NMR.
Logical Relationship between Computational and Experimental Data
The synergy between computational modeling and experimental work is crucial for a comprehensive understanding of reaction mechanisms.
Caption: The iterative process of mechanism elucidation.
This integrated approach allows for the validation of theoretical models against real-world data and the use of computational insights to guide further experimental design.
Disclaimer: The information provided in this guide is for informational purposes only and is based on general principles of organic chemistry and computational modeling. Specific experimental conditions and computational parameters should be optimized for the particular system under investigation.
Safety Operating Guide
Proper Disposal of 5-Methyl-3-heptyne: A Guide for Laboratory Professionals
Immediate Safety and Hazard Identification
Primary Hazard: Based on the GHS classification for the similar compound 5-methyl-3-heptene, 5-methyl-3-heptyne should be treated as a highly flammable liquid and vapor .[1]
Key Safety Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[2][3][4]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (nitrile is a suitable option), and a flame-resistant lab coat.[4]
-
Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[2][4] Electrical equipment should be properly grounded.[2]
-
Have a Class B fire extinguisher readily available in the work area.[5]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 61228-09-9 | [6][7][8] |
| Molecular Formula | C₈H₁₄ | [8] |
| Molecular Weight | 110.20 g/mol | [8] |
Disposal Procedures
The cornerstone of proper disposal is waste segregation to prevent accidental mixing with incompatible materials.
Waste Segregation and Collection
-
Designated Waste Container:
-
Use a clearly labeled, leak-proof hazardous waste container designated for flammable organic liquids.
-
The container must be made of a material compatible with this compound.
-
-
Labeling:
-
Label the container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
List all constituents of the waste stream, including any solvents used for rinsing.
-
-
Liquid Waste:
-
Collect all unused or unwanted this compound and any solvent rinsates in the designated container.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Keep the container securely closed at all times, except when adding waste.[9]
-
-
Solid Waste:
-
Contaminated materials such as gloves, pipette tips, and absorbent pads should be collected in a separate, clearly labeled solid hazardous waste container.
-
Use non-sparking tools for handling any contaminated solids.[10]
-
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Use a non-flammable absorbent material, such as sand or vermiculite, to contain and absorb the spill.[4] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.
-
Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[4][10]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Final Disposal Arrangements
Once waste containers are appropriately filled and sealed, they should be moved to a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup and final disposal.[6][10] Never dispose of this compound waste down the drain or in regular trash.[10]
References
- 1. 5-Methyl-3-heptene (cis-and trans-mixture) | C8H16 | CID 5462826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. cmu.edu [cmu.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS#:61228-09-9 | Chemsrc [chemsrc.com]
- 8. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 5-Methyl-3-heptyne (CAS: 61228-09-9). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Assessment
Key Hazards:
-
Flammability: Assumed to be a flammable liquid and vapor.[1] Vapors may be denser than air and can travel to ignition sources.[4]
-
Reactivity: While this compound is an internal alkyne and less likely to form explosive acetylides than terminal alkynes, caution should still be exercised, especially with certain metal salts.[2][3]
-
Health Hazards: Skin contact may cause defatting and drying.[5] Inhalation of vapors may cause respiratory irritation. The specific toxicological properties have not been thoroughly investigated.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard.[6] A face shield should be worn over safety glasses if there is a significant splash risk.[5][6] | Protects eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness for incidental contact).[5] For prolonged contact, consult a glove manufacturer's selection guide.[5][6] | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant or 100% cotton lab coat, fully buttoned.[5] Long pants and closed-toe shoes are also required.[5] Avoid synthetic fabrics like polyester.[6] | Protects skin from splashes and in the event of a fire. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood.[2][5][7] If engineering controls are insufficient, a respirator may be required.[6] | Minimizes inhalation of flammable and potentially harmful vapors. |
Operational Plan: Safe Handling Protocol
All handling of this compound must be conducted in a controlled environment, following these procedural steps.
Experimental Workflow:
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4][7]
-
Have an appropriate fire extinguisher (e.g., Class B) readily available.[8]
-
Ensure a chemical spill kit with absorbent material is accessible.[3][5]
-
Prepare a designated and clearly labeled hazardous waste container.[2][3]
-
Handling and Use:
-
Decontamination:
-
Wipe down any contaminated surfaces with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety. This compound should be disposed of as hazardous chemical waste.
Disposal Protocol:
| Waste Type | Collection Procedure | Final Disposal |
| Unused or Residual Product | Keep in its original, sealed, and clearly labeled container. Do not mix with other waste streams. | Transfer to your institution's designated hazardous waste accumulation area for pickup by the Environmental Health and Safety (EHS) department.[2] |
| Liquid Waste (e.g., reaction mixtures) | Collect in a designated, compatible, and clearly labeled hazardous waste container.[2] The label should list all constituents of the waste mixture.[2] Do not overfill the container (a typical maximum is three-quarters full).[3] | Seal the container securely and store it in a designated satellite accumulation area.[2] Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[3] |
| Contaminated Solid Waste (e.g., gloves, paper towels) | Place all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[3] | Seal the container and dispose of it through your institution's chemical waste program.[3][8] |
Important Disposal Considerations:
-
NEVER dispose of this compound or its waste down the drain or in the regular trash.[3]
-
AVOID mixing with incompatible waste streams, such as strong oxidizing agents or heavy metal waste.[2][3]
-
Always follow your institution's specific guidelines for hazardous waste disposal.[10]
References
- 1. 5-Methyl-3-heptene (cis-and trans-mixture) | C8H16 | CID 5462826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. cmu.edu [cmu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. glenresearch.com [glenresearch.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
